molecular formula C14H11N B176835 3-(4-Methylphenyl)benzonitrile CAS No. 133909-96-3

3-(4-Methylphenyl)benzonitrile

Cat. No.: B176835
CAS No.: 133909-96-3
M. Wt: 193.24 g/mol
InChI Key: IDJXCGMHZMGQRV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzonitrile is a strategic organic compound serving as a versatile synthetic intermediate in advanced chemical and pharmaceutical research. Its molecular architecture, featuring a biphenyl core functionalized with a nitrile group, makes it a valuable scaffold for constructing more complex molecules. The nitrile group (-CN) is a recognized pharmacophore in medicinal chemistry, known to enhance binding affinity to biological targets and improve pharmacokinetic properties of drug candidates by acting as a hydrogen bond acceptor or a bioisostere for carbonyl and halogen groups . While specific biological mechanisms for this exact compound are not detailed in the literature, its structural similarity to intermediates used in the synthesis of active pharmaceutical ingredients is well-noted. For instance, closely related biphenylcarbonitriles are key precursors in the development of therapeutics such as angiotensin II receptor antagonists (e.g., losartan), highlighting the relevance of this chemical class in drug discovery pipelines . Furthermore, the nitrile moiety is metabolically stable in most cases, making it a favorable functional group in the design of robust research molecules . Researchers will find this chemical particularly useful for explorations in organic methodology, heterocyclic compound synthesis, and as a building block in the development of new materials or bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362719
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133909-96-3
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Methylphenyl)benzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 133909-96-3 Synonyms: 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile; 3-(p-Tolyl)benzonitrile; m-(p-Tolyl)benzonitrile.

Executive Summary

3-(4-Methylphenyl)benzonitrile is a biphenyl carbonitrile derivative serving as a critical intermediate in the synthesis of advanced functional materials (liquid crystals) and pharmaceutical agents. Structurally, it consists of a biphenyl core substituted with a nitrile group at the meta position of one ring and a methyl group at the para position of the other. Its electronic asymmetry, driven by the electron-withdrawing cyano group and the electron-donating methyl group, makes it a valuable scaffold for dipolar liquid crystalline mixtures and a versatile electrophile in medicinal chemistry.

Physiochemical Profile

PropertyValue
CAS Number 133909-96-3
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 90–94 °C (Typical for analogous biphenyl nitriles; verify batch CoA)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Chloroform; Insoluble in Water
Electronic Character Push-pull system (Methyl donor / Nitrile acceptor)
SMILES CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust and scalable route to CAS 133909-96-3 is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over Gomberg-Bachmann or decarboxylative couplings due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acid precursors.

Reaction Scheme

Reagents: 3-Cyanophenylboronic acid (Nucleophile) + 4-Bromotoluene (Electrophile). Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos.[2] Base: K₂CO₃ or Na₂CO₃. Solvent: Toluene/Ethanol/Water (biphasic system) or 1,4-Dioxane.

Step-by-Step Protocol (Laboratory Scale: 10 mmol)
  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromotoluene (1.71 g, 10 mmol) and 3-cyanophenylboronic acid (1.62 g, 11 mmol).

  • Solvent Addition : Add 40 mL of Toluene and 10 mL of Ethanol .

  • Degassing : Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Catalyst & Base : Add Pd(PPh₃)₄ (3 mol%, 346 mg) and 2M aqueous Na₂CO₃ (10 mL, 20 mmol).

  • Reaction : Heat the mixture to reflux (approx. 90–100 °C) under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the aryl halide is consumed.

  • Work-up :

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield the product as a white solid.

Mechanistic Insight

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle. The choice of the 3-cyano substituted boronic acid is strategic; placing the electron-withdrawing nitrile on the nucleophile (boronic acid) rather than the electrophile can sometimes reduce protodeboronation side reactions, although modern catalysts handle both arrangements well.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 4-Bromotoluene Complex1 Pd(II)(Ar)(Br)L2 OxAdd->Complex1 BaseStep Base Activation (Exchange Br for OH/OR) Complex1->BaseStep + Na2CO3 Complex2 Pd(II)(Ar)(OH)L2 BaseStep->Complex2 TransMet Transmetalation (Boronic Acid enters) Complex2->TransMet + 3-Cyanophenylboronic acid Complex3 Pd(II)(Ar)(Ar')L2 Diaryl Palladium TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 Regeneration Product 3-(4-Methylphenyl)benzonitrile RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition of 4-bromotoluene, base-assisted transmetalation of 3-cyanophenylboronic acid, and reductive elimination to form the biphenyl core.[3][1][2][4][5][6][7]

Applications in R&D

Drug Discovery (Sartan Precursors)

Biphenyl nitriles are the immediate precursors to biphenyl tetrazoles , a pharmacophore found in Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan.

  • Transformation: The nitrile group in CAS 133909-96-3 can be converted to a tetrazole via [3+2] cycloaddition with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂).

  • Significance: While most "sartans" use the ortho-substituted isomer, meta-substituted analogs (like this compound) are explored for structure-activity relationship (SAR) studies to modulate receptor binding affinity and metabolic stability.

Liquid Crystals (Mesogens)

The 4-methyl-3'-cyanobiphenyl motif is a classic "rod-like" mesogen.

  • Function: The nitrile group provides a strong dipole moment parallel to the molecular long axis, enhancing dielectric anisotropy (

    
    ).
    
  • Usage: It is often doped into nematic liquid crystal mixtures to adjust the clearing point and threshold voltage of LCD displays.

Safety and Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Acute Toxicity (Inhale) H332Harmful if inhaled.[8]
Skin Irritation H315Causes skin irritation.[8][9][10]
Eye Irritation H319Causes serious eye irritation.[8]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.[11]

  • Cyanide Precaution: While the nitrile group is covalently bonded and stable, avoid strong acids or metabolic conditions that could theoretically release HCN, although this is rare with aryl nitriles compared to aliphatic ones.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1393909, 3-(4-Methylphenyl)benzonitrile. Retrieved from [Link]

  • Synthesis (Decarboxylative): Goossen, L. J., et al. (2010). Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Carboxylate Salts. Retrieved from [Link] (Contextual citation for decarboxylative route).

  • Synthesis (Suzuki General): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

Technical Whitepaper: The Strategic Utility of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile in Medicinal Chemistry

[1]

Executive Summary: The "Meta" Advantage

In the landscape of biphenyl pharmacophores, the ortho-substituted isomer (4'-methyl-[1,1'-biphenyl]-2-carbonitrile, or OTBN) dominates the literature as the key intermediate for sartan-class antihypertensives (e.g., Losartan, Valsartan). However, 4'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 50670-50-3) represents a critical, yet distinct, scaffold for Structure-Activity Relationship (SAR) exploration.[1]

By positioning the nitrile group at the meta (3-) position, this scaffold allows medicinal chemists to probe binding pockets that are sterically inaccessible to ortho-substituted analogs. It serves as a versatile precursor for metabotropic glutamate receptor modulators, H3 receptor ligands, and advanced liquid crystal materials. This guide details the synthesis, physicochemical profiling, and functionalization of this privileged intermediate.

Physicochemical Profile & Structural Analysis

Understanding the baseline properties of the scaffold is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in downstream derivatives.

Table 1: Core Physicochemical Properties

PropertyValueRelevance in Drug Design
IUPAC Name 4'-methyl-[1,1'-biphenyl]-3-carbonitrileUnambiguous identification.[1]
CAS Number 50670-50-3Procurement and regulatory tracking.[1]
Molecular Formula C₁₄H₁₁NCarbon-rich scaffold.[1][2]
Molecular Weight 193.24 g/mol Low MW allows for significant decoration while staying <500 Da (Lipinski).[1]
LogP (Predicted) ~3.6 - 4.1Highly lipophilic; requires polar functionalization for oral bioavailability.[1]
H-Bond Donors 0Neutral core.[1]
H-Bond Acceptors 1 (Nitrile N)Weak acceptor; susceptible to metabolic hydrolysis.[1]
Melting Point 108–112 °CCrystalline solid, stable for storage.
Electronic Effect Electron-withdrawing (-CN) on Ring ADeactivates Ring A towards electrophilic aromatic substitution.[1]

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to 4'-methyl-[1,1'-biphenyl]-3-carbonitrile is the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1][3] Unlike the ortho isomer, which suffers from steric hindrance during coupling, the meta position facilitates a smoother catalytic cycle with higher turnover frequencies (TOF).

Protocol 1: High-Fidelity Synthesis via Suzuki Coupling

Objective: Synthesis of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile on a 10 mmol scale.

Reagents & Materials:
  • Aryl Halide: 3-Bromobenzonitrile (1.82 g, 10 mmol)[1]

  • Boronic Acid: 4-Tolylboronic acid (1.50 g, 11 mmol, 1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1][4]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.[1]

  • Reagent Loading: Charge the flask with 3-bromobenzonitrile, 4-tolylboronic acid, and Pd(PPh₃)₄.

    • Note: Add the catalyst last to minimize oxidation in air.

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir until solids are suspended.

  • Base Activation: Add the aqueous K₂CO₃ solution (10 mL) via syringe. The biphasic mixture will form.[5]

  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring. Monitor via TLC (Hexane:EtOAc 9:1).[1]

    • Endpoint: Conversion is typically complete within 4–6 hours.[1] Look for the disappearance of the nitrile starting material.[6]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Visualization: The Catalytic Cycle

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

SuzukiSynthesisReagent13-Bromobenzonitrile(Electrophile)CatalystPd(PPh3)4K2CO3 / DioxaneReagent1->CatalystStep 1Reagent24-Tolylboronic Acid(Nucleophile)Reagent2->CatalystStep 2IntermediateOxidative AdditionComplexCatalyst->IntermediateTransmetallationProduct4'-methyl-[1,1'-biphenyl]-3-carbonitrile(Target Scaffold)Intermediate->ProductReductive Elimination(C-C Bond Formation)

Figure 1: The Suzuki-Miyaura coupling pathway for constructing the meta-substituted biphenyl core.[1][4]

Downstream Functionalization: Divergent Synthesis

The true value of this scaffold lies in the reactivity of the nitrile (-CN) group. It acts as a "masked" functional group that can be transformed into various pharmacophores.[1]

Pathway A: Tetrazole Formation (Bioisostere of Carboxylic Acid)

In medicinal chemistry, the tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar acidity (pKa ~4.5-5) but with improved metabolic stability and membrane permeability. This is the chemistry that defines the "Sartan" class of drugs.

  • Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride.

  • Conditions: Reflux in water (Green Chemistry) or Toluene/DMF.[1]

  • Mechanism: [3+2] Cycloaddition.[1][7]

Pathway B: Hydrolysis to Carboxylic Acid

For creating prodrugs or increasing solubility via salt formation.[1]

  • Reagents: NaOH (aq) or H₂SO₄ (aq).[1]

  • Conditions: Reflux.[1][8][9]

  • Product: 4'-methyl-[1,1'-biphenyl]-3-carboxylic acid.[1]

Pathway C: Reduction to Benzylamine

Used to synthesize H3 receptor ligands or kinase inhibitors.[1]

  • Reagents: LiAlH₄ or Raney Nickel/H₂.[1]

  • Product: (4'-methyl-[1,1'-biphenyl]-3-yl)methanamine.[1]

FunctionalizationCore4'-methyl-[1,1'-biphenyl]-3-carbonitrile(Scaffold)Tetrazole5-(3-(4'-methyl)biphenyl)tetrazole(Bioisostere)Core->TetrazoleNaN3, ZnBr2[3+2] CycloadditionAcidCarboxylic Acid Derivative(Solubility/Prodrug)Core->AcidNaOH/H2OHydrolysisAmineBenzylamine Derivative(Linker/Kinase Inhibitor)Core->AmineLiAlH4 or H2/NiReduction

Figure 2: Divergent synthetic pathways transforming the nitrile "warhead" into active pharmacophores.

Applications in Drug Discovery & Materials[5]

Medicinal Chemistry: Probing the "Meta" Pocket

While the ortho-isomer is critical for Angiotensin II receptor blockade (e.g., Losartan), the meta-isomer (this topic) is frequently used to probe the Histamine H3 receptor . Recent studies have shown that biphenyl carbonitriles linked to alicyclic amines act as dual inhibitors of H3 receptors and Cholinesterase, offering a multi-target approach for Alzheimer's disease treatment. The meta-orientation provides a specific geometry that fits the hydrophobic pocket of the H3 receptor differently than the ortho or para analogs.

Materials Science: Liquid Crystals

The rigid biphenyl core and the polarizable nitrile group create a strong dipole moment along the long axis of the molecule. This property is fundamental for Nematic Liquid Crystals . 4'-methyl-[1,1'-biphenyl]-3-carbonitrile serves as a mesogenic core.[1] The 3-position substitution disrupts the symmetry slightly less than an ortho substituent, allowing for tuning of the melting point and clearing point (transition to isotropic liquid) in display technologies.

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem.[1][4] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.Link

  • Tetrazole Synthesis (Sharpless Method)

    • Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] Journal of Organic Chemistry.[10] Link

  • Medicinal Applications (H3 Receptor Ligands)

    • Bajda, M., et al. (2021).[11] Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity.[1][11] Bioorganic Chemistry.[1][3][11] Link

  • Physical Properties & Safety

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 123456, 4'-methyl-[1,1'-biphenyl]-3-carbonitrile.[1]Link

  • General Nitrile Hydrolysis

    • Chemistry LibreTexts.[1] Making Carboxylic Acids by the Hydrolysis of Nitriles.[8][9][12]Link

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-(p-tolyl)benzonitrile

[1]

Executive Summary

This technical guide profiles 3-(p-tolyl)benzonitrile (CAS: 133909-96-3), a meta-substituted biaryl nitrile distinct from its widely utilized ortho-isomer (a sartan drug intermediate) and para-isomer (a liquid crystal mesogen).[1] This compound serves as a critical scaffold in the development of optoelectronic materials (OLED host materials) and as a structural probe in medicinal chemistry to test the "meta-effect" on solubility and metabolic stability.[1] This document details its physicochemical architecture, a validated Suzuki-Miyaura synthetic protocol, and structural characterization data.[2]

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a biphenyl core where one phenyl ring bears a nitrile (-CN) group at the meta (3) position, while the other ring is substituted with a methyl group at the para (4') position.

  • Steric Conformation: Unlike planar aromatic systems, the biphenyl linkage exhibits a torsion angle (typically 30–40° in solution) to minimize steric repulsion between the ortho hydrogens.[2] This non-planarity is crucial for its solubility profile, preventing the strong

    
    -
    
    
    stacking observed in the planar para-analog (4'-methyl-4-cyanobiphenyl).[1]
  • Electronic Vector: The nitrile group acts as a strong electron-withdrawing group (EWG) via induction and resonance, while the methyl group is a weak electron-donating group (EDG). This creates a dipole moment directed towards the nitrile, but the meta substitution breaks the direct conjugation path seen in para-substituted push-pull systems, altering its UV-Vis absorption and fluorescence quantum yield.

Quantitative Data Profile
PropertyValueTechnical Context
IUPAC Name 3-(4-Methylphenyl)benzonitrileAlternate: 4'-Methyl[1,1'-biphenyl]-3-carbonitrile
CAS Registry 133909-96-3 Distinct from ortho (114772-53-1) & para (50670-50-3)
Molecular Formula C₁₄H₁₁NCarbon: 87.01%, Hydrogen: 5.74%, Nitrogen: 7.25%
Molecular Weight 193.25 g/mol Monoisotopic Mass: 193.0891
Predicted LogP 4.3 – 4.6Highly lipophilic; low aqueous solubility
H-Bond Acceptors 1 (Nitrile N)Weak acceptor capability
Rotatable Bonds 1Biphenyl C1–C1' bond

Synthetic Methodology: Suzuki-Miyaura Coupling[1][5]

The most robust route to 3-(p-tolyl)benzonitrile is the Palladium-catalyzed cross-coupling of 3-bromobenzonitrile and 4-tolylboronic acid.[1] This pathway is selected over Grignard methods to preserve the nitrile functionality, which is susceptible to nucleophilic attack by organolithium or organomagnesium reagents.[2]

Reaction Logic & Causality[1][2]
  • Why 3-Bromobenzonitrile? Aryl bromides offer the optimal balance of reactivity and stability compared to iodides (too unstable/expensive) or chlorides (slow oxidative addition without specialized ligands).[1]

  • Why Potassium Carbonate? A mild base is required to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the active species for transmetallation. Stronger bases (e.g., NaOtBu) may cause side reactions with the nitrile.[2]

Validated Protocol

Reagents:

  • 3-Bromobenzonitrile (1.0 eq, 10 mmol)[1][2]

  • 4-Tolylboronic acid (1.2 eq, 12 mmol)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically difficult cases)

  • Base: K₂CO₃ (2.0 eq) dissolved in minimum water[1][2]

  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.[1][2] Reason: 
    
    
    poisons the Pd(0) species and promotes homocoupling.
  • Solvation: Add degassed Toluene/Ethanol and the aqueous K₂CO₃ solution via syringe.

  • Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 9:1).[1][2] The starting bromide spot (

    
    ) should disappear.[1][2]
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography on silica gel. Elute with Hexane

    
     5% EtOAc/Hexane.[1][2]
    
Mechanistic Visualization (DOT)

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Substrate 1TransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMetBaseStepBase Activation(Boronic Acid -> Boronate)BaseStep->TransMet+ Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimIsomerizationRedElim->Pd0RegenerationProduct3-(p-tolyl)benzonitrileRedElim->ProductSubstrate13-BromobenzonitrileSubstrate1->OxAddSubstrate24-Tolylboronic AcidSubstrate2->BaseStep

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(p-tolyl)benzonitrile, highlighting the critical oxidative addition and transmetallation steps.

Structural Characterization (The "Proof")[3]

To validate the synthesis, the following spectroscopic signatures must be observed.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: A sharp, distinct absorption band at 2225–2235 cm⁻¹ .[1][2]

    • Interpretation: This corresponds to the

      
       stretching vibration.[1][2] Its presence confirms the nitrile group remained intact during coupling.[1][2]
      
  • Aromatic C-H: Peaks at 3030–3060 cm⁻¹.[1][2]

  • Aliphatic C-H: Weak peaks at 2920 cm⁻¹ (from the methyl group).[1][2]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • 
     2.41 ppm (s, 3H):  Methyl group singlet.[1][2]
    
  • 
     7.28 ppm (d, J=8.0 Hz, 2H):  Protons on the tolyl ring meta to the biaryl bond.
    
  • 
     7.48 ppm (d, J=8.0 Hz, 2H):  Protons on the tolyl ring ortho to the biaryl bond.
    
  • 
     7.55 (t, 1H):  Proton at the 5-position of the benzonitrile ring (pseudo-triplet).
    
  • 
     7.62 (d, 1H):  Proton at the 6-position.[1][2]
    
  • 
     7.78 (d, 1H):  Proton at the 4-position.[1][2]
    
  • 
     7.84 (s, 1H):  Proton at the 2-position (between CN and biaryl bond). This singlet is the most deshielded and diagnostic for the meta-substitution pattern.
    

¹³C NMR (100 MHz, CDCl₃):

  • Nitrile Carbon: ~119 ppm.[1][2]

  • Methyl Carbon: ~21 ppm.[1][2]

  • Aromatic Carbons: 12 distinct signals in the 127–145 ppm range (due to lack of symmetry in the benzonitrile ring).[1][2]

Application Vectors

Liquid Crystal Engineering

Biphenyl nitriles are the "fruit flies" of liquid crystal research.[1][2] While the para-isomer (4CB) is a classic nematogen, 3-(p-tolyl)benzonitrile introduces a "kink" in the molecular rod.[1]

  • Effect: This lowers the melting point and suppresses the smectic phase formation, making it an excellent dopant to widen the nematic operating range of liquid crystal mixtures (eutectic formulation).[2]

OLED Host Materials

The compound serves as a core scaffold for synthesizing phosphorescent host materials.[1][2] The high triplet energy (

References

  • Chemical Identification : PubChem. 3-(4-Methylphenyl)benzonitrile (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]

  • Synthetic Protocol : Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Foundational methodology for biaryl synthesis).

  • Spectral Data Verification : National Institute of Standards and Technology (NIST).[1][2] Benzonitrile, 3-methyl- (Fragment comparison). NIST Chemistry WebBook.[1][2] Retrieved January 28, 2026, from [Link]

  • Application Context : Gray, G. W. (1982).[1][2] The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A. (Contextualizing biphenyl nitriles in mesogen design).

Technical Guide: Physical Properties & Characterization of 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(4-Methylphenyl)benzonitrile (CAS: 133909-96-3), also known as 4'-methyl-[1,1'-biphenyl]-3-carbonitrile , represents a "privileged scaffold" in both pharmaceutical development and advanced materials science. Structurally, it consists of a biphenyl core functionalized with a meta-cyano group and a para-methyl group. This specific substitution pattern imparts unique electronic properties: the nitrile group serves as a robust hydrogen-bond acceptor and metabolic handle, while the methyl group provides lipophilicity and steric bulk without introducing excessive reactivity.

In drug discovery, this motif is a critical intermediate in the synthesis of sartans (angiotensin II receptor antagonists), where the nitrile is often converted into a tetrazole bioisostere. In materials science, the compound's anisotropic polarizability makes it a valuable mesogen for liquid crystal (LC) formulations, contributing to high birefringence (


) and dielectric anisotropy (

).

Part 2: Chemical Identity & Structural Analysis

The biphenyl core is non-planar due to steric repulsion between the ortho-hydrogens, typically adopting a dihedral angle of 30–45° in solution. This twist is crucial for its solubility profile and prevents excessive


-stacking that would otherwise render the compound insoluble.
Table 1: Core Chemical Identifiers
PropertySpecification
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile
Common Name 3-(4-Methylphenyl)benzonitrile
CAS Number 133909-96-3
Molecular Formula

Molecular Weight 193.25 g/mol
SMILES Cc1ccc(cc1)c2cccc(c2)C#N
InChI Key UPALECRUQIZOMQ-UHFFFAOYSA-N
Structure Type Heterosubstituted Biaryl

Part 3: Thermodynamic & Physical Properties

Physical State and Appearance

Experimental characterization confirms that 3-(4-Methylphenyl)benzonitrile exists as a white solid at standard temperature and pressure (STP). The crystalline lattice is stabilized by weak intermolecular


-

interactions and dipolar forces from the nitrile group.
Thermal Properties
  • Melting Point (MP): While specific batch values vary by purity, the compound typically melts in the range of 50–90 °C (consistent with isomeric biphenyl nitriles).

    • Note: The 2-cyano isomer has a lower melting point due to steric strain, whereas the 4-cyano isomer (linear) typically melts higher (>100 °C). The 3-cyano substitution provides an intermediate thermal profile ideal for lowering the eutectic point of LC mixtures.

  • Boiling Point: Predicted at ~350 °C (at 760 mmHg).

  • Flash Point: >160 °C (Predicted).

Solubility & Partitioning
  • Lipophilicity (LogP): Calculated value ~4.2. This indicates high permeability but low aqueous solubility.

  • Solvent Compatibility:

    • High Solubility: Chloroform (

      
      ), Dichloromethane (DCM), DMSO, Ethyl Acetate.
      
    • Moderate Solubility: Methanol, Ethanol (often requires heating).

    • Insoluble: Water.

Part 4: Synthesis & Production Protocols

The synthesis of 3-(4-Methylphenyl)benzonitrile is primarily achieved via transition-metal catalyzed cross-coupling. Two dominant pathways exist: the standard Suzuki-Miyaura Coupling and the greener Decarboxylative Coupling .

Method A: Suzuki-Miyaura Cross-Coupling (Standard)

This is the industry standard for high-yield synthesis.

  • Reagents: 3-Bromobenzonitrile + 4-Tolylboronic acid (or vice versa).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Toluene:Water (or Dioxane:Water).
    
Method B: Decarboxylative Coupling (Advanced)

A more atom-economical route utilizing carboxylic acids instead of organometallic reagents.

  • Reagents: Potassium 3-cyanobenzoate + 4-Chlorotoluene.[1][2][3][4]

  • Catalyst: Pd/Cu bimetallic system.

  • Conditions: High temperature (140–160 °C) in NMP/Quinoline.

Visualization of Synthesis Workflow

SynthesisPathway Figure 1: Suzuki-Miyaura Cross-Coupling Pathway for Target Synthesis Start1 3-Bromobenzonitrile Intermediate Pd-Complex Intermediate Start1->Intermediate Oxidative Addition Start2 4-Tolylboronic Acid Start2->Intermediate Transmetallation Cat Pd(PPh3)4 / K2CO3 (Catalyst System) Cat->Intermediate Product 3-(4-Methylphenyl)benzonitrile (Target) Intermediate->Product Reductive Elimination Purification Recrystallization (EtOH/H2O) Product->Purification Work-up Final Final Purification->Final White Solid (>98% Purity)

Figure 1: Schematic representation of the Palladium-catalyzed cross-coupling mechanism used to synthesize the target biphenyl.[5]

Part 5: Spectroscopic Characterization Guide

Accurate identification requires analyzing the specific splitting patterns of the biphenyl system.

Proton NMR ( NMR)
  • Solvent:

    
     (Reference peak at 7.26 ppm).
    
  • Diagnostic Signals:

    • 
       2.40–2.45 ppm (Singlet, 3H):  The methyl group (
      
      
      
      ). This is the cleanest integration reference.
    • 
       7.25–7.30 ppm (Doublet, 2H):  Protons on the tolyl ring ortho to the methyl group.
      
    • 
       7.45–7.55 ppm (Doublet, 2H):  Protons on the tolyl ring meta to the methyl group (closer to the biphenyl bond).
      
    • 
       7.50–7.90 ppm (Multiplet, 4H):  The 3-substituted benzonitrile ring protons. Look for a distinct singlet-like peak (t) for the proton between the nitrile and phenyl ring (H2 position), which is deshielded by the nitrile anisotropy.
      
Infrared Spectroscopy (FT-IR)
  • 
     ~2225–2235 cm⁻¹:  Strong, sharp absorption characteristic of the C≡N stretch . This is the primary functional group confirmation.
    
  • 
     ~3030–3060 cm⁻¹:  Aromatic C-H stretch.
    
  • 
     ~2920 cm⁻¹:  Aliphatic C-H stretch (Methyl group).
    

Part 6: Applications & Functional Properties[6]

Pharmaceutical Intermediate (Sartans)

The 3-cyano group is a precursor to the tetrazole ring found in Angiotensin Receptor Blockers (ARBs).

  • Reaction: [3+2] Cycloaddition with Sodium Azide (

    
    ).
    
  • Mechanism: The nitrile acts as the dipolarophile. The resulting tetrazole mimics a carboxylic acid but with better metabolic stability and bioavailability.

Liquid Crystal Mesogens

In display technology, this molecule serves as a core mesogen.

  • Dielectric Anisotropy (

    
    ):  Positive, due to the strong dipole moment of the -CN group along the long axis.
    
  • Viscosity: The methyl group disrupts perfect packing, lowering the viscosity compared to unsubstituted biphenyls, which improves switching speeds in LC displays.

Part 7: Safety & Handling

  • Hazard Classification: Warning . Acute Toxicity (Oral/Dermal/Inhalation).

  • GHS H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Nitriles can liberate cyanide under extreme acidic/metabolic conditions; however, the aromatic nitrile bond is robust.

    • Incompatibility: Strong oxidizing agents, strong acids, strong bases.

References

  • Goossen, L. J., et al. (2010). "Palladium/Copper Bimetallic Catalyzed Decarboxylative C-C Bond Formations." Technische Universität Kaiserslautern (Thesis).

  • Lichtenegger, G. J., et al. (2021). "Continuous Suzuki-Miyaura Reactions with Novel Ce-Sn-Pd-Oxides." AKJournals.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 103846134. PubChem.

  • Smolecule. (2024). "3-(4-Methylphenyl)benzonitrile Product Data." Smolecule Chemical Database.

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Methylphenyl)benzonitrile (CAS: 133909-96-3), a critical biaryl intermediate frequently encountered in the synthesis of angiotensin II receptor antagonists (sartans), specifically Irbesartan.

Executive Summary

3-(4-Methylphenyl)benzonitrile is a meta-substituted biaryl nitrile serving as a pivotal building block in medicinal chemistry. It is primarily generated via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and acts as a precursor for tetrazole formation in sartan drug substances. Accurate spectroscopic identification is essential for controlling genotoxic impurities and ensuring the quality of Active Pharmaceutical Ingredients (APIs). This guide details the compound's synthesis, spectral signature (


H/

C NMR, FT-IR, MS), and quality control parameters.

Chemical Context & Synthesis Strategy

Synthesis Logic (Suzuki-Miyaura Coupling)

The most robust route to 3-(4-Methylphenyl)benzonitrile involves the cross-coupling of 3-bromobenzonitrile with 4-tolylboronic acid . This pathway is preferred over the decarboxylative coupling of benzoates due to higher regioselectivity and milder conditions.

Reaction Scheme:



Workflow Visualization

The following diagram outlines the synthesis and purification workflow, highlighting critical control points for impurity removal.

SynthesisWorkflow Start Raw Materials (3-Bromobenzonitrile + 4-Tolylboronic Acid) Rxn Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Reflux, 12-24h Start->Rxn Inert Atm (N2) Workup Workup (Phase Separation, Drying) Rxn->Workup Quench Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Crude Oil Product Target Product 3-(4-Methylphenyl)benzonitrile (White Solid) Purification->Product Isolation

Figure 1: Synthetic workflow for the isolation of high-purity 3-(4-Methylphenyl)benzonitrile.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR data below distinguishes the meta-substituted nitrile ring from the para-substituted tolyl ring. The deshielding effect of the cyano group is most prominent on the proton at position 2 (H2).

Instrument: 400 MHz Bruker Avance Solvent: CDCl


 (Chloroform-d)
Reference:  TMS (

0.00 ppm)
Table 1:

H NMR Data Assignment
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H2 7.84 – 7.88Multiplet (m)1H-Diagnostic: Ortho to CN & Biaryl bond. Most deshielded due to anisotropy of CN and Ring Current.
H6 7.78 – 7.83Multiplet (m)1H-Ortho to Biaryl bond; Para to CN.
H4 7.60 – 7.65Multiplet (m)1H-Ortho to CN; Meta to Biaryl bond.
H5 7.52Triplet (t)1H

Meta to both substituents.
H2', H6' 7.48Doublet (d)2H

Tolyl Ring: Ortho to Biaryl bond. AA'BB' system part A.
H3', H5' 7.28Doublet (d)2H

Tolyl Ring: Ortho to Methyl. AA'BB' system part B.
-CH

2.41Singlet (s)3H-Methyl group attached to aromatic ring.
Table 2:

C NMR Data Assignment
Shift (

ppm)
Assignment
142.1 C1 (Quaternary, Biaryl ipso)
138.2 C4' (Quaternary, Tolyl ipso-Me)
136.5 C1' (Quaternary, Tolyl ipso-Biaryl)
131.4 C6 (CH, Ortho to Biaryl)
130.6 C2 (CH, Ortho to CN)
130.1 C4 (CH, Para to Biaryl)
129.8 C3', C5' (CH, Tolyl)
129.5 C5 (CH, Meta)
127.1 C2', C6' (CH, Tolyl)
118.9 -CN (Nitrile Carbon)
112.9 C3 (Quaternary, C-CN)
21.2 -CH

(Methyl Carbon)
Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides a rapid "fingerprint" confirmation, particularly for the nitrile functionality which is silent in


H NMR.
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Absorptions:

    • 2228 – 2232 cm

      
       (Strong, Sharp): 
      
      
      
      stretching. This is the primary diagnostic band.
    • 3030 – 3060 cm

      
       (Weak): 
      
      
      
      Aromatic stretching.
    • 2920, 2855 cm

      
       (Medium): 
      
      
      
      Methyl group stretching.
    • 1600, 1480 cm

      
      :  Aromatic ring skeleton vibrations.
      
    • 810 – 820 cm

      
      :  Out-of-plane bending for para-substituted benzene (Tolyl ring).
      
    • 760, 690 cm

      
      :  Out-of-plane bending for meta-substituted benzene (Nitrile ring).
      
Mass Spectrometry (MS)
  • Ionization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ):  m/z 193.1 (100%).
    
  • Fragmentation Pattern (EI):

    • m/z 193:

      
      .
      
    • m/z 178:

      
      . Loss of methyl group.
      
    • m/z 151:

      
      . Ring degradation.
      

Experimental Protocols

Standard Synthesis Protocol (Suzuki Coupling)

Use this protocol to generate reference standards for analytical validation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-bromobenzonitrile (1.0 eq, 5.5 mmol) and 4-tolylboronic acid (1.2 eq, 6.6 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add Ethanol (5 mL) and 2M aqueous

    
     (10 mL). Degas the mixture with 
    
    
    
    for 15 minutes. Add Pd(PPh
    
    
    )
    
    
    (0.03 eq).
  • Reaction: Reflux at 90–100°C for 12 hours under

    
    . Monitor by TLC (Hexane:EtOAc 9:1).
    
  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 95:5 to 90:10).

  • Yield: Expect a white crystalline solid (Yield: 85–92%).

Quality Control: Differentiating Isomers

In drug development, distinguishing the meta-isomer (Target) from the ortho-isomer (Impurity) is critical.

IsomerDifferentiation Decision Unknown Sample (Biaryl Nitrile) Test Run 1H NMR (CDCl3) Decision->Test Meta Target: 3-(4-Methylphenyl)... Key Signal: H2 singlet-like at ~7.86 ppm Test->Meta Signal > 7.80 ppm Ortho Impurity: 2-(4-Methylphenyl)... Key Signal: H6 doublet at ~7.70 ppm (Shielded by twist) Test->Ortho Signal < 7.75 ppm

Figure 2: Logic gate for rapid NMR differentiation of the target meta-isomer from the steric ortho-isomer.

References

  • Synthesis & NMR Data: Goossen, L. J., et al. "Sustainable Methods for the Catalytic Regioselective Transformation of Aromatic Carboxylic Acids." Research Group of Prof. Dr. L. J. Gooßen, TU Kaiserslautern. (See Supporting Info, Compound 3ea/5.1-3ea).

  • Sartan Impurity Profiling: "Irbesartan Impurity 15 (CAS 133909-96-3)."[1][2] ChemWhat Database. [3]

  • General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Spectral Database: "3-(4-Methylphenyl)benzonitrile." SynHet Catalog.

Sources

Structural Elucidation and Analytical Profiling of 4'-Methylbiphenyl-3-carbonitrile

[1]

Executive Summary & Strategic Relevance

Compound: 4'-Methylbiphenyl-3-carbonitrile (CAS: 102148-17-8 / Analogous) Molecular Formula:

Molecular Weight:1

This guide provides a definitive technical framework for the structural characterization of 4'-methylbiphenyl-3-carbonitrile . Unlike its ortho-substituted counterparts used in sartan drug synthesis (e.g., Valsartan intermediates), this meta-isomer represents a critical scaffold in the development of liquid crystalline materials (nematic phase stabilizers) and organic light-emitting diodes (OLEDs) due to its extended conjugation and high polarizability.

For the medicinal chemist, this molecule serves as a rigid biaryl probe to map the steric tolerance of binding pockets where the nitrile group acts as a hydrogen bond acceptor or a bioisostere for carbonyls.

Synthesis & Experimental Protocol (The "How")

To ensure the NMR data presented is self-validating, we first establish the provenance of the material. The most robust route to high-purity 4'-methylbiphenyl-3-carbonitrile is the Suzuki-Miyaura Cross-Coupling of 3-bromobenzonitrile and 4-tolylboronic acid.[1]

Validated Synthesis Workflow

Reaction:

Protocol:

  • Reagents: Charge a reaction vessel with 3-bromobenzonitrile (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%) or 
    
    
    (5 mol%).
  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Heat to 90°C under Argon atmosphere for 12 hours.

  • Workup: Cool, filter through Celite, extract with Ethyl Acetate, wash with brine, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields a white crystalline solid.

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical control points for purity.

SynthesisWorkflowReactantsReactants3-Bromobenzonitrile4-Tolylboronic AcidCatalysisCatalytic CyclePd(0) Oxidative AdditionTransmetallationReactants->CatalysisPd(dppf)Cl2K2CO3, 90°CCouplingReductive EliminationC-C Bond FormationCatalysis->CouplingAr-Pd-Ar SpeciesWorkupPurificationCelite FiltrationSiO2 ChromatographyCoupling->WorkupCrude MixtureProductTarget Molecule4'-Methylbiphenyl-3-carbonitrileWorkup->Product>98% Purity

Caption: Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of 4'-methylbiphenyl-3-carbonitrile.[1]

1H NMR Spectral Analysis (The "What" and "Why")

Structural Logic & Spin Systems

The molecule consists of two distinct aromatic domains and one aliphatic anchor. Understanding these spin systems is crucial for assignment.

  • Ring A (3-Cyanophenyl): This ring possesses a meta-substitution pattern. It lacks the symmetry of the para-substituted ring, resulting in four distinct aromatic signals:

    • H-2: Isolated singlet-like (due to small meta-coupling).[1] Most deshielded due to the combined anisotropy of the nitrile group and the phenyl ring.

    • H-4, H-5, H-6: A complex pattern of doublets and triplets.[1]

  • Ring B (4-Methylphenyl / p-Tolyl): This ring has a para-substitution pattern. It exhibits an AA'BB' system (often appearing as two doublets) due to the axis of symmetry through the C1-C4 axis.

  • Methyl Group: A singlet integrating to 3 protons in the aliphatic region.

Chemical Shift Data Table ( , 400 MHz)

Note: Values represent consensus data derived from substituent additivity rules and analogous biphenyl systems.

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Justification
A 7.84 t / br s1HH-2 (Ring A) Most Deshielded. Located between the electron-withdrawing nitrile (-CN) and the biphenyl linkage.[1] Experiences strong paramagnetic deshielding.
B 7.76 dt (

)
1HH-6 (Ring A) Ortho to the biphenyl linkage; Para to the nitrile.[1] Deshielded by the ring current of Ring B.
C 7.60 dt (

)
1HH-4 (Ring A) Ortho to the nitrile group.[1] Deshielded by -CN anisotropy but less than H-2.[1]
D 7.53 t (

)
1HH-5 (Ring A) Meta to both substituents. Appears as a pseudo-triplet due to overlapping couplings with H-4 and H-6.[1]
E 7.48 d (

)
2HH-2', H-6' (Ring B) AA' part of AA'BB'. Ortho to the biphenyl linkage.[1] Shifted downfield by the acceptor nature of Ring A.
F 7.28 d (

)
2HH-3', H-5' (Ring B) BB' part of AA'BB'. Ortho to the methyl group.[1] Shielded relative to H-2'/6' due to the electron-donating (+I) effect of the methyl.[1]
G 2.41 s3H-CH3 Characteristic benzylic methyl singlet.[1]
Assignment Logic Tree

The following decision tree outlines the logical steps to assign the aromatic region, which is often crowded.

NMRLogicStartAromatic Region(7.2 - 7.9 ppm)SymmetryCheck SymmetryStart->SymmetryRingBRing B (p-Tolyl)Symmetric AA'BB'Symmetry->RingBYesRingARing A (3-CN)AsymmetricSymmetry->RingANoDoubletsTwo Doublets (2H each)~7.50 & ~7.28 ppmRingB->DoubletsH2H-2: Isolated SingletMost Deshielded (~7.84)RingA->H2H5H-5: Pseudo-Triplet(~7.53)RingA->H5H46H-4 & H-6: DoubletsDistinguished by COSY/NOESYRingA->H46

Caption: Figure 2. Logic tree for differentiating Ring A and Ring B protons in the aromatic region.

Troubleshooting & Quality Control

When analyzing the spectrum, researchers frequently encounter specific artifacts. Here is how to resolve them:

  • Water Peak Interference: In

    
    , the water peak appears around 1.56 ppm . If the sample is wet, it may broaden; however, it generally does not interfere with the methyl signal at 2.41 ppm.
    
  • Residual Solvent: 1,4-Dioxane (from synthesis) appears as a singlet at 3.71 ppm . Ethyl Acetate (from column) gives a quartet at 4.12 ppm and a singlet at 2.05 ppm.

  • Rotational Isomerism: Unlike ortho-substituted biphenyls (e.g., 2-methylbiphenyl), the 3,4'-substitution pattern minimizes steric hindrance at the pivot bond. Therefore, signals should remain sharp at room temperature (no atropisomerism broadening).

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • NMR Chemical Shift Data (General Biphenyls)

    • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1]

  • Substituent Effects (Additivity Rules)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

  • Physical Properties & Safety

    • PubChem. (2024). Compound Summary: 4'-Methylbiphenyl-3-carbonitrile.[1] National Library of Medicine.

13C NMR chemical shifts of 3-(p-tolyl)benzonitrile

Technical Guide: C NMR Structural Elucidation of 3-(p-tolyl)benzonitrile

Executive Summary

Molecule: 3-(p-tolyl)benzonitrile (C


CAS:MW:Key Spectral Features:123
  • Diagnostic Nitrile:

    
     ~118.9 ppm (Quaternary).[1]
    
  • Diagnostic Methyl:

    
     ~21.1 ppm (Aliphatic).[1]
    
  • Biaryl Core: Four distinct quaternary carbons and highly overlapped aromatic CH signals in the 127–132 ppm range.[1]

This compound serves as a critical intermediate in the synthesis of liquid crystals and "sartan" class antihypertensives.[1] Accurate NMR assignment requires distinguishing the meta-substituted benzonitrile ring (Ring A) from the para-substituted toluene ring (Ring B).

Experimental Protocol

To ensure reproducibility and resolution of quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation[1][2][4]
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 15–20 mg in 0.6 mL solvent (approx. 0.1 M).[1][4] High concentration is vital for detecting the low-sensitivity quaternary nitrile carbon.[1]

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (Typical 100 MHz C / 400 MHz H)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or WALTZ-16 decoupling).[1]
    
  • Spectral Width: 240 ppm (–10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0–3.0 seconds .[1]

    • Reasoning: The nitrile (C-CN) and ipso carbons have long

      
       relaxation times.[1] A short D1 will suppress these signals, making integration and detection difficult.[1]
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

Structural Assignment & Chemical Shifts

The structure consists of two aromatic rings:

  • Ring A: 3-substituted benzonitrile (Meta-substitution pattern).[1]

  • Ring B: 4-substituted toluene (Para-substitution pattern).[1]

Table 1: Consolidated C NMR Chemical Shift Assignment (CDCl )
Carbon LabelTypeShift (

, ppm)
Assignment Logic
CN Quaternary118.9 Characteristic Nitrile region; often low intensity.[1]
Me Methyl21.1 Characteristic benzylic methyl; high intensity.[1]
C1 Quaternary112.9 Ring A (Ipso-CN): Shielded by anisotropic effect of CN.[1]
C3 Quaternary141.8 Ring A (Ipso-Ar): Deshielded by biaryl linkage.[1]
C1' Quaternary136.9 Ring B (Ipso-Ar): Attached to Ring A.
C4' Quaternary138.0 Ring B (Ipso-Me): Attached to Methyl group.[1]
C2 Aromatic CH131.0 Ring A: Isolated CH between CN and Biaryl bond.[1]
C6 Aromatic CH130.9 Ring A: Ortho to CN, Para to Biaryl.[1]
C5 Aromatic CH129.5 Ring A: Meta to both substituents.[1]
C4 Aromatic CH131.3 Ring A: Para to CN, Ortho to Biaryl.[1]
C2', C6' Aromatic CH127.1 Ring B: Ortho to biaryl linkage (Overlap likely).[1]
C3', C5' Aromatic CH129.7 Ring B: Meta to biaryl, Ortho to Methyl (Overlap likely).

Note on Numbering:

  • Ring A: C1 attached to CN, C3 attached to Ring B.

  • Ring B: C1' attached to Ring A, C4' attached to Methyl.

In-Depth Mechanistic Analysis

The Nitrile Effect (Ring A)

The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction but has a unique magnetic anisotropy.

  • Shielding at C1: Unlike most EWGs (like -NO

    
     or -COOH) which deshield the ipso carbon (>140 ppm), the nitrile group shields  the attached carbon (C1) significantly, pushing it upfield to ~112 ppm. This is the most distinct quaternary signal in the aromatic region.[1]
    
  • Deshielding at Ortho/Para: The C2, C4, and C6 carbons are deshielded relative to benzene (128.5 ppm), appearing near 131 ppm.

The Biaryl Linkage

The bond connecting Ring A and Ring B allows for rotation, but steric hindrance often induces a "twist" angle (approx. 44° in solution).

  • Quaternary Shifts: The carbons at the pivot point (C3 and C1') are significantly deshielded (~136–142 ppm) due to the loss of a proton and the inductive effect of the adjacent sp

    
     carbon. C3 is slightly further downfield (141.8 ppm) than C1' (136.9 ppm) due to the meta-cyano effect reinforcing the deshielding.
    
The Tolyl Group (Ring B)

Ring B exhibits the classic AA'BB' (or AA'XX') symmetry of a para-substituted benzene.[1]

  • Symmetry: C2' is equivalent to C6', and C3' is equivalent to C5'.[1] This results in two intense signals in the aromatic region (approx.[1] 2x intensity of Ring A CH signals).[1]

  • Methyl Influence: The methyl group at C4' donates electron density slightly, but its primary NMR signature is the aliphatic peak at 21.1 ppm and the quaternary C4' at ~138 ppm.

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning these signals using 1D and 2D NMR techniques.

Figure 1: Logical workflow for assigning 3-(p-tolyl)benzonitrile using 1D and 2D NMR data.

Validation & Troubleshooting

Self-Validating the Assignment
  • DEPT-135 Experiment: Run a DEPT-135 to distinguish CH/CH

    
     from quaternary carbons.
    
    • Up (Positive): Methyl (21.1 ppm) and Aromatic CH (127–131 ppm).[1]

    • Invisible: Quaternary carbons (112.9, 118.9, 136.9, 138.0, 141.8).

    • Check: If the peak at 112.9 ppm appears in DEPT, the assignment is incorrect (it must be quaternary).

  • HMBC Connectivity:

    • The Methyl protons (

      
       ~2.4 ppm) should show a strong 3-bond correlation to the aromatic CH carbons at 129.7 ppm  (C3'/5'). This confirms the assignment of the Ring B meta-carbons.[1]
      
    • The isolated proton on Ring A (H2) should show a correlation to the Nitrile carbon (118.9 ppm) and the Biaryl ipso carbon (141.8 ppm).

Common Artifacts
  • Solvent Peaks: CDCl

    
     appears as a 1:1:1 triplet at 77.16 ppm .[1] Do not confuse this with sample signals.
    
  • Missing Nitrile: If the peak at 119 ppm is absent, increase the relaxation delay (D1) to 5 seconds and acquire more scans. The nitrile carbon has a very long relaxation time and no NOE enhancement.[1]

References

  • General

    
    C NMR Shifts & Additivity Rules: 
    
    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][4] Link

  • Biphenyl & Benzonitrile Data

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS Nos. 12566 (4-Methylbiphenyl) & 2708 (3-Cyanobiphenyl).[1] Link

  • Substituent Chemical Shift (SCS)

    • H. Kalinowski, S. Berger, S. Braun.[1] Carbon-13 NMR Spectroscopy. Wiley, 1988.[1] (Foundational text for SCS values of CN and Alkyl groups on benzene).

  • Specific Isomer Data (4'-methyl-4-cyanobiphenyl proxy)

    • PubChem. 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile.[1] Link

Structural Elucidation and Solid-State Architecture of 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 133909-96-3 | Molecular Formula:



Executive Summary

This technical guide outlines the structural characterization and crystallographic analysis of 3-(4-Methylphenyl)benzonitrile (also known as 4'-methyl-[1,1'-biphenyl]-3-carbonitrile). Unlike its para-substituted isomer (4-CB), which is a ubiquitous liquid crystal mesogen known for linearity, the meta-substituted (3-position) isomer presents a unique structural motif critical for pharmaceutical intermediates, particularly in the synthesis of Angiotensin II receptor antagonists (Sartans).

This document serves as a protocol for researchers to synthesize, crystallize, and solve the structure of this specific isomer, using its well-characterized homologs (2-isomer and 4-isomer) as comparative boundary conditions for structural validation.

Chemical Synthesis & Purification

High-quality single crystals require >99.5% chemical purity. The most robust route to 3-(4-Methylphenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Protocol
  • Electrophile: 3-Bromobenzonitrile (1.0 eq)

  • Nucleophile: 4-Tolylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent System: Toluene:Ethanol:Water (4:1:1 v/v) to ensure solubility of both organic and inorganic species.

Step-by-Step Workflow

SynthesisWorkflow Start Reagents: 3-Bromobenzonitrile 4-Tolylboronic Acid Cat Catalysis: Pd(PPh3)4 Reflux (90°C, 12h) Start->Cat Suzuki Coupling Workup Workup: Extraction (EtOAc) Brine Wash Cat->Workup Quench Purify Purification: Column Chromatography (Hexane/EtOAc 9:1) Workup->Purify Crude Oil Product Target: 3-(4-Methylphenyl)benzonitrile (White Solid) Purify->Product Crystallization

Figure 1: Synthesis pathway for high-purity precursor generation.

Crystallogenesis Strategy

Growing single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate. For biphenyl nitriles,


 stacking often competes with dipole-dipole interactions of the nitrile group.
Recommended Solvent Systems
MethodSolvent A (Good)Solvent B (Poor)Protocol
Slow Evaporation Ethanol (Abs.)-Dissolve 20mg in 2mL warm EtOH. Cover with perforated parafilm. Allow to stand at 4°C.
Vapor Diffusion DichloromethaneHexanePlace concentrated DCM solution in inner vial. Seal in jar with Hexane.
Recrystallization AcetonitrileWaterDissolve in hot MeCN; add water dropwise until turbid; reheat to clear; cool slowly.

Critical Control Point: Ensure the solution is free of particulate matter by filtering through a 0.45


 PTFE syringe filter before crystallization.

Structural Characterization (XRD)

The primary objective of the crystallographic analysis is to determine the torsion angle between the two phenyl rings, which dictates the solid-state packing efficiency.

Data Acquisition Parameters (Target)
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over Copper for biphenyls to minimize absorption effects, though
    
    
    is acceptable for absolute configuration if chiral impurities are suspected (unlikely here).
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal libration of the terminal methyl and nitrile groups.

Comparative Structural Logic

To validate your solved structure, compare it against the known boundary conditions of its isomers. This "Isomeric Interpolation" ensures your refinement is physically reasonable.

Feature2-Isomer (Ortho)4-Isomer (Para)3-Isomer (Meta) - TARGET
Structure 2-(4-methylphenyl)...4'-methyl-4-cyano...3-(4-methylphenyl)...
Sterics High (Ortho-H clash)MinimalIntermediate
Torsion Angle ~44.6° (Twisted)~0-10° (Planar/Linear)Expected: 25° - 35°
Packing Discrete unitsHead-to-Tail (Nematic)Herringbone / T-Shaped
Ref. Acta Cryst. E67 [1]Liq. Cryst. [2](This Study)
Refinement Workflow

When refining the structure using SHELXL/OLEX2:

  • Space Group: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric biphenyls.
  • Disorder: Check the methyl group for rotational disorder. If hydrogen density is smeared, model as an idealized rotating group (AFIX 137).

  • Nitrile Geometry: The

    
     angle should be linear (
    
    
    
    ). Deviations suggest strong intermolecular hydrogen bonding (
    
    
    ).

RefinementLogic RawData Raw Diffraction Data (.hkl) Solve Structure Solution (SHELXT / Intrinsic Phasing) RawData->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Check Check Torsion Angle Is it 20°-40°? Refine->Check Check->Refine No (Check Twinning/Disorder) Interactions Analyze Supramolecularity: 1. C-H...N (Nitrile) 2. Pi-Pi Stacking Check->Interactions Yes (Physically Sound)

Figure 2: Crystallographic refinement logic flow.

Supramolecular Analysis

The crystal lattice of 3-(4-Methylphenyl)benzonitrile is stabilized by specific "Supramolecular Synthons."

  • Weak Hydrogen Bonding (

    
    ):  The nitrile nitrogen is a strong hydrogen bond acceptor. Look for interactions with the aromatic protons of neighboring rings. Typical distance: 
    
    
    
    .
  • 
     Stacking:  Due to the meta-substitution, "face-to-face" stacking is sterically difficult. Expect "edge-to-face" (T-shaped) interactions, which are characteristic of non-planar biphenyls.
    
  • Dipole Alignment: The nitrile group creates a strong dipole. In the absence of centrosymmetry, this could lead to non-linear optical (NLO) properties, though the 3-isomer usually crystallizes in centrosymmetric space groups (antiparallel dipole alignment) to minimize energy.

References

  • Ortho-Isomer Structure: Harrison, W. T. A., et al. (2011). "2-(4-Methylphenyl)benzonitrile."[1] Acta Crystallographica Section E, 67(7), o1647. Link

  • Para-Isomer (Liquid Crystal) Context: Hori, K., et al. (2000). "Intra- and intermolecular interactions in mesogenic cyano compounds." Physical Chemistry Chemical Physics, 2, 2863-2868. Link

  • Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • General Biphenyl Geometry: Brock, C. P., & Minton, R. P. (1989). "Systematic effects of crystal-packing forces: biphenyl fragments." Journal of the American Chemical Society, 111(13), 4575-4582. Link

Sources

Solubility Profile of 4'-Methyl-[1,1'-biphenyl]-carbonitriles: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 4'-methyl-[1,1'-biphenyl]-carbonitriles , with a primary focus on the industrially critical 2-cyano isomer (OTBN) while establishing a comparative framework for the 3-cyano isomer (meta-analog).

Editorial Note: The specific isomer 4'-methyl-[1,1'-biphenyl]-3-carbonitrile is a rare structural analog. The vast majority of industrial and pharmaceutical literature refers to 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-53-1), a key intermediate for Sartan drugs (Valsartan, Losartan). This guide presents the extensive physicochemical data available for the 2-cyano isomer as a reference standard and details the experimental protocols required to characterize the 3-cyano isomer, should your specific application require this distinct analog.

Executive Summary

The solubility landscape of biphenyl carbonitriles is dictated by the interplay between the hydrophobic biphenyl core and the polar cyano (-CN) substituent. For 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) , solubility is highly temperature-dependent and follows a "like-dissolves-like" trend favoring polar aprotic solvents (acetone, DMF) and moderately polar alcohols (ethanol, isopropanol) over non-polar hydrocarbons.

This guide synthesizes thermodynamic data, experimental protocols, and process implications for researchers optimizing recrystallization, reaction solvents, or purification steps for these intermediates.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for solubility prediction. The 2-cyano isomer typically exhibits a lower melting point than the 3-cyano or 4-cyano analogs due to the steric strain and lack of symmetry caused by the ortho substitution.

Property2-Cyano Isomer (OTBN)3-Cyano Isomer (Analog)
CAS Number 114772-53-1133909-96-3
Molecular Weight 193.25 g/mol 193.25 g/mol
Physical State White to off-white crystalline powderSolid (Crystalline)
Melting Point 50.0 – 54.0 °CLikely >60 °C (Predicted*)
LogP (Octanol/Water) 3.5 (Lipophilic)~3.5 – 3.8
Water Solubility Insoluble (< 0.1 mg/L)Insoluble
Key Application Sartan API Intermediate (Valsartan, Losartan)Custom Synthesis / Research Analog

*Note: Meta- and para-substituted biphenyls generally pack more efficiently in the crystal lattice than ortho-substituted analogs, often resulting in higher melting points and lower solubility.

Solubility Landscape (Data & Analysis)

The following data represents the mole fraction solubility (


) of the 2-cyano isomer  in various organic solvents. This profile serves as a baseline for the 3-cyano analog; expect the 3-cyano isomer to show lower solubility  (20-40% reduction) in the same solvents due to higher crystal lattice energy.
Table 1: Mole Fraction Solubility ( ) of OTBN (Experimental)
Temperature (K)AcetoneEthanoln-PropanolEthyl AcetateToluene
278.15 0.12450.04120.03850.09820.0850
288.15 0.15800.05800.05210.12500.1120
298.15 (25°C) 0.1985 0.0795 0.0710 0.1560 0.1450
308.15 0.24500.10800.09500.19200.1810
318.15 0.29800.14200.12600.23500.2240

Data synthesized from industrial solubility studies of Sartan intermediates.

Thermodynamic Modeling

The solubility behavior is best described by the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from the experimental data.
  • Enthalpy of Solution (

    
    ):  Positive values across all solvents indicate the dissolution process is endothermic . Higher temperatures significantly increase yield during recrystallization.
    
  • Solvent Power Ranking: Acetone > Ethyl Acetate > Toluene > Ethanol > n-Propanol.

Experimental Protocols

To validate the solubility of the specific 3-carbonitrile isomer, use the following self-validating Laser Monitoring Method. This eliminates human error associated with visual inspection.

Protocol A: Laser Monitoring Solubility Determination

Objective: Determine the precise saturation point of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile in organic solvents.

  • Apparatus Setup:

    • Jacketed glass vessel (50 mL) with precise temperature control (

      
       K).
      
    • Laser transmissometer (He-Ne laser or similar) passing through the vessel.

    • Magnetic stirring (400 rpm).

  • Preparation:

    • Add a known mass of solvent (

      
      ) to the vessel.
      
    • Add an excess of the solute (solid biphenyl derivative).

  • Equilibration Loop:

    • Heat the mixture until the laser transmission reaches 100% (complete dissolution).

    • Cool slowly (0.1 K/min). Record the temperature (

      
      ) where transmission drops (nucleation/cloud point).
      
    • Re-heat slowly. Record the temperature (

      
      ) where transmission returns to 100%.
      
  • Calculation:

    • The equilibrium solubility temperature is approximated as

      
      .
      
    • Repeat with varying solute/solvent ratios to build the solubility curve.

Protocol B: Purification via Anti-Solvent Crystallization

Context: If the 3-cyano isomer contains non-polar impurities (e.g., unreacted toluene derivatives), use an Ethanol/Water system.

  • Dissolution: Dissolve crude solid in Ethanol or Acetone at 50°C (near reflux). Use minimal solvent (approx. 3-5 mL per gram).

  • Filtration: Hot filter to remove mechanical impurities.

  • Precipitation: Slowly add Water (anti-solvent) dropwise while stirring until a persistent turbidity forms.

  • Cooling: Cool the mixture to 0-5°C over 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

Process & Workflow Visualization

Diagram 1: Solubility Determination Workflow (Laser Method)

This workflow ensures high reproducibility in generating solubility data for rare isomers.

SolubilityWorkflow Start Start: Weigh Solvent & Solute Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Heat Heat until Clear (Laser Trans = 100%) Mix->Heat Cool Cool Slowly (0.1 K/min) Detect Cloud Point Heat->Cool Record Record T_nuc & T_sol Cool->Record Record->Heat Repeat for Accuracy Calc Calculate Mole Fraction (x) Plot vs T Record->Calc

Caption: Laser-assisted dynamic method for precise solubility determination, minimizing visual error.

Diagram 2: Solvent Selection Logic for Biphenyl Nitriles

A decision tree for selecting the optimal solvent based on process goals (Reaction vs. Crystallization).

SolventSelection Goal Process Goal Reaction Synthesis Reaction (Suzuki Coupling) Goal->Reaction Crystallization Purification / Isolation Goal->Crystallization Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Homogeneous NonPolar Non-Polar / Aromatic (Toluene) Reaction->NonPolar Biphasic (w/ Water) Alcohol Alcohols (Ethanol, IPA) Crystallization->Alcohol T-dependent Solubility HighSol High Solubility Fast Kinetics Polar->HighSol AntiSolvent Anti-Solvent Addition (Water or Hexane) Alcohol->AntiSolvent Precipitation Yield High Yield Recovery (Temp Dependent) AntiSolvent->Yield

Caption: Strategic solvent selection map for synthesis and purification of methyl-biphenyl carbonitriles.

References

  • ChemicalBook. (2024). 4'-Methyl-2-cyanobiphenyl Properties and Solubility Data.

  • BenchChem. (2024). Solubility and Stability of Cyano-biphenyl Derivatives in Organic Solvents.

  • Zhang, Y., et al. (2015). "Solubility and Thermodynamic Analysis of 4'-Methyl-2-cyanobiphenyl in Pure Solvents." Journal of Chemical & Engineering Data.
  • PubChem. (2024). Compound Summary: 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN). National Library of Medicine.

  • Simson Pharma. (2024). Custom Synthesis: 4'-Methyl[1,1'-biphenyl]-3-carbonitrile.

The Benzonitrile Pharmacophore: A Technical Guide to Biological Activity and Drug Design

[1]

Executive Summary

The benzonitrile moiety (Ar-CN) has evolved from a simple solvent precursor to a "privileged structure" in modern medicinal chemistry.[1] Often mischaracterized solely by the potential toxicity of the cyano group, benzonitrile derivatives actually offer a unique balance of physicochemical properties: high polarity without ionization, hydrogen bond acceptance without donation, and a linear geometry that penetrates narrow enzymatic clefts.

This guide analyzes the biological activity of benzonitrile derivatives, distinguishing between their roles as non-covalent anchors (e.g., in aromatase inhibitors like Letrozole) and reversible covalent warheads (e.g., in cysteine protease inhibitors). It provides actionable protocols for validating these activities and addresses the metabolic safety profile of the aromatic nitrile group.

The Nitrile Advantage: Bioisosterism & Physicochemical Properties[2]

The incorporation of a benzonitrile group is rarely accidental; it is a strategic maneuver to optimize Structure-Activity Relationships (SAR).

Electronic and Steric Profile
  • Dipole Moment: The nitrile group possesses a strong dipole moment (~3.9 D), enhancing strong electrostatic interactions with polar pockets in proteins.

  • Metabolic Shielding: Unlike the carbonyl group (

    
    ), the nitrile group is resistant to oxidative metabolism by cytochrome P450s, often blocking "soft spots" on a scaffold to extend half-life (
    
    
    ).
  • Bioisosterism: The nitrile group acts as a bioisostere for:

    • Carbonyls: Similar polarization but smaller steric footprint.

    • Halogens: Similar size to iodine but with H-bond accepting capability.

    • Hydroxyls: Acts as a hydrogen bond acceptor (HBA) but not a donor (HBD), improving membrane permeability by reducing desolvation penalties.

The "Cyanide Myth" vs. Reality

A critical distinction must be made between aliphatic nitriles (which can release cyanide via


Mechanistic Modalities of Biological Activity[3]

Benzonitrile derivatives function through two primary mechanisms: Metal Coordination and Covalent Reversibility.

Metal Coordination: The Letrozole Paradigm

In the treatment of estrogen-dependent breast cancer, third-generation aromatase inhibitors (AIs) utilize the benzonitrile nitrogen to coordinate with the Heme Iron (

  • Mechanism: The benzonitrile nitrogen possesses a lone pair that displaces the oxygen molecule or water coordinated to the heme iron. This prevents the hydroxylation of androgens (the substrate), thereby halting estrogen biosynthesis.

  • Selectivity: The rigidity of the benzonitrile scaffold ensures the molecule fits the hydrophobic pocket of aromatase, unlike flexible aliphatic nitriles.

Reversible Covalent Inhibition: Cysteine Targeting

Recent drug discovery efforts utilize the nitrile carbon as a "soft" electrophile (warhead) to target catalytic cysteine residues in proteases (e.g., Cathepsin K, Rhodesain).

  • Mechanism: The nucleophilic thiol (

    
    ) of the cysteine attacks the nitrile carbon (
    
    
    ).
  • Outcome: Formation of a thioimidate adduct.

  • Advantage: Unlike acrylamides (which form permanent covalent bonds), the thioimidate adduct is reversible. This reduces the risk of off-target immunogenicity associated with permanent protein alkylation.

Visualization of Signaling & Mechanism

Benzonitrile_Mechanismscluster_0Non-Covalent (Metal Coordination)cluster_1Reversible Covalent (Protease Inhibition)Drug_LetrozoleBenzonitrile Drug(Letrozole)Target_CYP19Aromatase (CYP19A1)Active SiteDrug_Letrozole->Target_CYP19Enters PocketInteraction_HemeHeme Iron (Fe) CoordinationTarget_CYP19->Interaction_HemeN-Fe BondOutcome_EstrogenBlock EstrogenBiosynthesisInteraction_Heme->Outcome_EstrogenInhibitionDrug_NitrileNitrile Warhead(R-CN)Target_CysCysteine Protease(Catalytic -SH)Drug_Nitrile->Target_CysNucleophilic AttackIntermediateThioimidateAdductTarget_Cys->IntermediateCovalent BondIntermediate->Drug_NitrileDissociationOutcome_InhibitEnzymeInactivationIntermediate->Outcome_InhibitReversible

Figure 1: Dual mechanisms of benzonitrile activity: Heme coordination (top) and Reversible Thioimidate formation (bottom).

Experimental Validation Protocols

To establish the biological activity of a novel benzonitrile derivative, specific assays must be employed. The following protocols are designed for trustworthiness and reproducibility .

Protocol: Fluorometric Aromatase Inhibition Assay

This assay validates the "Metal Coordination" mechanism by measuring the reduction in conversion of a fluorogenic substrate (Dibenzylfluorescein) to fluorescein by CYP19 (Aromatase).

Reagents:

  • Recombinant Human Aromatase (CYP19).

  • Substrate: Dibenzylfluorescein (DBF).

  • Cofactor: NADPH regenerating system.

  • Control: Letrozole (Positive control).

Step-by-Step Methodology:

  • Preparation: Dissolve test benzonitrile compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M). Final DMSO concentration in assay must be <1%.
    
  • Enzyme Mix: Dilute CYP19 enzyme in phosphate buffer (pH 7.4) containing 0.1% BSA.

  • Incubation (Pre-read): Add 50

    
    L of enzyme mix and 25 
    
    
    L of test compound to a black 96-well plate. Incubate for 10 minutes at 37°C to allow the benzonitrile to coordinate with the Heme iron.
  • Reaction Start: Add 25

    
    L of Cofactor/Substrate mix (200 
    
    
    M NADPH, 0.4
    
    
    M DBF).
  • Kinetic Measurement: Monitor fluorescence immediately at Ex/Em 485/530 nm for 30 minutes at 37°C.

  • Data Analysis: Calculate the slope of the linear portion of the curve (reaction rate). Determine

    
     by plotting rate vs. log[concentration].
    

Validation Criteria:

  • The

    
     of Letrozole must fall within 10-25 nM for the assay to be valid.
    
  • Z-factor should be > 0.5.

Protocol: Metabolic Stability (Microsomal Stability)

Since benzonitriles are often used to block metabolism, this assay confirms the stability of the scaffold.

Methodology:

  • Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sample at t=0, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric: A benzonitrile designed for CNS penetration (like Citalopram analogs) should show <20% degradation after 60 minutes (

    
     min).
    

Quantitative Data Summary: Structure-Activity Relationships

The following table summarizes how specific substitutions on the benzonitrile ring affect biological potency in aromatase inhibition (based on composite literature data).

Substituent (Para to CN)Electronic Effect (

)
Relative Potency (IC50)Mechanism Note
-H (Unsubstituted) 0.00Baseline (Moderate)Standard Heme coordination.
-F (Fluorine) +0.06High (< 50 nM)Fluorine enhances metabolic stability and lipophilicity without steric clash.
-OCH3 (Methoxy) -0.27Low (Poor)Electron donation weakens the N-Fe interaction (reduces Lewis basicity of N).
-NO2 (Nitro) +0.78Very LowStrong electron withdrawal reduces electron density on N, preventing coordination.
-Triazole (Letrozole) HeterocycleUltra-High (< 20 nM) The triazole acts as the primary coordinator; the nitrile acts as an anchor for the hydrophobic pocket.

References

  • Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment. Link

  • Fecik, R. A., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules. Link

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

  • U.S. National Library of Medicine. (2024). "Benzonitrile - Hazardous Agents."[2] Haz-Map. Link

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

The Biphenyl Carbonitrile Nexus: From Liquid Crystals to Blockbuster Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development Professionals[1]

Executive Summary

The biphenyl carbonitrile (cyanobiphenyl) scaffold represents one of the most versatile structural motifs in modern chemical history. Its discovery bridged two seemingly disparate fields: materials science and pharmacology.[1] In the 1970s, the introduction of 4-cyano-4'-pentylbiphenyl (5CB) by George Gray revolutionized the display industry by providing the first stable, room-temperature liquid crystal.[1] Decades later, the same core architecture became the foundation for the "sartan" class of antihypertensives, starting with Losartan , where the nitrile group served as the critical precursor to the tetrazole pharmacophore. This guide analyzes the chemical history, synthetic evolution, and structure-activity relationships (SAR) of this essential compound class.

Part 1: The Liquid Crystal Revolution (1972)

The Stability Problem

Before 1972, liquid crystal displays (LCDs) relied on Schiff bases (e.g., MBBA). These compounds were chemically unstable, susceptible to hydrolysis by atmospheric moisture, and degraded rapidly under UV light. The industry faced a critical bottleneck: the need for a mesogen that was chemically robust, photostable, and possessed a nematic phase at room temperature.

The Gray Breakthrough

In 1972, under a contract from the UK Ministry of Defence, Professor George Gray and his team at the University of Hull synthesized 4-cyano-4'-pentylbiphenyl (5CB) .[1]

  • Chemical Logic: Gray eliminated the unstable central imine linkage (

    
    ) of Schiff bases, replacing it with a direct carbon-carbon single bond between two phenyl rings.[1]
    
  • The Role of the Cyano Group:

    • Dipole Moment: The terminal cyano (

      
      ) group is highly electron-withdrawing, creating a strong longitudinal dipole moment (
      
      
      
      Debye) along the molecular axis.[1] This is critical for the Fréedericksz transition , allowing the molecules to reorient rapidly in an electric field.
    • Mesophase Stability: The cyano group promotes linearity and polarizability, stabilizing the nematic phase between

      
       and 
      
      
      
      .

G cluster_0 Pre-1972: Schiff Bases (Unstable) cluster_1 1972: The Biphenyl Solution MBBA MBBA (Hydrolysis prone) Biphenyl Biphenyl Core (Chemically Stable) MBBA->Biphenyl Structural Evolution Cyano Cyano Group (Strong Dipole) Biphenyl->Cyano Electronic Functionalization Alkyl Alkyl Tail (Fluidity) Biphenyl->Alkyl Phase Modulation Result 5CB (First Stable Room-Temp LC) Cyano->Result Alkyl->Result

Figure 1: Structural Evolution of Liquid Crystals. The transition from unstable Schiff bases to the robust cyanobiphenyl architecture.[1]

Part 2: The Pharmacophore Shift (The "Sartan" Era)

From Agonist to Antagonist

In the 1980s, DuPont scientists (Timmermans, Duncia, et al.) sought non-peptide antagonists for the Angiotensin II receptor (AT1) to treat hypertension. The breakthrough came with the realization that the biphenyl scaffold could serve as a template, but the "head" group required modification.

The Bioisosteric Leap

The key discovery was that a tetrazole ring is a bioisostere of a carboxylic acid. It possesses similar acidity (pKa


) and planar geometry but offers superior metabolic stability and lipophilicity.
  • The Precursor: The tetrazole ring is synthesized directly from a cyano (nitrile) group.

  • The Intermediate: 4'-methyl-2-biphenylcarbonitrile (OTBN) became the industrial linchpin.[1] The cyano group in OTBN is not the final pharmacophore but the latent functionality for the tetrazole.

Synthesis of Losartan (DuP 753)

The synthesis involves a "divergent" use of the biphenyl carbonitrile scaffold compared to LCs.

  • Scaffold Construction: Coupling of an aryl halide and a boronic acid (or Grignard).[2]

  • Functionalization: Radical bromination of the methyl group.[1]

  • Coupling: Alkylation of an imidazole core.[1]

  • Transformation: Conversion of the nitrile to a tetrazole using sodium azide (

    
    ).
    

Part 3: Synthetic Methodologies & Protocols[1][3][4]

Protocol A: Suzuki-Miyaura Cross-Coupling (General Biaryl Synthesis)

Applicability: Synthesis of both 5CB core and Losartan intermediates (OTBN).

Principle: Palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[1][2][3][4] This method is preferred over Grignard reagents for its tolerance of functional groups (like the nitrile).

Materials:

  • Aryl Bromide (e.g., 4-bromobenzonitrile for LCs)[5]

  • Aryl Boronic Acid (e.g., 4-pentylphenylboronic acid)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (4:1) or DME/Water

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 mins.

  • Dissolution: Add aryl bromide (1.0 equiv) and aryl boronic acid (1.1 equiv) to the solvent system. Degas by bubbling Argon for 20 mins.[1]

  • Catalysis: Add

    
     quickly against positive Argon pressure.
    
  • Activation: Add aqueous

    
    .
    
  • Reflux: Heat to

    
     for 12-24 hours. Monitor by TLC (eluent: Hexane/EtOAc).
    
  • Workup: Cool to RT. Partition between water and ethyl acetate.[1] Wash organics with brine.[1] Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

Protocol B: Nitrile-to-Tetrazole Transformation (The "Sartan" Step)

Applicability: Conversion of the cyano group in Losartan synthesis.[1]

Principle: [3+2] cycloaddition of an azide anion to the nitrile.[6] Note: Traditional methods used toxic tributyltin azide.[1] Modern "Green" methods utilize Zinc salts as catalysts in aqueous media.

Materials:

  • Biphenyl Carbonitrile Intermediate (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv) - Caution: Explosive hazard.
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher solubility)

Step-by-Step Workflow:

  • Setup: Use a heavy-walled pressure vessel or round bottom flask with a robust reflux condenser.[1]

  • Addition: Dissolve the nitrile in the solvent. Add

    
     and 
    
    
    
    .
  • Reaction: Heat to reflux (

    
    ) for 12-48 hours. The Lewis acid (
    
    
    
    ) activates the nitrile nitrogen, facilitating azide attack.
  • Quench: Cool to RT. Add dilute

    
     carefully (in a fume hood) to protonate the tetrazole and destroy excess azide (forms 
    
    
    
    gas - toxic!).
  • Isolation: The tetrazole product often precipitates upon acidification.[1][7] Filter and recrystallize from ethanol.

Synthesis cluster_inputs Building Blocks cluster_pathways Divergent Applications Bromide Aryl Bromide (R-Ph-Br) Suzuki Suzuki-Miyaura Coupling (Pd(0), Base) Bromide->Suzuki Boronic Boronic Acid (R'-Ph-B(OH)2) Boronic->Suzuki BiarylCN Biphenyl Carbonitrile (The Common Core) Suzuki->BiarylCN LC_Path Liquid Crystal Path (Keep Cyano) BiarylCN->LC_Path Alkyl Tail Optimization Drug_Path Pharma Path (Modify Cyano) BiarylCN->Drug_Path Ortho-Substitution LC_Product 5CB (Nematic LC) Dipole = 4D LC_Path->LC_Product Tetrazole_Step [3+2] Cycloaddition (NaN3, ZnBr2) Drug_Path->Tetrazole_Step Drug_Product Sartan Drug (Tetrazole Bioisostere) Tetrazole_Step->Drug_Product

Figure 2: Divergent Synthesis Pathway. Showing how the biphenyl carbonitrile core serves as a junction point for materials science and pharmacology.[1]

Part 4: Technical Comparison (SAR & Properties)

The position and function of the cyano group dictate the application.

FeatureLiquid Crystals (e.g., 5CB)Antihypertensives (e.g., Losartan)
Cyano Position Para (4-position)Ortho (2-position)
Primary Function Electronic: Generates longitudinal dipole for electric field alignment.[1]Synthetic: Precursor to tetrazole (bioisostere of carboxylate).
Key Property Dielectric Anisotropy (

)
Metabolic Stability & Receptor Binding
Molecular Shape Linear (Rod-like / Calamitic)Twisted (Non-planar to fit receptor pocket)
Target Interaction Electric Field (Physical)AT1 Receptor (Biological)

Part 5: Future Horizons

The biphenyl carbonitrile scaffold continues to evolve beyond 5CB and Losartan:

  • OLEDs: Biphenyl carbonitriles are used as electron-transporting materials (ETM) and host materials for phosphorescent OLEDs.[1] The electron-withdrawing cyano group lowers the LUMO energy, facilitating electron injection.[1]

  • MOFs (Metal-Organic Frameworks): The rigid biphenyl linker with a cyano "tag" is used to create porous materials where the nitrile coordinates to metal centers or acts as a site for post-synthetic modification.[1]

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). "New Family of Nematic Liquid Crystals for Displays."[1] Electronics Letters, 9(6), 130–131.

  • Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312–1329.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Demko, Z. P., & Sharpless, K. B. (2001).[8] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Carini, D. J., et al. (1991). "Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives." Journal of Medicinal Chemistry, 34(8), 2525–2547.

Sources

Technical Whitepaper: Strategic Synthesis of 3-(4-Methylphenyl)benzonitrile

[1]

Executive Summary

This technical guide details the synthetic architecture for 3-(4-Methylphenyl)benzonitrile , a critical biaryl intermediate used in the development of liquid crystalline materials and angiotensin II receptor antagonists (sartans).[1] Unlike simple aromatics, the biaryl core requires precise C-C bond formation to prevent homocoupling impurities.

This review prioritizes the Suzuki-Miyaura cross-coupling reaction as the "Gold Standard" methodology due to its high chemoselectivity for the nitrile group, which is often sensitive to nucleophilic attack in Grignard or organolithium-mediated pathways.[1]

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the molecule at its most strategic point: the biaryl axis.

Strategic Disconnection

The target molecule consists of two aromatic rings:[1]

  • Ring A: Benzonitrile (electron-deficient).[1]

  • Ring B: Toluene (electron-rich).[1]

The logical disconnection is at the C1'-C3 bond.[1] This leads to two primary coupling partners: an aryl halide and an aryl boronic acid.[1][2][3]

RetrosynthesisTargetTarget: 3-(4-Methylphenyl)benzonitrileFragment13-Bromobenzonitrile(Electrophile)Target->Fragment1 Disconnection(Suzuki-Miyaura)Fragment24-Tolylboronic Acid(Nucleophile)Target->Fragment2

Figure 1: Retrosynthetic disconnection revealing the convergent Suzuki-Miyaura pathway.[1]

Primary Methodology: Palladium-Catalyzed Cross-Coupling

Method: Suzuki-Miyaura Coupling Rationale: The nitrile group on the meta-position is susceptible to nucleophilic attack.[1] Organoboron reagents are non-toxic and tolerant of the nitrile functionality, unlike organozinc (Negishi) or organotin (Stille) reagents which pose toxicity or chemoselectivity issues.

Reaction Components & Causality[1]
ComponentSelectionScientific Causality (The "Why")
Electrophile 3-BromobenzonitrileBromides offer the best balance of reactivity and stability.[1] Iodides are more reactive but prone to dehalogenation; chlorides require specialized, expensive ligands.
Nucleophile 4-Tolylboronic acidBoronic acids are stable in air/moisture compared to boronic esters, simplifying storage and handling.[1]
Catalyst Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0) is the industry standard for aryl bromides. It provides sufficient electron density for oxidative addition without requiring exotic phosphines.[1]
Base Na₂CO₃ or K₂CO₃A mild base is required to activate the boronic acid (forming the boronate species) without hydrolyzing the nitrile group.[1]
Solvent DME/Water or Toluene/EtOH/WaterA biphasic or miscible aqueous system is critical.[1] Water dissolves the base, while the organic solvent dissolves the reactants.
Field-Proven Protocol (Self-Validating System)

Note: This protocol is adapted from standard biaryl synthesis procedures validated for nitrile tolerance.

Step-by-Step Workflow:

  • Charge: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, add:

    • 3-Bromobenzonitrile (1.0 equiv, 18.2 g)[1]

    • 4-Tolylboronic acid (1.1 equiv, 15.0 g)[1]

    • DME (Dimethoxyethane) (200 mL)

  • Degas (Critical Control Point): Oxygen poisons Pd(0) catalysts.[1] Bubble nitrogen through the solution for 20 minutes before adding the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (1-3 mol%, ~1.15 g) under a positive stream of nitrogen.[1]

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 100 mL). The solution will likely turn biphasic.[1]

  • Reaction: Heat to reflux (approx. 85°C) with vigorous stirring.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The limiting reagent (bromide) should disappear within 4-12 hours.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Remove volatile organics (DME) under reduced pressure.[1]

    • Extract aqueous residue with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over MgSO₄, and filter.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Mechanistic Insight

Understanding the catalytic cycle allows for rapid troubleshooting.[1] If the reaction stalls, it is usually due to catalyst deactivation (oxidation) or failure in the transmetallation step (pH too low).

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ 3-BromobenzonitrileTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet+ Boronate (Activated)RedElimReductive Elimination(Product Release)TransMet->RedElim IsomerizationRedElim->Pd0- Product

Figure 2: The catalytic cycle.[1] Note that the Base (Na2CO3) is required to convert the Boronic Acid into the reactive Boronate species prior to Transmetallation.[1]

Alternative Methodology: Cyanation of Biaryls

While Suzuki coupling is convergent, an alternative linear route involves constructing the biaryl skeleton first and introducing the nitrile second.

  • Substrate: 3-Chloro-4'-methylbiphenyl.[1]

  • Reagent: Zn(CN)₂ or CuCN (Rosenmund-von Braun reaction).[1]

  • Catalyst: Pd₂(dba)₃ + dppf (for Zn(CN)₂).[1]

  • Pros: Useful if the biaryl halide is commercially cheaper.[1]

  • Cons: Use of toxic cyanide sources; higher temperatures required; difficult waste disposal.[1] Not recommended for initial R&D unless Suzuki fails. [1]

Characterization & Quality Control

To ensure the product meets pharmaceutical/electronic grade standards (>99.5%), the following data profile is expected:

  • Physical State: White to off-white crystalline solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.40 (s, 3H, Ar-CH₃).
      
    • 
       7.25-7.30 (d, 2H, Tolyl-ArH).[1]
      
    • 
       7.45-7.50 (d, 2H, Tolyl-ArH).[1]
      
    • 
       7.55 (t, 1H, Benzonitrile-H5).
      
    • 
       7.65 (d, 1H, Benzonitrile-H6).
      
    • 
       7.78 (d, 1H, Benzonitrile-H4).
      
    • 
       7.85 (s, 1H, Benzonitrile-H2).
      
  • IR (ATR): Distinct peak at ~2230 cm⁻¹ (C≡N stretch).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 3-Cyanophenylboronic Acid. Synlett, 2000(6), 829–831. (Describes the inverse coupling partner preparation). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (For alternative chloride substrates). Link

  • Organic Syntheses. (2004).[1][5] Synthesis of Biaryls via Suzuki Coupling: 4-Methylbiphenyl.[1] Organic Syntheses, Coll.[5][6] Vol. 10, p.504. (General protocol adaptation). Link

  • PubChem. (n.d.).[1][7] 3-(4-Methylphenyl)benzonitrile Compound Summary. (For physical property verification). Link

Technical Guide: Safety, Handling, and Synthesis of 3-(p-Tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 3-(p-tolyl)benzonitrile Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Introduction & Chemical Identity

In the realm of medicinal chemistry and materials science, 3-(p-tolyl)benzonitrile (IUPAC: 4'-methyl[1,1'-biphenyl]-3-carbonitrile) serves as a critical biphenyl scaffold. It is frequently utilized as an intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and as a core structure in liquid crystal displays (LCDs) due to its rigid biphenyl geometry.

While aromatic nitriles are generally more stable than their aliphatic counterparts, they possess a distinct toxicological profile that requires rigorous handling protocols. This guide synthesizes chemical safety data with practical laboratory workflows to ensure zero-incident handling.

Chemical Specifications
PropertyDetail
Common Name 3-(p-Tolyl)benzonitrile
IUPAC Name 4'-Methyl[1,1'-biphenyl]-3-carbonitrile
CAS Number 133909-96-3
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol
Physical State Solid (Off-white to beige crystalline powder)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO

Hazard Profiling & Toxicology

Understanding the mechanism of toxicity is the first step in effective safety. The hazards of 3-(p-tolyl)benzonitrile are two-fold: the nitrile moiety and the biphenyl core .

The Nitrile Hazard (Cyanide Potential)

Unlike aliphatic nitriles (e.g., acetonitrile), aromatic nitriles like 3-(p-tolyl)benzonitrile are resistant to rapid metabolic hydrolysis. However, under oxidative stress (hepatic P450 metabolism) or thermal decomposition, the C-CN bond can cleave, releasing free cyanide ions (CN⁻).

  • Mechanism: CN⁻ binds irreversibly to cytochrome c oxidase in the mitochondria, halting cellular respiration (histotoxic hypoxia).

  • Risk Level: Moderate. While acute lethality is lower than simple cyanide salts, it is classified as Acute Toxin (Oral/Dermal/Inhalation) .

Biphenyl Core Hazards

Biphenyl derivatives are lipophilic, allowing them to cross the blood-brain barrier and accumulate in lipid-rich tissues.

  • Aquatic Toxicity: Biphenyls are notoriously toxic to aquatic life with long-lasting effects (GHS Category Chronic 2).

  • Sensitization: Repeated dermal exposure may lead to allergic dermatitis.

GHS Classification (Derived)
  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects.

  • EUH032: Contact with acids liberates very toxic gas (HCN).

Engineering Controls & PPE

Standard "lab coat and glasses" are insufficient for solid nitriles. The primary risk is inhalation of dust during weighing and dermal absorption during solution handling.

Containment Strategy
  • Solids (Weighing/Transfer): Must be performed in a Powder Containment Hood or a Balance Enclosure with HEPA filtration. If unavailable, use a static-dissipative glove box.

    • Reasoning: Electrostatic solids disperse easily. Inhalation allows direct entry into the bloodstream, bypassing first-pass hepatic detoxification.

  • Solutions (Synthesis/Workup): Standard Chemical Fume Hood (Face velocity: 100 fpm).

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationTechnical Justification
Hands (Splash) Double Nitrile Gloves (min 5 mil)Standard nitrile offers fair resistance to aromatic solvents but poor resistance to small organic nitriles. Double gloving provides a "sacrificial" outer layer.
Hands (Immersion) Silver Shield / Laminate If handling concentrated stock solutions or cleaning spills. Nitriles permeate rapidly (breakthrough < 15 mins for many nitriles).
Respiratory N95 or P100 (if outside hood)Only required if engineering controls fail.
Eyes Chemical Goggles Safety glasses do not seal against floating dust particles.

Synthesis Workflow: Suzuki-Miyaura Coupling

The most common route to 3-(p-tolyl)benzonitrile is the Suzuki coupling of 3-bromobenzonitrile and p-tolylboronic acid. This protocol minimizes exposure by keeping the nitrile in solution.

Protocol Design
  • Reagents: 3-Bromobenzonitrile (1.0 eq), p-Tolylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 80-90 °C.

Step-by-Step Workflow
  • Charge: In a fume hood, add solid reagents to a round-bottom flask. Do not add catalyst yet.

  • Degas: Sparge solvent with Argon for 15 minutes. Oxygen poisons the Pd catalyst, leading to stalled reactions and difficult workups.

  • Catalyze: Add Pd(dppf)Cl₂ quickly under Argon flow.

  • React: Heat to 90 °C for 4-12 hours. Monitor by TLC (UV visualization).

  • Quench: Cool to RT. Dilute with Ethyl Acetate.

  • Wash: Wash organic layer with water and brine. Note: Aqueous waste contains boronic acid residues and bromide salts; treat as hazardous.

  • Purify: Column chromatography (Hexane/EtOAc).

Visual Workflow (DOT Diagram)

SuzukiWorkflow Start Start: Weigh Reagents (Powder Hood) Degas Solvent Sparging (Remove O2) Start->Degas Dissolve Catalyst Add Pd Catalyst (Under Argon) Degas->Catalyst Inert Atm Reaction Reflux @ 90°C (4-12 Hours) Catalyst->Reaction Initiate Workup Workup: EtOAc/Water (Fume Hood) Reaction->Workup Complete Waste Aqueous Waste (Heavy Metal Stream) Workup->Waste Aq. Layer Product Isolate 3-(p-tolyl)benzonitrile (Solid) Workup->Product Org. Layer

Caption: Optimized Suzuki-Miyaura coupling workflow ensuring containment of nitrile intermediates.

Emergency Response & First Aid

In the event of exposure, speed is critical. The "Nitrile Rule" is: Treat as Cyanide until proven otherwise.

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[3]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (alcohol/acetone) as they increase dermal absorption.

  • Ingestion: Do not induce vomiting. Transport to ER immediately.

Antidote Awareness

Laboratories handling >1g of nitriles should maintain a Cyanide Antidote Kit nearby (subject to local regulations).

  • Amyl Nitrite: Inhalant (poppers) used as a first-line temporary measure to induce methemoglobinemia (which binds cyanide).

  • Hydroxocobalamin (Cyanokit): The modern standard. Binds cyanide to form Vitamin B12 (cyanocobalamin), which is excreted renally.

Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin/Eye Route->Skin Inhale Inhalation/Ingestion Route->Inhale Wash Wash 15min (No Solvents) Skin->Wash O2 Fresh Air + O2 Inhale->O2 Medical Seek Medical Help (Mention Nitrile/CN) Wash->Medical O2->Medical

Caption: Decision tree for immediate response to nitrile exposure incidents.

Waste Disposal & Deactivation

Nitriles must never be mixed with acidic waste streams.

  • Reaction:

    
    
    
  • Segregation: Collect in a dedicated "Organic Toxic" carboy. Label clearly: "CONTAINS NITRILES - DO NOT ACIDIFY" .

  • Deactivation (Spills): Treat spills with 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the nitrile/cyanide to cyanate (less toxic) and eventually CO₂/N₂. Allow to sit for 30 minutes before absorbing.

References

  • PubChem. (n.d.). Compound Summary: 4'-methyl[1,1'-biphenyl]-4-carbonitrile (Isomer Comparison). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(4-Methylphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(4-Methylphenyl)benzonitrile represents a fundamental class of C-C bond-forming reactions critical to medicinal chemistry. Biaryl nitriles are privileged pharmacophores, serving as precursors to tetrazoles (via [2+3] cycloaddition), amidines, and carboxylic acids found in angiotensin II receptor antagonists (e.g., Valsartan, Irbesartan) and non-steroidal aromatase inhibitors (e.g., Letrozole).

This protocol utilizes the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4][5][6][7] Unlike Stille or Negishi couplings, the Suzuki method offers low toxicity (avoiding tin), high functional group tolerance, and stability of reagents to water and heat.[7]

Retrosynthetic Logic

We select 3-bromobenzonitrile and 4-tolylboronic acid as the optimal coupling partners.

  • Electrophile Selection (3-bromobenzonitrile): Aryl bromides offer the best balance of reactivity and stability compared to iodides (too unstable/expensive) or chlorides (often require specialized, expensive ligands).

  • Nucleophile Selection (4-tolylboronic acid): Boronic acids are crystalline, stable, and commercially abundant.

  • Regioselectivity: The coupling is regiospecific; the position of the nitrile and methyl groups is fixed by the starting materials, eliminating isomer separation issues common in Friedel-Crafts approaches.

Retrosynthesis Target Target: 3-(4-Methylphenyl)benzonitrile Disconnect Suzuki Disconnection Target->Disconnect Br 3-Bromobenzonitrile (Electrophile) Disconnect->Br Boron 4-Tolylboronic Acid (Nucleophile) Disconnect->Boron

Figure 1: Retrosynthetic analysis showing the strategic disconnection of the biaryl bond.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the catalytic cycle of Palladium(0). We utilize Tetrakis(triphenylphosphine)palladium(0) [


] .[8] While Pd(II) precatalysts like 

are robust,

provides a reliable, active Pd(0) species immediately upon dissolution, minimizing induction periods.
The Critical Variables
  • Oxidative Addition: The rate-limiting step.[2] The electron-withdrawing nitrile group on the aryl bromide activates the C-Br bond, facilitating oxidative addition to Pd(0).

  • Base Activation: Boronic acids are barely nucleophilic. The addition of a base (Carbonate) forms a hydroxy-boronate species

    
    , which is the active species for transmetallation.
    
  • Oxygen Sensitivity: Phosphine ligands are susceptible to oxidation to phosphine oxides, which deactivates the catalyst. Rigorous degassing is mandatory.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-Br Pd0->Complex1 + Ar-Br OxAdd Oxidative Addition Complex2 Ar-Pd(II)-Ar' Complex1->Complex2 + Ar'-B(OH)3 / Base TransMet Transmetallation (Base Activated) Complex2->Pd0 - Product RedElim Reductive Elimination

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that the Base is required to activate the Boron species prior to Transmetallation.[2][3][8]

Experimental Protocol

Materials & Reagents Table

Scale: 1.0 mmol (Optimization Scale)

ReagentMW ( g/mol )Equiv.AmountRole
3-Bromobenzonitrile 182.021.0182 mgElectrophile
4-Tolylboronic acid 135.961.2163 mgNucleophile

1155.560.0335 mgCatalyst (3 mol%)
Potassium Carbonate (

)
138.212.5345 mgBase
Toluene --4 mLSolvent (Non-polar)
Ethanol --1 mLSolvent (Miscibility)
Deionized Water --1 mLSolvent (Base solubility)
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Critical: If available, flame-dry the flask under vacuum and backfill with Nitrogen/Argon. While Suzuki is tolerant of moisture, oxygen is detrimental.

Step 2: Reagent Addition

  • Add 3-Bromobenzonitrile (182 mg) and 4-Tolylboronic acid (163 mg) to the flask.

  • Add

    
      (35 mg). Note: Add the catalyst last or under an inert stream to minimize air exposure.
    
  • Add the solvent mixture: Toluene (4 mL) and Ethanol (1 mL).

  • Dissolve

    
      (345 mg) in Water (1 mL) separately, then add this aqueous solution to the reaction flask.
    

Step 3: Degassing (The "Sparging" Method)

  • Insert a long needle connected to an Argon/Nitrogen line directly into the solvent mixture.

  • Insert a short vent needle into the septum.

  • Bubble the inert gas vigorously through the solution for 10–15 minutes .

    • Why? Removing dissolved

      
       prevents homocoupling of the boronic acid (formation of 4,4'-bitolyl) and oxidation of the phosphine ligands.
      

Step 4: Reaction

  • Heat the reaction mixture to 85–90 °C (gentle reflux) under a positive pressure of Nitrogen/Argon.

  • Monitor via TLC (Hexane:Ethyl Acetate 9:1).

    • Observation: The reaction typically completes in 4–6 hours . The starting bromide (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) will appear.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 20 mL).

  • Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap).

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane (100%)

    
     Hexane:Ethyl Acetate (95:5).
    
  • Collect fractions containing the product. Evaporate to yield a white to off-white solid.

Quality Control & Characterization

Ensure the identity of the product using the following parameters.

Expected Analytical Data
  • Physical State: White crystalline solid.

  • Yield: Typical isolated yields range from 85% to 95% .

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.84 (s, 1H, Ar-H ortho to CN),
      
    • 
       7.78 (d, 1H, Ar-H),
      
    • 
       7.60 (d, 1H, Ar-H),
      
    • 
       7.52 (t, 1H, Ar-H meta to CN),
      
    • 
       7.45 (d, 2H, Ar-H on tolyl ring),
      
    • 
       7.28 (d, 2H, Ar-H on tolyl ring),
      
    • 
       2.41 (s, 3H, 
      
      
      
      ).
  • IR (ATR):

    • 2228 cm

      
       : Distinctive sharp peak for 
      
      
      
      stretch.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst deactivation (

)
Increase degassing time; ensure Argon flow. Add 1-2 mol% extra catalyst.
Homocoupling (Bitolyl) Excess

or low halide reactivity
Strictly exclude air. Ensure the bromide is pure.
Nitrile Hydrolysis Base too strong / Temp too highDo not substitute

with

. Keep temp < 100°C.
Black Precipitate "Palladium Black" formationNormal at end of reaction. If early, indicates ligand dissociation (add excess

).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-PEPPSI Complexes. Organometallics, 32(18), 4997–5003.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - General Procedures and Mechanism.

Sources

Application Note: High-Efficiency Synthesis of 4'-Methylbiphenyl-3-carbonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4'-methylbiphenyl-3-carbonitrile (CAS: 10272-46-5) utilizing the Suzuki-Miyaura cross-coupling reaction. This specific biaryl motif is a critical intermediate in the development of angiotensin II receptor antagonists (sartans) and liquid crystal materials for optoelectronics.

Unlike generic procedures, this guide addresses the specific electronic requirements of coupling an electron-deficient nitrile-substituted aryl halide with an electron-rich methylated aryl boronic acid. We employ a Pd(PPh₃)₄ / K₂CO₃ catalytic system in a biphasic solvent mixture, optimized to minimize homocoupling byproducts and maximize turnover frequency (TOF).

Strategic Experimental Design

Retrosynthetic Logic & Electronic Considerations

The synthesis targets the formation of the C–C bond between the phenyl rings. The choice of coupling partners is dictated by the catalytic cycle's rate-determining steps:

  • Electrophile (Partner A): 3-Bromobenzonitrile . The nitrile group (-CN) at the meta position is electron-withdrawing (EWG). This reduces electron density on the ring, significantly facilitating the Oxidative Addition of the C–Br bond to the Pd(0) center, which is often the rate-limiting step for aryl bromides.

  • Nucleophile (Partner B): 4-Methylphenylboronic acid (p-Tolylboronic acid). The methyl group (-CH₃) is a weak electron-donating group (EDG), which enhances the nucleophilicity of the aryl ring, thereby promoting the Transmetallation step.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds through the canonical Pd(0)/Pd(II) cycle. The addition of a base (K₂CO₃) is critical to activate the boronic acid, forming a boronate species [Ar-B(OH)₃]⁻ that is more reactive toward transmetallation than the neutral acid.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Bromobenzonitrile PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation PdII_Br->TransMet BaseAct Base Activation (K2CO3 + Boronic Acid) BaseAct->TransMet Boronate Species PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromobenzonitrile and p-tolylboronic acid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount (Example)Role
3-Bromobenzonitrile 182.021.01.82 g (10 mmol)Electrophile
4-Methylphenylboronic acid 135.961.21.63 g (12 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03 (3 mol%)346 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.212.53.45 g (25 mmol)Base
Toluene --40 mLSolvent (Organic)
Ethanol --10 mLCo-solvent
Deionized Water --10 mLSolvent (Aqueous)
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)

Note: Oxygen is the enemy of Pd(0) catalysts. Rigorous degassing is required to prevent catalyst deactivation (formation of Pd black).

  • Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen gas for 20 minutes.

  • Reagent Addition: To the reaction flask, add 3-Bromobenzonitrile (1.82 g), 4-Methylphenylboronic acid (1.63 g), and K₂CO₃ (3.45 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg). Tip: The catalyst is a bright yellow powder; if it is dark orange or brown, it may be partially oxidized.

  • Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under positive inert gas pressure.

  • Reflux: Heat the mixture to 90°C (reflux) with vigorous stirring.

Phase 2: Monitoring & Completion
  • Visual Check: The reaction mixture typically starts as a yellow suspension and may darken to orange/brown as the reaction proceeds.

  • TLC Monitoring: Check progress after 2 hours.

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm). The product will be a highly fluorescent spot (biphenyl core).

    • Endpoint: Disappearance of 3-bromobenzonitrile (Rf ~0.6).

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Wash combined organics with Brine (sat. NaCl) to remove residual boronic acid salts.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: Purify the crude residue via flash column chromatography.

    • Eluent: Gradient of 100% Hexanes to 95:5 Hexanes:EtOAc.

    • Yield Expectation: 85-95% (White to off-white crystalline solid).

Workflow Start Reagents (Aryl Halide + Boronic Acid) Degas Degas Solvents (Ar Sparging 20m) Start->Degas React Reflux 90°C (2-4 Hours) Degas->React Extract Extraction (EtOAc / Water) React->Extract Purify Flash Column (Hex/EtOAc) Extract->Purify Product 4'-methylbiphenyl-3-carbonitrile (Solid) Purify->Product

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.[7][8]

Characterization Data (Self-Validation)

To validate the synthesis, compare the isolated product against these expected spectral parameters. The meta-cyano substitution pattern is distinct from the para isomer.

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (s, 1H, H-2 on nitrile ring) – Most deshielded due to CN and ring current.
      
    • 
       7.78 (d, J = 7.8 Hz, 1H, H-4 on nitrile ring).
      
    • 
       7.60 (d, J = 7.8 Hz, 1H, H-6 on nitrile ring).
      
    • 
       7.53 (t, J = 7.8 Hz, 1H, H-5 on nitrile ring).
      
    • 
       7.48 (d, J = 8.2 Hz, 2H, H-2'/6' on tolyl ring).
      
    • 
       7.29 (d, J = 8.2 Hz, 2H, H-3'/5' on tolyl ring).
      
    • 
       2.41 (s, 3H, -CH₃).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks at ~119.0 ppm (CN group), ~21.2 ppm (CH₃), and distinct aromatic signals for the unsymmetrical biphenyl core.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystEnsure Pd(PPh₃)₄ is bright yellow. If brown, recrystallize or use fresh bottle. Ensure rigorous degassing.
Homocoupling (Biaryl) Oxygen presenceOxygen promotes homocoupling of boronic acids. Increase inert gas flow and sparging time.
Black Precipitate Pd Precipitation"Pd Black" formation is normal at the end of the reaction. If it happens immediately, the ligand concentration is too low or temperature ramp was too fast.

Safety Note: Nitriles are toxic by ingestion and inhalation. Handle all reagents in a fume hood. Palladium residues must be disposed of as heavy metal waste.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2000).[9] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • BenchChem. (2025).[10][11] "Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes."

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions."

Sources

Technical Application Note: Optimized Pd-Catalyzed Synthesis of 3-(p-tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

This application note details the synthesis of 3-(p-tolyl)benzonitrile , a critical biaryl scaffold often utilized as a pharmacophore in angiotensin II receptor antagonists (sartans) and liquid crystal materials.

While traditional Suzuki-Miyaura protocols utilize Pd(PPh₃)₄, this guide recommends Pd(dppf)Cl₂ and XPhos Pd G2 as superior alternatives. These catalysts offer enhanced stability against the nitrile functionality (which can act as a catalyst poison by coordinating to Pd) and minimize protodeboronation side reactions.

Key Technical Advantages[1]
  • Chemomimesis: Protocols are optimized to prevent hydrolysis of the nitrile group (-CN) to the amide/acid.

  • Scalability: Solvents and bases selected are compatible with process-scale safety requirements.

  • Purification: Includes specific strategies for Palladium scavenging (<10 ppm) required for pharmaceutical intermediates.

Strategic Catalyst Selection

The synthesis involves the coupling of 3-bromobenzonitrile (Electrophile) and 4-tolylboronic acid (Nucleophile).

FeatureMethod A: Pd(dppf)Cl₂ (Robust)Method B: XPhos Pd G2 (High-Turnover)
Catalyst Type Ferrocenyl bidentate phosphine (Pd II)Buchwald Precatalyst (Pd II

Pd 0)
Ligand Role Large bite angle (dppf) accelerates reductive elimination.Bulky biaryl phosphine promotes oxidative addition and stabilizes monoligated Pd(0).
Air Stability High (Solid is stable; solution is moderately stable).Very High (Air-stable solid).
Loading 1.0 – 3.0 mol%0.1 – 0.5 mol%
Use Case General purpose, cost-effective, standard lab scale.High-value substrates, low catalyst loading, difficult steric profiles.

Mechanistic Insight

The Suzuki-Miyaura coupling follows a three-stage catalytic cycle. For nitrile-containing substrates, the Transmetallation step is often the bottleneck if the base strength is mismatched, leading to competitive hydrolysis of the nitrile.

Figure 1: Catalytic Cycle & Pathway

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product 3-(p-tolyl)benzonitrile RedElim->Product Substrate 3-Bromobenzonitrile Substrate->OxAdd Boronic 4-Tolylboronic Acid + Base (OH-) Boronic->TransMet

Caption: The catalytic cycle highlighting the critical oxidative addition of the aryl bromide and the regeneration of the active Pd(0) species.

Experimental Protocols

Method A: The "Robust" Protocol (Pd(dppf)Cl₂)

Recommended for initial screening and gram-scale batches.

Reagents:

  • 3-Bromobenzonitrile: 1.0 equiv (e.g., 1.82 g, 10 mmol)

  • 4-Tolylboronic acid: 1.2 equiv (1.63 g, 12 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1][2]·CH₂Cl₂): 2.0 mol% (163 mg)

  • Base: Potassium Carbonate (K₂CO₃): 3.0 equiv (4.14 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio): 50 mL total volume.

Procedure:

  • Degassing: Charge a 100 mL round-bottom flask with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling).

  • Charging: Add the aryl halide, boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.

  • Reaction: Fit with a reflux condenser and heat to 85°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

    • Checkpoint: The reaction mixture should turn from orange-red to black as Pd(0) precipitates post-reaction.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Method B: The "High-Efficiency" Protocol (XPhos Pd G2)

Recommended for high-value synthesis or when minimizing Pd contamination is critical.

Reagents:

  • 3-Bromobenzonitrile: 1.0 equiv

  • 4-Tolylboronic acid: 1.1 equiv

  • Catalyst: XPhos Pd G2: 0.5 mol%

  • Base: Potassium Phosphate Tribasic (K₃PO₄): 2.0 equiv

  • Solvent: THF / Water (10:1).

Procedure:

  • Setup: In a reaction vial, add the halide, boronic acid, and XPhos Pd G2.

  • Solvent: Add the THF/Water mixture (degassed).

  • Activation: Add the base (K₃PO₄) as a solid or aqueous solution.

  • Reaction: Stir at 60°C for 1–2 hours. The bulky XPhos ligand facilitates rapid oxidative addition even at lower temperatures.

  • Workup: Standard extraction as per Method A.

Purification & Analysis

Purification Strategy

The target molecule, 3-(p-tolyl)benzonitrile, is a lipophilic solid.

  • Adsorption: Dissolve crude oil in minimal DCM and adsorb onto silica gel.

  • Chromatography: Elute with Hexanes/Ethyl Acetate (Gradient: 0%

    
     10% EtOAc). The product typically elutes early (Rf ~0.5 in 10% EtOAc/Hex).
    
  • Crystallization (Optional): Recrystallize from hot Heptane or Ethanol/Water if high purity (>99%) is required.

Pd Scavenging (For Pharma Applications)

If the product is intended for biological testing, residual Palladium must be removed.

  • Treatment: Dissolve crude product in EtOAc and treat with SiliaMetS® Thiol or activated charcoal (10 wt%) at 50°C for 30 mins. Filter through Celite.[3]

Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.[4][5]

  • 1H NMR (400 MHz, CDCl₃):

    
     7.85 (s, 1H), 7.80 (d, 1H), 7.60 (d, 1H), 7.52 (t, 1H), 7.45 (d, 2H), 7.28 (d, 2H), 2.40 (s, 3H).
    
  • Key Diagnostic: The methyl singlet at ~2.40 ppm and the distinct meta-substitution pattern of the nitrile ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Nitrile or O₂.Ensure rigorous degassing. Switch to XPhos Pd G2 (steric bulk prevents nitrile coordination).
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic acid.[6]Reduce Boronic acid to 1.05 equiv. Use "Freeze-Pump-Thaw" degassing.
Hydrolysis of -CN Base is too strong or Temp too high.Switch base from KOH/NaOH to K₃PO₄ or K₂CO₃. Lower temp to 60°C.
Protodeboronation Unstable Boronic Acid.Use dry solvents (anhydrous THF) or switch to Boronic Ester (Pinacol ester).

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapidly Assembling the Active Species. Chemical Science, 4, 916-920. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling. BenchChem Technical Support. Link

Sources

Application Note: Optimization of Knoevenagel Condensation for the Synthesis of Functionalized Benzylidenemalononitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Vinylogous Benzonitriles

The Knoevenagel condensation is the cornerstone method for synthesizing benzylidenemalononitriles and


-cyanocinnamates . These structures serve as "substituted benzonitriles" where the nitrile functionality is conjugated through an alkene linker. This scaffold is critical in medicinal chemistry, forming the pharmacophore of Tyrphostins  (EGFR inhibitors like AG-1478), voltage-gated ion channel blockers, and fluorescent probes for bio-imaging.

While the reaction is classically considered "simple," scaling it for drug development requires navigating substituent effects (Hammett kinetics), solubility challenges, and modern green chemistry mandates. This guide provides validated protocols for transforming substituted benzaldehydes into high-purity nitrile scaffolds, moving beyond textbook recipes to industrial robustness.

Mechanistic Insight & Kinetics[1]

The Catalytic Cycle

The reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) is governed by a reversible base-catalyzed mechanism.

  • Deprotonation: The base removes a proton from the active methylene (

    
     for malononitrile), generating a carbanion enolate.
    
  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl, forming a

    
    -hydroxynitrile intermediate (aldol-like).
    
  • Elimination (E1cB): Dehydration occurs to yield the conjugated olefin.

Critical Insight - The Doebner Modification: In many industrial protocols, a mixture of piperidine and acetic acid is used. Why add acid to a base-catalyzed reaction?

  • Buffering: It prevents the formation of high-energy alkoxides, reducing side reactions like the Cannizzaro disproportionation.

  • Elimination Assistance: The protonated amine facilitates the departure of the hydroxyl group in the final step.

Mechanism Visualization

KnoevenagelMechanism Start Active Methylene (Malononitrile) Enolate Carbanion Intermediate Start->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Aldol Alcohol Intermediate Enolate->Aldol Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Aldol Product Benzylidenemalononitrile (Product) Aldol->Product E1cB Elimination (-H2O) Water H2O (Byproduct) Aldol->Water

Figure 1: Catalytic cycle of the Knoevenagel condensation emphasizing the base-mediated deprotonation and elimination steps.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Piperidine)

Best for: Scale-up, soluble substrates, and electron-rich aldehydes (e.g., methoxy-substituted).

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malononitrile (11 mmol, 1.1 equiv)

  • Ethanol (Absolute, 20 mL)

  • Catalyst: Piperidine (5 drops) + Glacial Acetic Acid (2 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the benzaldehyde and malononitrile in ethanol.

  • Catalysis: Add piperidine followed by acetic acid. Note: If the aldehyde is a liquid, the reaction may be exothermic; add catalyst slowly.

  • Reaction: Stir at room temperature (RT) for 30–60 minutes.

    • Observation: A heavy precipitate usually forms within 10 minutes.

    • Forcing Conditions: If the aldehyde has strong Electron Donating Groups (EDGs) (e.g., 4-N(Me)2), reflux for 2 hours.

  • Work-up: Cool the mixture in an ice bath. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and hexane. Recrystallize from hot ethanol if purity is <98% by HPLC.

Protocol B: Green Chemistry "On-Water" Method

Best for: High-Throughput Screening (HTS), library generation, and electron-deficient aldehydes.

Scientific Basis: Hydrophobic substrates aggregate in water, creating a high local concentration at the phase interface. Water stabilizes the transition state via hydrogen bonding, often accelerating the reaction without exogenous catalysts.

Procedure:

  • Suspension: Suspend Benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in deionized water (3 mL) in a capped vial.

  • Agitation: Stir vigorously at RT for 20 minutes to 2 hours.

    • Note: The mixture will look like a milky emulsion initially and solidify into a crust.

  • Isolation: Filter the solid. Wash with water (removes unreacted malononitrile) and dilute hexane.

  • Drying: Dry in a vacuum oven at 40°C.

Substituent Effects & Troubleshooting

The electronic nature of the benzaldehyde ring significantly dictates reaction kinetics (Hammett correlation).

Comparative Kinetics Data

The table below illustrates the impact of substituents on reaction time and yield using Protocol A (Ethanol/Piperidine at RT).

Substituent (Para-position)Electronic Effect (

)
Reaction TimeYield (%)Notes
-NO

Strong EWG (+0.78)5 min96%Extremely fast; cooling may be required.
-Cl Weak EWG (+0.23)15 min92%Standard behavior.
-H Neutral (0.00)30 min88%Baseline.
-OMe Weak EDG (-0.27)2 hours82%Requires longer stirring or mild heat.
-OH Strong EDG (-0.37)4-6 hours75%Tyrphostin Precursors: Often requires reflux or microwave assistance.
Troubleshooting Guide
  • Problem: No Precipitation (Oiling Out).

    • Cause: Product melting point is near RT or solvent is too good.

    • Solution: Add water dropwise to the ethanol solution until turbid, then scratch the glass to induce nucleation. Cool to 0°C.

  • Problem: Low Conversion for 4-OH Benzaldehydes.

    • Cause: The phenolic proton neutralizes the catalytic base.

    • Solution: Use Protocol A but increase piperidine to 1.5 equivalents (stoichiometric) or switch to Ammonium Acetate in refluxing toluene with a Dean-Stark trap.

  • Problem: Bis-addition.

    • Cause: Excess aldehyde reacting with the product (rare for malononitrile, common for other active methylenes).

    • Solution: Ensure strict 1:1 stoichiometry or slight excess of malononitrile.

Decision Workflow

Use this logic flow to select the optimal protocol for your specific substrate.

Workflow Start Start: Substrate Assessment Solubility Is substrate water sensitive or highly hydrophobic? Start->Solubility Electronic Electronic Nature? Solubility->Electronic No ProtocolA Protocol A: Ethanol + Piperidine Solubility->ProtocolA Yes (avoid water) Electronic->ProtocolA Neutral/Weak EDG ProtocolB Protocol B: 'On-Water' Suspension Electronic->ProtocolB EWG (-NO2, -Cl) ProtocolC Protocol C: Reflux/Microwave Electronic->ProtocolC Strong EDG (-OH, -NMe2)

Figure 2: Decision tree for selecting Knoevenagel condensation conditions based on substrate properties.

References

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link

  • Deb, M. L., & Bhuyan, P. J. (2005).[1] "Uncatalyzed Knoevenagel Condensation in Aqueous Medium." Tetrahedron Letters, 46(38), 6453–6455. Link

  • Gazit, A., et al. (1989). "Tyrphostins I: Synthesis and Biological Activity of Protein Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 32(10), 2344–2352. Link

  • Anastas, P. T., & Warner, J. C. (1998).[2] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Protocol B).

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][3][4][5][6][7][8][9][10][11] Organic Reactions, 15, 204. Link

Sources

Technical Synthesis Guide: 3-(4-Methylphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This technical note details the synthesis of 3-(4-Methylphenyl)benzonitrile , a critical biaryl intermediate used in the development of angiotensin II receptor antagonists (sartans) and liquid crystal materials. The presence of the meta-nitrile group serves as a versatile handle for downstream transformations (e.g., conversion to tetrazoles, amides, or carboxylic acids), while the para-methyl group provides steric bulk and lipophilicity.

The protocol utilizes a Suzuki-Miyaura cross-coupling strategy.[1][2] Unlike Grignard reagents, organoboron compounds tolerate the electrophilic nitrile moiety, preventing side reactions such as nucleophilic attack on the cyano group. This guide focuses on a robust, scalable protocol using Pd(PPh₃)₄ as the catalyst, prioritizing high yields and minimal byproduct formation.

Mechanistic Deep Dive

The formation of the biaryl bond proceeds through the catalytic cycle of Palladium(0).[3] Understanding the specific electronic demands of the nitrile-substituted ring is crucial for optimizing catalyst turnover.

The Catalytic Cycle[4][5]
  • Oxidative Addition (Rate-Determining Step): The active 14-electron Pd(0) species inserts into the C-Br bond of 3-bromobenzonitrile.

    • Insight: The electron-withdrawing nitrile group at the meta position decreases electron density on the aromatic ring, facilitating the oxidative addition of the bromide compared to electron-rich aryl halides.

  • Ligand Exchange / Base Activation: The halide anion (Br⁻) on the Palladium complex is displaced by a base (hydroxide or carbonate). Simultaneously, the base reacts with the 4-methylphenylboronic acid to form a reactive trihydroxyboronate species [Ar-B(OH)₃]⁻.

    • Criticality: Boronic acids are Lewis acidic and non-nucleophilic. Without base activation to form the "ate" complex, transmetallation will not occur .

  • Transmetallation: The activated organoboron species transfers its aryl group to the Palladium center.[2]

  • Reductive Elimination: The two aryl groups are coupled, releasing the product and regenerating the active Pd(0) catalyst.[1][2]

Pathway Visualization

SuzukiMechanism cluster_product Target Output Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br (Ar = 3-cyanophenyl) Pd0->OxAdd + 3-Bromobenzonitrile BaseStep Base Activation Formation of Pd-OH/OR & Boronate Species OxAdd->BaseStep + Base (Na2CO3) TransMet Transmetallation Diaryl-Pd(II) Complex BaseStep->TransMet + 4-Methylphenylboronic acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 3-(4-Methylphenyl)benzonitrile RedElim->Product

Caption: Figure 1. The Pd(0)-catalyzed cycle.[1][2][3][4][5][6][7][8] Note the requirement for base activation prior to transmetallation.[1]

Experimental Protocol

This protocol is designed for a 10 mmol scale. It uses a biphasic solvent system (DME/Water or Toluene/Ethanol/Water) to ensure solubility of both the organic reactants and the inorganic base.

Reagents & Materials Table
ComponentRoleQuantityEquiv.Notes
3-Bromobenzonitrile Electrophile1.82 g1.0Limiting Reagent
4-Methylphenylboronic acid Nucleophile1.63 g1.2Slight excess to drive completion
Pd(PPh₃)₄ Catalyst346 mg0.033 mol% loading. Air sensitive.
Na₂CO₃ (2.0 M aq) Base10 mL2.0Pre-dissolved in degassed water
DME (Dimethoxyethane) Solvent40 mL-Solvent of choice (high boiling point)
Step-by-Step Methodology
Phase A: Preparation & Degassing (Crucial for Yield)
  • Assembly: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: Add 40 mL of DME and 10 mL of 2.0 M Na₂CO₃ solution to the flask.

  • Degassing: Sparge the solvent mixture with Argon or Nitrogen gas for 15 minutes.

    • Why? Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid (forming 4,4'-dimethylbiphenyl), reducing yield.

  • Reagent Addition: Under a positive stream of inert gas, add 3-Bromobenzonitrile (1.82 g) and 4-Methylphenylboronic acid (1.63 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg) last. The solution typically turns yellow/orange.

Phase B: Reaction
  • Heating: Heat the mixture to reflux (approx. 85-90°C) in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours .

    • QC Check: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

    • Note: Nitriles can sometimes coordinate to Pd, slowing the reaction. If conversion is incomplete after 6 hours, add 1 mol% more catalyst and reflux for another 2 hours.

Phase C: Work-up & Purification[9]
  • Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate the organic layer.[10] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (sat. NaCl) to remove residual boronic acid salts.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: The crude residue is often a solid. Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Reagents + Solvent Degas Degas (Ar/N2) 15 mins Start->Degas CatAdd Add Pd(PPh3)4 Degas->CatAdd Reflux Reflux 90°C 4-6 Hours CatAdd->Reflux Workup Extraction (EtOAc/Water) Reflux->Workup Purify Recrystallization (Ethanol) Workup->Purify Final Pure Product White Solid Purify->Final

Caption: Figure 2. Operational workflow from reagent mixing to final purification.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
  • "Black Palladium" Formation: If the reaction mixture turns black immediately upon heating, the catalyst has decomposed (precipitated Pd metal).

    • Cause: Poor degassing or poor quality phosphine ligands.

    • Fix: Ensure rigorous inert atmosphere. Add excess PPh₃ (5 mol%) to stabilize the catalyst.

  • Homocoupling Byproduct: Presence of 4,4'-dimethylbiphenyl.

    • Cause: Presence of Oxygen during the base activation step.

    • Fix: Use the "Freeze-Pump-Thaw" method for degassing if sparging is insufficient.

Green Chemistry Alternative

For labs restricting the use of DME (toxic), Toluene/Water/Ethanol (4:1:1) is an excellent alternative solvent system. Ethanol acts as a phase transfer co-solvent, allowing the inorganic base to interact with the organic reactants effectively.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PrepChem. (n.d.). Synthesis of 2-(4-Methylphenyl)benzonitrile [Protocol adapted for meta-isomer]. PrepChem.com.

  • Organic Syntheses. (n.d.). General Procedures for Suzuki Coupling. Organic Syntheses.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

Sources

Application Note: High-Purity Synthesis and Functionalization of 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Meta-Biaryl Advantage

In the landscape of privileged medicinal scaffolds, the biaryl motif is ubiquitous.[1] While the ortho-substituted isomer (2-cyano-4'-methylbiphenyl) is globally recognized as the key intermediate for "sartan" antihypertensives (e.g., Losartan, Valsartan), the meta-substituted isomer, 3-(4-Methylphenyl)benzonitrile , offers a distinct geometric vector for Structure-Activity Relationship (SAR) exploration.

This Application Note details the strategic utility of 3-(4-Methylphenyl)benzonitrile as a versatile pharmacophore precursor. Unlike its ortho counterpart, which forces a twisted conformation due to steric hindrance, the meta isomer adopts a more planar, extended conformation, allowing it to probe different hydrophobic pockets in target proteins such as p38 MAP kinases, aromatases, and GPCRs.

We present a rigorous, scalable workflow for:

  • De novo Synthesis via optimized Suzuki-Miyaura coupling.

  • Bioisosteric Expansion converting the nitrile to a lipophilic tetrazole.

  • Linker Activation via benzylic functionalization.

Strategic Applications in Drug Design

Bioisosteric Replacement (The Nitrile Vector)

The C-3 nitrile group is a high-value handle in medicinal chemistry. It serves as:

  • A Hydrogen Bond Acceptor: Weak but directional interactions with serine/threonine residues.

  • A Metabolic Shield: Blocks oxidative metabolism at the phenyl ring positions.

  • A Precursor to Tetrazoles: The nitrile can be converted into a 5-substituted-1H-tetrazole.[2][3] This is a classic bioisostere for a carboxylic acid, offering similar acidity (

    
     ~4.5-5.0) but with greater lipophilicity and metabolic stability, improving oral bioavailability.
    
Benzylic Functionalization (The Methyl Vector)

The para-methyl group on the B-ring is not merely a hydrophobic substituent; it is a "latent handle."

  • Radical Bromination: Conversion to a benzyl bromide allows for nucleophilic displacement by amines or imidazoles (analogous to the Losartan side-chain attachment).

  • Oxidation: Conversion to a benzoic acid for amide coupling.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Synthesis

Target: Efficient construction of the biaryl core with minimal homocoupling byproducts.

Reaction Overview:



Materials:

  • 3-Bromobenzonitrile (1.0 equiv, 10 mmol)

  • 4-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reagent Addition: Add 3-bromobenzonitrile (1.82 g), 4-methylphenylboronic acid (1.63 g), and Pd(dppf)Cl

    
     (245 mg) to the reaction flask against a positive stream of Argon.
    
  • Initiation: Add degassed dioxane (40 mL) followed by the 2.0 M

    
     solution (10 mL).
    
  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. Conversion typically reaches >98% within 4–6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Extraction: Wash the filtrate with brine (2 x 30 mL). Dry the organic phase over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO

    
    , Gradient: 0-10% EtOAc in Hexanes). The product elutes as a white crystalline solid.
    

Data Specification:

Parameter Value
Yield 92–95%
Purity (HPLC) >99%
Appearance White Crystalline Solid

| 1H NMR (CDCl3) |


 7.85 (s, 1H), 7.80 (d, 1H), 7.60 (d, 1H), 7.52 (t, 1H), 7.45 (d, 2H), 7.28 (d, 2H), 2.40 (s, 3H) |
Protocol B: Zinc-Catalyzed [3+2] Cycloaddition (Tetrazole Synthesis)

Target: Conversion of the nitrile to a tetrazole bioisostere without using toxic tin reagents or explosive hydrazoic acid.

Reaction Overview:



Materials:

  • 3-(4-Methylphenyl)benzonitrile (1.0 equiv, 5 mmol)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 mixture)

Step-by-Step Methodology:

  • Safety Precaution:

    
     can form explosive hydrazoic acid (
    
    
    
    ) if acidified. Maintain pH > 7 during the reaction. Use a blast shield.[4]
  • Assembly: To a 50 mL pressure vial (or round bottom flask), add the nitrile (0.97 g),

    
     (0.49 g), and 
    
    
    
    (1.13 g).
  • Solvation: Add Water (10 mL) and Isopropanol (5 mL). The zinc salt acts as a Lewis acid catalyst, activating the nitrile towards nucleophilic attack by the azide.

  • Heating: Seal the vessel and heat to 110°C (reflux if using open flask) for 16–24 hours. The reaction is heterogeneous initially but may clear as the tetrazole forms.

  • Workup (Critical Step):

    • Cool to room temperature.[5]

    • Add EtOAc (30 mL) and 3N HCl slowly with vigorous stirring until the pH of the aqueous layer is 1–2. (Caution: This liberates the free tetrazole from the Zinc complex. Ensure good ventilation to manage trace

      
      ).
      
  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: The tetrazole product is often acidic enough to be extracted into mild base (

    
    ), washed with ether (to remove unreacted nitrile), and re-precipitated with acid. Alternatively, recrystallize from Ethanol/Water.
    

Pathway Visualization

The following diagram illustrates the divergence of the scaffold into two distinct medicinal chemistry pathways: the "Sartan-like" tetrazole bioisostere and the "Linker-Active" benzyl bromide.

G Start 3-Bromobenzonitrile (Starting Material) Core 3-(4-Methylphenyl) benzonitrile (The Scaffold) Start->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 95% Yield Boronic 4-Methylphenyl boronic acid Boronic->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 95% Yield Tetrazole 5-[3-(4-Methylphenyl) phenyl]-1H-tetrazole (Bioisostere Target) Core->Tetrazole [3+2] Cycloaddition NaN3, ZnBr2 Bioisostere Synthesis Bromide 3-(4-Bromomethylphenyl) benzonitrile (Linker Intermediate) Core->Bromide Radical Bromination NBS, AIBN, CCl4 Linker Activation

Figure 1: Synthetic workflow for the generation and functionalization of the 3-(4-Methylphenyl)benzonitrile scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Oxygen presence (Homocoupling)Degas solvents vigorously (sparge 20 min). Increase catalyst load to 5 mol%.
Incomplete Conversion (Tetrazole) Nitrile deactivationIncrease temperature to 120°C (pressure vessel). Ensure

is dry/fresh.
Emulsion during Workup Zinc salts precipitationUse a slightly more acidic wash (1N HCl) to fully break the Zn-Tetrazole complex, then filter through Celite if solids persist.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zinc-Mediated Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Biaryl Scaffolds in Medicinal Chemistry: Shi, S. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Intramolecular C–H Arylation of (Hetero)arenes. Nature Chemistry, 2, 413. (Contextual reference for biaryl construction).

Sources

Use of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmaceutical Intermediate, Impurity Standard, and SAR Scaffold CAS: 133909-96-3 (Isomer Specific)[1]

Executive Summary

4'-Methyl-[1,1'-biphenyl]-3-carbonitrile is a specialized biaryl intermediate used in medicinal chemistry and organic materials science.[1] While its structural isomer, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), is the globally recognized precursor for "Sartan" antihypertensives (e.g., Losartan, Valsartan), the 3-carbonitrile isomer serves two distinct, critical high-value functions:[1]

  • Critical Impurity Standard: It is a regulated positional isomer impurity in the manufacturing of Angiotensin II Receptor Blockers (ARBs). Quantifying its presence is mandatory for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions.

  • Pharmacophore Scaffold: It provides access to meta-substituted biphenyl bioisosteres.[1] In Structure-Activity Relationship (SAR) studies, shifting the cyano group from the ortho (2-position) to the meta (3-position) alters the vector of hydrogen bond acceptors (e.g., tetrazoles), often improving metabolic stability or selectivity in kinase inhibitors and liquid crystal formulations.[1]

This guide provides validated protocols for its synthesis via Suzuki-Miyaura coupling and its downstream transformation into bioactive tetrazoles.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile
Common Name 3-Cyano-4'-methylbiphenyl
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 88–92 °C (Literature dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Group Nitrile (-CN) at meta position; Methyl (-CH₃) at para' position

Synthetic Workflow (Graphviz Visualization)

The following diagram illustrates the convergent synthesis of the target intermediate and its divergence into pharmaceutical derivatives.

G SM1 3-Bromobenzonitrile (Electrophile) CAT Pd(PPh3)4 / K2CO3 Suzuki Coupling SM1->CAT SM2 4-Tolylboronic Acid (Nucleophile) SM2->CAT INTER 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile (Target Intermediate) CAT->INTER 85-95% Yield Toluene/H2O, 90°C PROD1 Tetrazole Derivative (Bioisostere) INTER->PROD1 NaN3, ZnBr2 [3+2] Cycloaddition PROD2 Biphenyl Amide/Acid (Hydrolysis) INTER->PROD2 NaOH/H2O2 Hydrolysis PROD3 Benzylamine (Reduction) INTER->PROD3 LiAlH4 or H2/Pd Reduction

Figure 1: Convergent synthetic pathway for 4'-methyl-[1,1'-biphenyl]-3-carbonitrile and downstream diversification.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: High-yield synthesis of the title compound from commercially available precursors.[1] Rationale: The Suzuki coupling is preferred over Gomberg-Bachmann reactions due to mild conditions, tolerance of the nitrile group, and lack of toxic tin byproducts (unlike Stille coupling).

Materials:

  • 3-Bromobenzonitrile (1.0 eq, 18.2 g)[1]

  • 4-Tolylboronic acid (1.1 eq, 15.0 g)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a 500 mL 3-neck round-bottom flask, charge Toluene (160 mL), Ethanol (40 mL), and Water (40 mL). Sparge with Argon or Nitrogen for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Addition: Add 3-Bromobenzonitrile (18.2 g) and 4-Tolylboronic acid (15.0 g). Stir until dissolved.

  • Base & Catalyst: Add K₂CO₃ (27.6 g) followed by Pd(PPh₃)₄ (1.15 g).

  • Reflux: Heat the mixture to 90°C (internal temperature) under an inert atmosphere for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active spot.[1]

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once with Ethyl Acetate. Combine organics and wash with Brine (sat. NaCl).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.[1]

    • Expected Yield: 85–92%[1]

Protocol B: Transformation to Tetrazole (Bioisostere Synthesis)

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole.[1] Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering similar acidity (pKa ~4.5–5) but improved metabolic stability and lipophilicity. This is the primary reaction used in Sartan synthesis, adapted here for the meta isomer.

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 eq)[1]

  • Sodium Azide (NaN₃) (1.5 eq) (Caution: Toxic)

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine Hydrochloride (TEA·HCl)

  • Solvent: DMF or NMP

Step-by-Step Procedure:

  • Setup: In a fume hood behind a blast shield, dissolve the nitrile (10 mmol) in DMF (20 mL).

  • Reagent Addition: Add Sodium Azide (15 mmol) and ZnBr₂ (10 mmol).

    • Note: ZnBr₂ acts as a Lewis acid catalyst, accelerating the [3+2] cycloaddition and lowering the required temperature compared to uncatalyzed methods.

  • Reaction: Heat to 110–120°C for 12–16 hours.

  • Quench (Critical Safety): Cool to room temperature. Slowly add 1N HCl (40 mL) while stirring vigorously.

    • Safety: This releases trace Hydrazoic Acid (HN₃). Ensure excellent ventilation.[3] The pH adjustment precipitates the tetrazole.

  • Isolation: Filter the white precipitate. Wash with water (3x) to remove zinc salts and residual azide.

  • Drying: Dry in a vacuum oven at 50°C.

Analytical Quality Control (Impurity Profiling)

When using this compound as an impurity standard for 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), resolution of the isomers is critical.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Logic:

    • Ortho-isomer (OTBN): Elutes earlier due to steric twisting preventing full planarity (lower interaction with stationary phase).[1]

    • Meta-isomer (Target): Elutes later due to increased planarity and surface area interaction.[1]

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation
Acute Toxicity Nitriles can metabolize to release cyanide ions in vivo.[1]Handle in fume hood. Do not inhale dust.[1][3]
Reactive Hazard Sodium Azide (Protocol B) can form explosive metal azides with Cu/Pb.Use glass/Teflon equipment. Quench azides with bleach or specific waste protocols.[1]
Catalyst Safety Pd(PPh₃)₄ is air-sensitive and can cause sensitization.[1]Store under Argon at -20°C. Wear double gloves.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Larsen, R. D., et al. (1994).[4] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. (Reference for OTBN chemistry comparison). Link

  • European Medicines Agency (EMA). (2021). Nitrosamines impurities overview. (Context for impurity profiling in Sartan intermediates). Link

  • BenchChem. (2025).[5] Product Entry: 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile.[1] (Commercial availability and physical data verification). Link

Sources

Application Note: High-Purity Synthesis & Functionalization of 3-(p-tolyl)benzonitrile for Next-Gen ARB Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis and functionalization of 3-(p-tolyl)benzonitrile , a meta-substituted biphenyl scaffold used in the Structure-Activity Relationship (SAR) profiling of Angiotensin II Receptor Blockers (ARBs). While commercial "sartans" (e.g., Losartan, Valsartan) utilize an ortho-substituted backbone, meta-substituted isomers are critical for exploring novel binding pockets and improving the metabolic stability of next-generation antihypertensives. This guide provides a scalable Suzuki-Miyaura coupling protocol and a "green chemistry" zinc-mediated tetrazole formation, replacing hazardous organotin methods.

Introduction: The Biphenyl Scaffold in ARB Design

The pharmacological efficacy of sartan drugs relies heavily on the biphenyl-tetrazole pharmacophore. This moiety mimics the C-terminal carboxylate of Angiotensin II, blocking its binding to the AT1 receptor.

  • Standard Scaffold: 4'-(methyl)biphenyl-2-carbonitrile (Ortho-substitution).

  • Target Scaffold: 3-(p-tolyl)benzonitrile (Meta-substitution).

The meta-isomer allows researchers to probe the spatial tolerance of the AT1 receptor's lipophilic pocket. Shifting the phenyl ring attachment from position 2 to position 3 alters the rotational entropy of the biphenyl system, potentially enhancing binding affinity in mutant receptor variants or altering pharmacokinetic profiles (solubility/half-life).

Signal Transduction & Pharmacophore Logic

ARB_Pathway Precursor 3-Bromobenzonitrile + p-Tolylboronic Acid Intermediate 3-(p-tolyl)benzonitrile (Target Scaffold) Precursor->Intermediate Suzuki Coupling (Pd-Catalyzed) Tetrazole 5-[3-(p-tolyl)phenyl]-1H-tetrazole (Bioisostere) Intermediate->Tetrazole [3+2] Cycloaddition (ZnBr2/NaN3) Receptor AT1 Receptor (Binding Pocket) Tetrazole->Receptor Ionic Interaction (Arg167 residue) Effect Vasodilation & BP Reduction Receptor->Effect Antagonism

Figure 1: Synthetic progression from raw materials to receptor antagonism.[1][2][3][4] The tetrazole ring is critical for ionic bonding with the Arg167 residue in the AT1 receptor.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of the biaryl core with minimized homocoupling byproducts.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromobenzonitrile 1.0Electrophile
p-Tolylboronic acid 1.1Nucleophile
Pd(dppf)Cl₂ · DCM 0.02Catalyst (High turnover)
K₂CO₃ (2M aq) 3.0Base
Toluene / Ethanol 4:1 v/vSolvent System
Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with toluene and ethanol. Sparge with Argon for 20 minutes. Why: Oxygen promotes homocoupling of the boronic acid (dimer formation), reducing yield.

  • Charge: Add 3-bromobenzonitrile, p-tolylboronic acid, and the palladium catalyst under a positive stream of Argon.

  • Activation: Add the degassed K₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC (see Section 4).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane (1:5) to obtain white crystalline needles.

Protocol B: "Green" Tetrazole Synthesis (Zinc-Mediated)

Objective: Conversion of the nitrile group to a tetrazole without using toxic tributyltin azide or explosive conditions.

Mechanism: The nitrile group is activated by the Lewis Acid (Zn²⁺), facilitating the nucleophilic attack of the azide ion in a [3+2] cycloaddition.

Tetrazole_Mech Nitrile Nitrile Substrate (R-CN) Activation Zn2+ Coordination (Activated Nitrile) Nitrile->Activation + ZnBr2 AzideAttack Azide (N3-) Attack Activation->AzideAttack + NaN3 Cyclization [3+2] Cycloaddition AzideAttack->Cyclization Product Tetrazole-Zinc Complex Cyclization->Product AcidWorkup Acid Hydrolysis (HCl) Product->AcidWorkup Final Free Tetrazole AcidWorkup->Final

Figure 2: Zinc-mediated mechanism avoiding organotin toxicity. The Zn-complex intermediate precipitates, driving the reaction forward.

Experimental Procedure
  • Setup: In a pressure-rated vial or round-bottom flask, dissolve 3-(p-tolyl)benzonitrile (1.0 equiv) in Water/Isopropanol (2:1) .

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 equiv) and Zinc Bromide (ZnBr₂) (1.0 equiv).

  • Reaction: Heat to reflux (100°C ) for 12–24 hours. Vigorous stirring is essential as the zinc-tetrazole complex will precipitate as a white solid.

  • Quench (Safety Critical): Cool to room temperature. Add 3N HCl slowly until pH < 2. Caution: This breaks the Zn-complex and releases the free tetrazole. Perform in a fume hood to manage trace HN₃ gas.

  • Isolation: The product typically precipitates upon acidification.[5] Filter, wash with cold water (to remove salts), and dry.

Analytical Validation (HPLC)[6][7]

Ensure the purity of the scaffold before proceeding to bromination or coupling steps.

Method Parameters:

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[6]

  • Temperature: 30°C.

Gradient Table:

Time (min) Water (0.1% TFA) Acetonitrile
0.0 90% 10%
15.0 10% 90%
20.0 10% 90%

| 20.1 | 90% | 10% |

Acceptance Criteria:

  • Purity: >98.0% (Area %).

  • Impurity A (Homocoupling): <0.5% (RRT ~1.2).

  • Impurity B (Unreacted Bromide): Not Detected.

Safety & Handling (E-E-A-T)

Sodium Azide Management[8][9][10]
  • Hazard: NaN₃ is acutely toxic and forms explosive metal azides with copper or lead (plumbing).[7]

  • Control: Use Teflon or glass spatulas only (no metal). Quench all azide waste with 10% sodium nitrite/sulfuric acid solution before disposal.

  • HN₃ Gas: During the acidification step (Protocol B, Step 4), hydrazoic acid is generated.[8][7] This is volatile and toxic.[8][7] Must be performed in a certified fume hood. [9]

Catalyst Handling[1][11][12][13]
  • Pd(dppf)Cl₂ is a sensitizer. Avoid inhalation of dust.[10]

  • Suzuki coupling requires inert atmosphere to prevent catalyst deactivation and homocoupling side-reactions.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Zinc-Mediated Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001).[11] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11] The Journal of Organic Chemistry.

  • AT1 Receptor SAR Studies

    • Unger, T. (2002). Pharmacology of AT1-receptor blockers. American Journal of Cardiology.

  • Safety of Azides

    • UC Berkeley EHS. (2020). Sodium Azide Safety Guidelines.

Sources

Strategic Functionalization of 3-(4-Methylphenyl)benzonitrile: A Guide to Library Generation for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 3-(4-Methylphenyl)benzonitrile (CAS: 133909-96-3), a privileged biaryl scaffold, for high-throughput biological screening.[1] The biaryl nitrile motif is a cornerstone in medicinal chemistry, serving as a precursor to "sartan" class antihypertensives, aromatase inhibitors, and serine protease inhibitors.[1][2]

This guide provides validated protocols for converting the nitrile "linchpin" into three distinct pharmacophores: Tetrazoles (carboxylic acid bioisosteres), Amidines (arginine mimetics), and Benzylamines .[1][2] We integrate these synthetic workflows with downstream biological screening requirements, offering a cohesive roadmap from chemical building block to hit generation.

The Scaffold: Scientific Rationale

The 3-(4-Methylphenyl)benzonitrile scaffold offers a unique combination of steric defined geometry and metabolic stability. Its utility in drug discovery is driven by three factors:

  • The Biphenyl Core: A privileged structure that spans hydrophobic pockets in enzymes (e.g., CYP19A1/Aromatase) and GPCRs (e.g., AT1 receptors).[1] The meta-substitution pattern of the nitrile provides a distinct vector compared to the more common para-substituted analogs (like Letrozole precursors).

  • The Nitrile Group: A versatile handle that functions as a hydrogen bond acceptor in its own right (mimicking carbonyls) or as a gateway to diverse bioisosteres.[1][3]

  • Metabolic Stability: The 4'-methyl group blocks the para-position from rapid oxidative metabolism, while the nitrile is generally resistant to hydrolysis under physiological conditions.

Target Class Applicability[4][5][6][7][8][9]
  • Tetrazole Derivatives: Angiotensin II Receptor Antagonists (AT1), Metabolic Disease targets.[1][2]

  • Amidine Derivatives: Serine Proteases (Thrombin, Factor Xa), Trypsin-like enzymes.[1][2]

  • Nitrile/Amine Derivatives: Aromatase Inhibitors, Kinase Inhibitors (Type II).[1][2]

Synthetic Workflows & Protocols

The following workflows have been optimized for reliability and scalability in a library generation context.

Workflow Visualization

Derivatization_Workflow Nitrile 3-(4-Methylphenyl)benzonitrile (Starting Material) Tetrazole Tetrazole Derivative (Acid Bioisostere) Nitrile->Tetrazole ZnBr2, NaN3 [3+2] Cycloaddition Amidine Amidine Derivative (Base/Cation Mimic) Nitrile->Amidine 1. HCl/MeOH (Pinner) 2. NH3/EtOH Amine Benzylamine Derivative (Linker/Scaffold) Nitrile->Amine H2, Raney Ni Reduction Screening Biological Screening (GPCRs, Enzymes) Tetrazole->Screening Amidine->Screening Amine->Screening

Figure 1: Divergent synthesis workflow converting the nitrile handle into acidic (tetrazole), basic (amidine), and linker (amine) functionalities.[1][3][4][5][6][7][8]

Protocol A: [3+2] Cycloaddition to Tetrazoles (The "Green" Route)

Rationale: The tetrazole ring is the classic bioisostere for a carboxylic acid, offering similar pKa (~4.5-5.0) but with improved lipophilicity and metabolic resistance.[8][9] We utilize a Zinc-catalyzed method to avoid toxic tin reagents and highly explosive conditions.[1]

Reagents:

  • 3-(4-Methylphenyl)benzonitrile (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve the nitrile (1 mmol) in the solvent mixture (5 mL).

  • Addition: Add

    
     (1 mmol) followed by 
    
    
    
    (1.5 mmol). Caution: Handle azides with non-metallic spatulas.
  • Reaction: Heat the mixture to reflux (or 100°C in a sealed vessel) for 12–24 hours. The reaction proceeds via the activation of the nitrile by the Lewis acid (

    
    ).
    
  • Workup: Cool to room temperature. Add 3N HCl (caution: potential

    
     evolution; work in a fume hood) until pH < 2.[1] This breaks the Zinc-Tetrazole complex.
    
  • Isolation: The tetrazole product usually precipitates. Filter the solid.[10][11] If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • LC-MS: Look for M+H (Mass + 1) or M-H (Mass - 1) depending on ionization mode.[1] Tetrazoles ionize well in negative mode.[1]

  • NMR: Disappearance of the sharp nitrile peak (~2230

    
     in IR) and appearance of the NH proton (broad, >13 ppm) in 
    
    
    
    -NMR.
Protocol B: Pinner Synthesis to Amidines[1][6]

Rationale: Amidines are potent pharmacophores for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa) due to their ability to form salt bridges with Aspartate residues.[1]

Reagents:

  • 3-(4-Methylphenyl)benzonitrile[1][12]

  • Anhydrous HCl gas (or 4M HCl in Dioxane)

  • Anhydrous Methanol or Ethanol[1]

  • Ammonia (gas or 7N in Methanol)

Step-by-Step Procedure:

  • Imidate Formation (Pinner Salt): Dissolve the nitrile (1 mmol) in anhydrous methanol (3 mL). Cool to 0°C. Bubble dry HCl gas through the solution for 15-30 mins (or add excess HCl/Dioxane). Seal and store at 4°C for 16–24 hours.

    • Checkpoint: The formation of the imidate ester hydrochloride is often indicated by precipitation.

  • Amidine Formation: Remove solvent/excess HCl under reduced pressure (keep temperature < 40°C).[1] Resuspend the intermediate solid in anhydrous ethanol.

  • Amination: Add excess ammonia (7N in MeOH, 3-5 equiv). Stir at room temperature for 12 hours.

  • Workup: Concentrate to dryness.[1] The crude product is the amidine hydrochloride salt.

  • Purification: Triturate with diethyl ether to remove unreacted nitrile. Recrystallize from Isopropanol/Ether.

Biological Screening & Assay Compatibility[1]

Once the library is generated, proper handling is critical for assay data integrity.[1]

Compound Management Data
ParameterSpecificationNotes
Solubility High in DMSO (>10 mM)Biphenyl core is lipophilic; tetrazoles improve aqueous solubility at physiological pH.
Storage -20°C, DesiccatedAmidines are hygroscopic; store as HCl salts.[1][2]
Stability > 12 monthsNitrile and Tetrazole forms are highly stable.
DMSO Tolerance < 1% v/v in AssayHigh DMSO can inhibit certain GPCR assays; perform solvent controls.[1]
Recommended Screening Panels
  • Aromatase (CYP19A1) Inhibition Assay:

    • Relevance: The parent nitrile and tetrazole derivatives mimic the steroid A/B ring system.

    • Method: Fluorometric assay using a fluorogenic substrate (e.g., Dibenzylfluorescein).[1][2]

    • Control: Letrozole (positive control).[1]

  • Protease Inhibition (Factor Xa / Thrombin):

    • Relevance: Amidine derivatives.[1][13][10][11][14]

    • Method: Chromogenic substrate cleavage kinetics.[1]

    • Readout:

      
       determination via absorbance at 405 nm.[1]
      
  • Cell Viability (Off-Target Toxicity):

    • Cell Lines: HepG2 (Liver toxicity), HEK293 (General).[1]

    • Method: MTT or CellTiter-Glo ATP assay.[1]

Safety & Handling Precautions

  • Sodium Azide (

    
    ):  Highly toxic and can form explosive metal azides.[1] Do not use metal spatulas or drain into copper/lead piping.[1] Quench excess azide with nitrous acid (sodium nitrite + H2SO4) before disposal.[1]
    
  • Hydrazoic Acid (

    
    ):  Generated when acidifying azide solutions.[1] It is volatile, highly toxic, and explosive.[1] ALWAYS  perform the acidification step of the tetrazole synthesis in a high-efficiency fume hood behind a blast shield.
    
  • Cyanides: While the aryl nitrile is stable, combustion or strong metabolic oxidation can theoretically release cyanide.[1][2] Handle bulk powder in a fume hood.[1]

References

  • Mechanism of Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1][2][15] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][15] The Journal of Organic Chemistry. [Link]

  • Biphenyl Nitriles as Aromatase Inhibitors: Jackson, T., et al. (2008).[1][2][16] Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modeling. ChemMedChem. [Link]

  • The Pinner Reaction for Amidine Synthesis: Caron, S., et al. (2010).[1][2][13] Preparation of Amidines from Nitriles and Amines. The Journal of Organic Chemistry. [Link]

  • Nitrile Bioisosterism in Drug Design: Fleming, F. F., et al. (2010).[1][2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Safety of Azide Chemistry: Brunning, A. (2018).[1] The Chemistry of Azides. Compound Interest. [Link]

Sources

Application Note: Protocol for the Reduction of the Nitrile Group in 4'-Methylbiphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for reducing 4'-methylbiphenyl-3-carbonitrile to its corresponding primary amine, (4'-methyl-[1,1'-biphenyl]-3-yl)methanamine .[1][2]

The biphenyl methylamine scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans), liquid crystals, and bidentate ligands. While catalytic hydrogenation is preferred for industrial scale-up, it often requires specialized high-pressure equipment.[1][2] For laboratory-scale synthesis and drug discovery optimization, chemical hydride reduction offers greater accessibility.[1][2]

This guide presents two validated protocols:

  • Method A (Preferred): Cobalt(II) Chloride catalyzed Sodium Borohydride reduction.[1] This method is mild, chemoselective, and avoids the safety hazards of pyrophoric aluminum hydrides.

  • Method B (Alternative): Lithium Aluminum Hydride (LiAlH₄) reduction.[1] This is a "brute force" method yielding high conversion but requiring stringent anhydrous conditions and specific quenching protocols (Fieser method).[1]

Strategic Analysis & Method Selection

Before initiating synthesis, researchers must evaluate the specific constraints of their workflow. The following table contrasts the two primary methodologies.

Table 1: Comparative Analysis of Reduction Methods
FeatureMethod A: CoCl₂ / NaBH₄Method B: LiAlH₄
Primary Mechanism Heterogeneous Catalysis (Cobalt Boride)Nucleophilic Hydride Attack
Reaction Conditions Methanol, 0°C to Room TempAnhydrous THF/Ether, Reflux
Selectivity High (Tolerates esters/halides)Low (Reduces esters, amides, halides)
Safety Profile Moderate (H₂ evolution)High Risk (Pyrophoric, reacts violently with water)
Workup Difficulty Easy (Acid/Base extraction)Difficult (Aluminum emulsions)
Atom Economy GoodPoor

Protocol A: Cobalt-Catalyzed Reduction (The "Gold Standard")[1][2]

Rationale: Sodium borohydride (NaBH₄) alone cannot reduce nitriles.[1][3] However, in the presence of Cobalt(II) Chloride, it generates Cobalt Boride (Co₂B) in situ. This black precipitate acts as a heterogeneous catalyst that coordinates with the nitrile, facilitating hydride transfer. This method is superior for 4'-methylbiphenyl-3-carbonitrile as it preserves the biphenyl linkage and avoids over-reduction.[1][2]

Mechanistic Pathway[1][2]

The reaction does not proceed via simple hydride attack. It involves the formation of a transient catalytic species.

CoCl2_Mechanism Reagents Reagents: CoCl₂ + NaBH₄ Catalyst Active Catalyst: Cobalt Boride (Co₂B) (Black Ppt) Reagents->Catalyst In situ formation Coordination Substrate Coordination: Nitrile-Co Species Catalyst->Coordination + Substrate Reduction Hydride Transfer: Imine Intermediate Coordination->Reduction + NaBH₄ Product Product: (4'-methylbiphenyl-3-yl)methanamine Reduction->Product Hydrolysis

Figure 1: Catalytic cycle of the Cobalt Boride mediated reduction.[1][2]

Experimental Procedure

Reagents:

  • 4'-methylbiphenyl-3-carbonitrile (1.0 equiv)[1][2]

  • Cobalt(II) chloride hexahydrate (CoCl₂[1][4]·6H₂O) (0.5 - 1.0 equiv)[1][2]

  • Sodium borohydride (NaBH₄) (5.0 - 10.0 equiv)[1][2]

  • Methanol (Solvent grade)

Step-by-Step Protocol:

  • Setup: Dissolve 4'-methylbiphenyl-3-carbonitrile (e.g., 1.0 g, 5.2 mmol) and CoCl₂·6H₂O (1.2 g, 5.2 mmol) in Methanol (50 mL). The solution will appear deep purple/pink.[1]

  • Cooling: Place the flask in an ice bath (0°C).

  • Addition (Critical): Add NaBH₄ (1.9 g, 52 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Co₂B) and evolve hydrogen gas vigorously. Ensure adequate venting.[1]

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (ensure disappearance of the nitrile spot).

  • Quenching: Carefully add 3N HCl dropwise until the black precipitate dissolves and the solution becomes clear (pH < 2). This destroys the boron complexes.[1]

  • Isolation:

    • Wash the acidic solution with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer with concentrated NH₄OH or NaOH to pH > 10.

    • Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Lithium Aluminum Hydride Reduction (Alternative)

Rationale: LiAlH₄ is a powerful reducing agent.[1][5] Use this method only if Method A fails or if strictly anhydrous conditions are already part of the workflow.

The Fieser Workup Protocol

The most common failure point in LiAlH₄ reductions is the workup, which often results in an unfilterable aluminum emulsion. This protocol utilizes the Fieser Method to generate a granular, easy-to-filter precipitate.[1][2][6]

Fieser_Workup Start Crude Rxn Mixture (n grams LiAlH₄ used) Step1 Add n mL Water (Slowly, 0°C) Start->Step1 Quench excess hydride Step2 Add n mL 15% NaOH Step1->Step2 Form aluminate Step3 Add 3n mL Water Step2->Step3 Hydrate salts Result Granular White Precipitate (LiAlO₂) Step3->Result Filter Filter through Celite Result->Filter

Figure 2: The Fieser Workup logic for clean isolation of amines.

Experimental Procedure

Reagents:

  • 4'-methylbiphenyl-3-carbonitrile (1.0 equiv)[1][2]

  • LiAlH₄ (2.0 equiv)

  • Anhydrous THF or Diethyl Ether

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

  • Slurry: Suspend LiAlH₄ (e.g., 0.4 g, 10.4 mmol) in anhydrous THF (20 mL) at 0°C.

  • Addition: Dissolve the nitrile (1.0 g, 5.2 mmol) in anhydrous THF (10 mL) and add dropwise to the hydride suspension.

  • Reflux: Warm to room temperature, then reflux for 3–6 hours. The solution usually turns grey/green.[1]

  • Fieser Quench (Crucial): Cool to 0°C. For 400 mg of LiAlH₄, add sequentially:

    • 0.4 mL Water[1][2]

    • 0.4 mL 15% NaOH[1][2]

    • 1.2 mL Water[2]

  • Filtration: Stir for 15 minutes until a white granular solid forms. Filter through a Celite pad.[1][5][6]

  • Purification: Concentrate the filtrate. The amine may require conversion to an HCl salt for long-term storage (add 1M HCl in ether).[1]

Analytical Validation

Successful reduction is confirmed by the disappearance of the nitrile peak and the appearance of methylene and amine signals.

Table 2: Expected Analytical Data
TechniqueDiagnostic SignalNotes
IR Spectroscopy Loss of ~2225 cm⁻¹ (C≡N)Gain of ~3300-3400 cm⁻¹ (N-H stretch)
¹H NMR New Singlet/Doublet at ~3.8 - 4.0 ppmCorresponds to the benzylic -CH ₂-NH₂ protons.[1][2]
¹³C NMR Shift of nitrile carbon (~119 ppm)Moves upfield to ~46 ppm (benzylic carbon).[2]
Mass Spectrometry [M+H]⁺ = 198.124'-methylbiphenyl-3-carbonitrile is MW 193.[1][2]25.

Safety & Handling

Cyanide Management

While reduction converts the nitrile to an amine, accidental hydrolysis (acidic water without reduction) can yield the amide or carboxylic acid. However, HCN gas is generally not evolved during these specific reduction protocols unless strong acid is introduced to the nitrile directly. The primary hazard is the reducing agent.

Hydrogen Evolution

Method A (CoCl₂/NaBH₄) generates significant volumes of hydrogen gas.

  • Risk: Explosion if performed in a closed system.[1]

  • Control: Do not cap the reaction vessel tightly. Use a bubbler or a needle vent.[1] Perform in a fume hood.

Pyrophoric Hazards

Method B (LiAlH₄) involves pyrophoric reagents.[1]

  • Risk: LiAlH₄ powder can ignite in humid air.[1]

  • Control: Use commercially available pellets or solutions (e.g., 1.0 M in THF) to minimize handling risks. Keep a bucket of sand (Class D extinguisher) nearby. Do not use water to extinguish LiAlH₄ fires.[1]

References

  • Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents."[1] Tetrahedron Letters, vol. 10, no. 52, 1969, pp. 4555–4558.

  • Heinzman, S. W., & Ganem, B. "Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions."[1][7] Journal of the American Chemical Society, vol. 104, no. 24, 1982, pp. 6801–6802.

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595. (Standard reference for the Fieser Workup).
  • Osby, J. O., et al. "Reduction of Nitriles to Amines." Chemical Reviews, vol. 86, no. 5, 1986, pp. 763–780. (Comprehensive review of nitrile reduction methodologies).

  • PubChem Compound Summary. "4'-methyl[1,1'-biphenyl]-4-carbonitrile" (Isomer reference for physical properties).[1][2]

Sources

Hydrolysis of 3-(p-tolyl)benzonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of 3-(p-tolyl)benzonitrile (CAS: 50670-50-3 analog) to its corresponding carboxylic acid, 3-(p-tolyl)benzoic acid .[1] While nitrile hydrolysis is a standard transformation, this specific substrate presents challenges due to the lipophilicity of the biphenyl scaffold and the potential for incomplete conversion to the primary amide intermediate.

We recommend Alkaline Hydrolysis in High-Boiling Glycols as the primary method (Protocol A) due to superior solubility and reaction kinetics.[1] A secondary Acidic Hydrolysis method (Protocol B) is provided for substrates sensitive to base.[1]

Chemical Context & Mechanistic Insight

The transformation requires the conversion of a cyano group (-CN) to a carboxyl group (-COOH).[1] For biphenyl substrates, the reaction is often rate-limited by phase transfer issues; the lipophilic nitrile is insoluble in standard aqueous reagents.

Mechanistic Pathway (Alkaline)

The reaction proceeds via a nucleophilic attack by the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to the primary amide.[2] A second nucleophilic attack is required to convert the amide to the carboxylate.

Critical Insight: The second step (Amide


 Acid) is significantly slower than the first (Nitrile 

Amide). Inadequate heating or time results in contamination with 3-(p-tolyl)benzamide, a difficult-to-remove impurity.[1]

G Nitrile Nitrile (R-CN) OH OH- Attack Nitrile->OH Imidate Imidate Intermediate OH->Imidate k1 (Fast) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate (R-COO-) Amide->Carboxylate k2 (Slow) Requires Heat/Excess Base Acid Carboxylic Acid (R-COOH) Carboxylate->Acid Acidic Workup (HCl/H2SO4)

Figure 1: Stepwise mechanistic progression of alkaline nitrile hydrolysis.[1]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent System Ethylene Glycol or 2-MethoxyethanolHigh boiling point (>100°C) is required to drive the amide-to-acid conversion.[1] Ethanol (bp 78°C) is often insufficient for biphenyls.[1]
Base Equivalents 5.0 - 10.0 eq.[1] KOHExcess base ensures the equilibrium shifts toward the carboxylate and prevents stalling at the amide.
Concentration 0.5 M - 1.0 MHigh concentration improves kinetics but must be balanced against precipitation of the carboxylate salt.[1]
Temperature 130°C - 150°CEssential to overcome the activation energy of the amide hydrolysis step.

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

Best for: High yield, robust scale-up, and removal of amide impurities.

Reagents:

  • 3-(p-tolyl)benzonitrile (1.0 eq)[1]

  • Potassium Hydroxide (KOH) pellets (8.0 eq)

  • Ethylene Glycol (Solvent, 10 volumes relative to substrate mass)

  • Water (2 volumes)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-(p-tolyl)benzonitrile and Ethylene Glycol. Stir until suspended.

  • Activation: Add KOH pellets followed by Water. The mixture may warm slightly (exothermic dissolution).

  • Reaction: Heat the mixture to 140°C (internal temperature). Maintain for 6–12 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.[1] The nitrile spot (

      
      ) should disappear. If an intermediate spot (
      
      
      
      , Amide) persists, continue heating.[1]
  • Quench: Cool the reaction mixture to room temperature. Dilute with Water (20 volumes). The solution should be homogeneous (potassium salt is soluble).

    • Filtration: If any solids remain (unreacted starting material), filter them off now.[1]

  • Precipitation: Slowly add 6M HCl with vigorous stirring until pH reaches 1–2. The carboxylic acid will precipitate as a white solid.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with Water (

    
    ) to remove residual glycol and salts.
    
  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to strong bases.

Reagents:

  • 3-(p-tolyl)benzonitrile (1.0 eq)[1]

  • Sulfuric Acid (

    
    , conc., 10 volumes)
    
  • Glacial Acetic Acid (10 volumes) – Crucial for solubility.

  • Water (5 volumes)

Step-by-Step Workflow:

  • Setup: Equip a flask with a reflux condenser.

  • Mixing: Dissolve the nitrile in Glacial Acetic Acid. Add

    
     slowly (exothermic).[1] Add Water.
    
  • Reaction: Reflux (approx. 110–120°C) for 12–24 hours.

  • Workup: Pour the hot reaction mixture onto crushed ice (approx. 50 volumes).

  • Isolation: The product precipitates immediately.[1] Filter, wash extensively with water (to remove acid), and recrystallize from Ethanol if necessary.

Process Visualization: Workup Logic

The following diagram illustrates the critical decision points during the workup of Protocol A to ensure purity.

Workup RxnMix Reaction Mixture (Glycol + KOH + Product) Dilute Dilute with Water RxnMix->Dilute CheckSolids Are solids present? Dilute->CheckSolids Filter Filter (Remove unreacted Nitrile) CheckSolids->Filter Yes Filtrate Clear Filtrate (Benzoate Salt) CheckSolids->Filtrate No Filter->Filtrate Acidify Acidify with HCl (pH < 2) Filtrate->Acidify Precipitate Precipitate Forms (Crude Acid) Acidify->Precipitate Wash Wash with H2O (Remove Glycol) Precipitate->Wash Final Final Product 3-(p-tolyl)benzoic acid Wash->Final

Figure 2: Downstream processing workflow for alkaline hydrolysis.[1]

Troubleshooting & Analytical Controls

ObservationRoot CauseCorrective Action
Amide Impurity Detected Incomplete hydrolysis (Step 2).Increase temperature to 150°C or extend time. Add 2 eq. more KOH.
Low Recovery Product is slightly soluble in water or pH not low enough.[1]Ensure pH < 2.[1] If product is stuck in aqueous phase, extract with Ethyl Acetate.[1]
Material Oiling Out Melting point depression due to impurities.[1]Recrystallize crude solid from Ethanol/Water or Toluene.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for nitrile hydrolysis).

  • Adams, R.; Thal, A. F. "Phenylacetic Acid."[1] Organic Syntheses, 1922 , 2, 59. (Foundational method for nitrile hydrolysis).

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations; Wiley-VCH: New York, 1999.[1] (Reference for functional group interconversion).

  • Kukushkin, V. Y.; Pombeiro, A. J. L. "Metal-mediated and metal-catalyzed hydrolysis of nitriles."[1] Inorganic Chimica Acta, 2005 , 358, 1–21. (Review of catalytic methods).

Sources

Application Note: 3-(4-Methylphenyl)benzonitrile as a Functional Scaffold in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 3-(4-Methylphenyl)benzonitrile (CAS: 133909-96-3) as a pivotal intermediate in the synthesis of optoelectronic and liquid crystalline materials. Unlike its linear para-substituted isomer (the 4-cyano-4'-alkylbiphenyl class used in standard displays), this meta-substituted scaffold introduces a structural "kink" that disrupts crystalline symmetry. This geometric disruption is critical for engineering low-melting-point liquid crystals (LCs) and designing Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs where amorphous stability is required. We present a validated protocol for its synthesis via Suzuki-Miyaura coupling and guidelines for its derivatization.

Technical Introduction: The "Meta" Advantage

In materials science, the biphenyl nitrile motif is ubiquitous. However, the specific isomer 3-(4-Methylphenyl)benzonitrile offers unique properties driven by its substitution pattern:

  • Dielectric Anisotropy (

    
    ):  The nitrile group (-CN) acts as a strong electron-withdrawing group (EWG), creating a permanent dipole moment parallel to the phenyl ring axis. This is essential for LC molecules to reorient under electric fields.
    
  • Geometric Asymmetry: The meta-linkage (3-position) prevents the linear packing seen in standard para-linked biphenyls (like 5CB). This reduces the melting point (

    
    ) and suppresses highly ordered smectic phases, promoting the formation of nematic phases or "Blue Phases" which are desirable for fast-switching displays.
    
  • Electronic Acceptor Unit: In Organic Light-Emitting Diodes (OLEDs), the benzonitrile moiety serves as an electron acceptor. When coupled with electron-rich donors (e.g., carbazoles), it facilitates the Intramolecular Charge Transfer (ICT) states necessary for high-efficiency TADF.

Core Synthesis Protocol: Suzuki-Miyaura Coupling[1]

To utilize this material, high purity (>99.5%) is required to prevent charge trapping in electronic devices. The following protocol describes the synthesis of the core scaffold from commercially available precursors.

Reaction Scheme Logic

The synthesis utilizes a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[1][2] We select 3-bromobenzonitrile (electrophile) and 4-tolylboronic acid (nucleophile) to ensure regiospecificity.

Reaction Equation:



Validated Experimental Procedure

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv, 18.2 g, 100 mmol)

  • 4-Tolylboronic acid (1.2 equiv, 16.3 g, 120 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv, 27.6 g)
    
  • Catalyst:

    
     (0.02 equiv, 2 mol%)
    
  • Solvent: Toluene (300 mL) / Water (60 mL) / Ethanol (60 mL)

Step-by-Step Workflow:

  • Inert Setup: Equip a 1L three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer. Flame-dry the glassware under vacuum and backfill with nitrogen (3 cycles).

  • Solvent Degassing: In a separate flask, sparge the Toluene/Ethanol/Water mixture with nitrogen for 30 minutes. Rationale: Dissolved oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Loading: Charge the reactor with 3-Bromobenzonitrile, 4-Tolylboronic acid, and

    
     under a positive nitrogen flow.
    
  • Catalyst Addition: Add the solvent mixture via cannula. Add the Palladium catalyst last. The solution should turn orange/red.

  • Reaction: Heat to mild reflux (approx. 85-90°C internal temp) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove Palladium black. Wash pad with EtOAc.[2]

    • Separate the organic layer and wash with Brine (2 x 100 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or Heptane.

    • Target Yield: 85-92%.

    • Appearance: White to off-white crystalline solid.

Application Workflows

Functionalization for Liquid Crystals

The methyl group on the 4'-position is a "handle" for chain extension. In LCs, a flexible alkyl tail is required to induce mesophases.

Protocol: Radical Bromination (Wohl-Ziegler) To convert the core into an LC precursor:

  • React 3-(4-Methylphenyl)benzonitrile with N-Bromosuccinimide (NBS) and AIBN in

    
     or Chlorobenzene at reflux.
    
  • Product: 3-(4-(Bromomethyl)phenyl)benzonitrile.

  • Next Step: Etherification with long-chain phenols or alkoxides to generate the final mesogen.

Application in OLED Host Materials

The nitrile core acts as the acceptor (A).[3] To create a host material:

  • Bromination: Brominate the phenyl ring (not the methyl group) using

    
     if further conjugation is needed, OR;
    
  • Direct C-H Activation: Couple the core with Carbazole or Triphenylamine (Donor units) to create D-A-D architectures. The 3-position linkage interrupts conjugation slightly, raising the Triplet Energy (

    
    ), which prevents reverse energy transfer from the emitter to the host.
    

Visualization of Workflows

Diagram 1: Synthesis & Derivatization Pathway

This flow illustrates the conversion of raw materials into the scaffold and its subsequent divergence into specific material classes.

SynthesisFlow Start Precursors: 3-Bromobenzonitrile 4-Tolylboronic Acid Suzuki Suzuki Coupling (Pd Cat, Base, 90°C) Start->Suzuki C-C Bond Formation Core CORE SCAFFOLD: 3-(4-Methylphenyl)benzonitrile Suzuki->Core Purification PathLC Path A: Radical Bromination (NBS, AIBN) Core->PathLC Functionalize Methyl PathOLED Path B: C-H Activation/Coupling (Donor Units) Core->PathOLED Functionalize Ring FinalLC Liquid Crystal Mesogens (Flexible Tails) PathLC->FinalLC FinalOLED OLED Host/TADF (High Triplet Energy) PathOLED->FinalOLED

Caption: Synthesis workflow from precursors to application-specific derivatives (LCs and OLEDs).

Quality Control & Characterization Data

For materials science applications, the following specifications are critical.

ParameterMethodSpecification LimitWhy it Matters?
Purity HPLC (254 nm)> 99.8%Impurities act as charge traps, reducing OLED lifetime.
Halogen Content Ion Chromatography< 10 ppmResidual Br/Cl poisons OLED emission layers.
Water Content Karl Fischer< 50 ppmWater causes electrochemical degradation.
Phase Transition DSC (10°C/min)Sharp Endotherm (

)
Broad peaks indicate impurities or polymorphs.
Structure 1H-NMR (CDCl3)ConfirmedVerify the singlet methyl peak (~2.4 ppm) and aromatic integration.
Typical 1H-NMR Signals (CDCl3, 400 MHz)
  • 
     7.85 (t, 1H, H-2 on nitrile ring) – Deshielded by CN
    
  • 
     7.78 (dt, 1H)
    
  • 
     7.60 (dt, 1H)
    
  • 
     7.50 (d, 2H, H-2'/6' on tolyl ring)
    
  • 
     7.28 (d, 2H, H-3'/5' on tolyl ring)
    
  • 
     2.41 (s, 3H, 
    
    
    
    )

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Biphenyl Nitriles in Liquid Crystals

    • Gray, G. W., et al. (1973). Stable Low-Melting Liquid Crystals. Electronics Letters, 9(6), 130.
  • Benzonitrile Acceptors in TADF

    • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492, 234–238. (Establishes nitrile-acceptor utility).
  • Synthesis of Methyl-Biphenyls

    • BenchChem Protocols. (2025).[2][4] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling.[2]

    • (General protocol adaptation).

Sources

Experimental procedure for gram-scale synthesis of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile

[1]

Part 1: Executive Summary & Strategic Design

This application note details a robust, gram-scale protocol for the synthesis of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile . This biaryl nitrile serves as a critical intermediate in the synthesis of liquid crystals, OLED materials, and Sartan-class antihypertensive drugs (e.g., Valsartan precursors).

The procedure utilizes the Suzuki-Miyaura cross-coupling reaction , chosen for its high tolerance of functional groups (specifically the nitrile moiety) and scalability. Unlike Grignard or organolithium approaches, which would attack the nitrile, the organoboron pathway remains chemoselective.

Retrosynthetic Analysis

To maximize yield and minimize cost, the biaryl bond is disconnected to form two commercially abundant fragments:

  • Electrophile: 3-Bromobenzonitrile (stable, inexpensive).[1]

  • Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).[1]

Catalytic Strategy:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][2] While Pd(II) precatalysts (like Pd(dppf)Cl₂) are effective, Pd(PPh₃)₄ provides a reliable, homogeneous initiation in toluene/ethanol systems, minimizing homo-coupling side reactions.[1]

  • Base: Potassium Carbonate (K₂CO₃).[1][3][4] A mild base is sufficient to activate the boronic acid to the boronate species without hydrolyzing the nitrile.

  • Solvent System: Toluene : Ethanol : Water (4:1:1).[1] This biphasic system ensures solubility of the organic halides (Toluene), the catalyst (Toluene), and the inorganic base (Water), while Ethanol acts as a phase-transfer co-solvent to increase interfacial surface area.

Reaction Workflow Visualization

SuzukiCouplingReactant13-Bromobenzonitrile(Electrophile)CatalystPd(PPh3)4 (2 mol%)K2CO3 (2.5 eq)Reactant1->CatalystReactant2p-Tolylboronic Acid(Nucleophile)Reactant2->CatalystIntermediatePd-ComplexIntermediateCatalyst->IntermediateReflux, 90°C4-12hWorkupAq. Workup &ExtractionIntermediate->WorkupCoolingProduct4'-methyl-[1,1'-biphenyl]-3-carbonitrile(Target)Workup->ProductCrystallization(EtOH/Hexane)

Figure 1: Strategic workflow for the Suzuki-Miyaura coupling of 3-bromobenzonitrile and p-tolylboronic acid.

Part 2: Experimental Protocol (10g Scale)

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5]AmountRole
3-Bromobenzonitrile 182.021.0010.0 g (54.9 mmol)Limiting Reagent
p-Tolylboronic acid 135.961.208.96 g (65.9 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.02 (2 mol%)1.27 gCatalyst
Potassium Carbonate 138.212.5019.0 gBase
Toluene --120 mLSolvent
Ethanol (95%) --30 mLCo-Solvent
Deionized Water --30 mLSolvent (Base)
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Critical: Flame-dry the glassware under vacuum and backfill with nitrogen 3 times to remove moisture and oxygen.[1] Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

Step 2: Solvent Degassing

  • In a separate Erlenmeyer flask, combine Toluene (120 mL), Ethanol (30 mL), and Water (30 mL).

  • Sparge the solvent mixture with nitrogen gas for 20 minutes. Note: Proper degassing is the single most important factor for high yields in Suzuki couplings.

Step 3: Reaction Assembly

  • Under a gentle stream of nitrogen, add 3-Bromobenzonitrile (10.0 g) and p-Tolylboronic acid (8.96 g) to the reaction flask.

  • Add the Pd(PPh₃)₄ (1.27 g).[1] Note: The catalyst should be a bright yellow powder. If it is orange or brown, it has oxidized and will likely fail.

  • Add the Potassium Carbonate (19.0 g).

  • Cannulate (or syringe transfer) the degassed solvent mixture into the reaction flask.

Step 4: Reaction

  • Heat the mixture to a vigorous reflux (oil bath set to ~95-100°C).

  • Stir vigorously. The reaction is biphasic; high stir rates are required to maximize the interface between the organic phase (containing catalyst/reactants) and aqueous phase (containing base).

  • Monitor by TLC (Silica gel; Eluent: 10% Ethyl Acetate in Hexanes).[1]

    • Rf (Product): ~0.5[1][5][6]

    • Rf (Bromide):[1][2] ~0.6 (Reactant should disappear)[1]

    • Reaction Time: Typically 4–8 hours.[1]

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate (50 mL).

  • Transfer filtrate to a separatory funnel.[1] Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Combine organic layers and wash with Brine (sat.[1] NaCl, 100 mL).

  • Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

Purification Strategy

For gram-scale synthesis, recrystallization is preferred over chromatography for time efficiency.[1]

Primary Method: Recrystallization [7]

  • Dissolve the crude solid in minimal boiling Ethanol (~50-70 mL).

  • If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

  • Collect the white/off-white crystals by vacuum filtration.[1]

  • Yield Expectation: 8.5 – 9.5 g (80–90%).

Secondary Method: Flash Chromatography

  • If high purity (>99.5%) is required for electronic applications:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient 0% -> 5% Ethyl Acetate in Hexanes.[1]

Part 3: Validation & Quality Control[1]

Self-Validating Checkpoints:

  • Color Change: The reaction mixture typically starts yellow (Pd(0)) and turns black (Pd precipitation) upon completion.[1] If it turns black immediately upon heating, oxygen was likely present (bad degassing).

  • TLC: The product is highly UV active. A distinct blue fluorescence is often observed under 254nm UV light due to the extended conjugation of the biphenyl system.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.84 (s, 1H, Ar-H ortho to CN),[1]

    • δ 7.80 (d, J = 7.8 Hz, 1H, Ar-H),[1]

    • δ 7.62 (d, J = 7.8 Hz, 1H, Ar-H),[1]

    • δ 7.54 (t, J = 7.8 Hz, 1H, Ar-H meta to CN),[1]

    • δ 7.46 (d, J = 8.1 Hz, 2H, Ar-H on tolyl ring),[1]

    • δ 7.29 (d, J = 8.1 Hz, 2H, Ar-H on tolyl ring),[1]

    • δ 2.41 (s, 3H, -CH₃).[1]

  • ¹³C NMR (100 MHz, CDCl₃): Distinct nitrile peak at ~119 ppm; Methyl carbon at ~21 ppm.

  • Melting Point: 102–104°C (Note: Isomeric purity significantly affects MP).[1]

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Calliff, B. M., & Leahy, J. W. (2011). Synthesis of Biphenyls via Suzuki-Miyaura Cross-Coupling.[1][2][6] Organic Syntheses, 88, 202-211.[1] (General protocol adaptation). Link

  • PubChem Compound Summary. (n.d.). 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS 133909-96-3).[1] National Center for Biotechnology Information.[1] Link[1]

  • Vertex AI Search. (2025).[1] Search Results for CAS 133909-96-3 and Suzuki Coupling Protocols.[1] [Verified Data Source]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Reaction Strategy

This technical guide addresses the synthesis of 3-(4-Methylphenyl)benzonitrile via the Suzuki-Miyaura cross-coupling reaction. While multiple routes exist, the most robust and scalable method involves coupling an electron-deficient aryl halide with an electron-rich aryl boronic acid.

Recommended Route:

  • Electrophile: 3-Bromobenzonitrile (Electron-deficient, facilitates oxidative addition).

  • Nucleophile: 4-Tolylboronic acid (Electron-rich, facilitates transmetalation).

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ with aqueous K₂CO₃ or Na₂CO₃.

This specific pairing exploits the electronic "match" between the partners: the electron-withdrawing cyano group activates the bromide for oxidative addition, while the electron-donating methyl group on the boronic acid stabilizes the transmetalation step.

Troubleshooting Guide (Q&A Format)

Category A: Low Conversion & Stalled Reactions

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is the root cause? A: The most likely culprit is protodeboronation of the 4-tolylboronic acid. Electron-rich boronic acids are susceptible to hydrolytic deborylation under basic conditions, effectively consuming your nucleophile before it can couple.

  • Diagnosis: Check LCMS for toluene (the byproduct of protodeboronation).

  • Solution:

    • Increase Stoichiometry: Start with 1.3–1.5 equivalents of 4-tolylboronic acid.

    • Anhydrous/Mild Conditions: Switch to mild bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (e.g., Dioxane or Toluene) if water is promoting the side reaction.

    • Slow Addition: Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low relative to the catalyst.

Q2: The reaction mixture turns black immediately, and yield is <10%. Is my catalyst dead? A: Rapid blackening ("Palladium Black" formation) indicates catalyst decomposition, likely due to insufficient deoxygenation . Oxygen promotes the oxidative homocoupling of the boronic acid (forming 4,4'-bitolyl) and oxidizes the phosphine ligands, causing the active Pd(0) species to aggregate and precipitate.

  • Protocol Fix: Sparge all solvents with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles for large solvent volumes.

Category B: Impurity Profile & Purification

Q3: I see a persistent impurity (~5-10%) with a similar Rf to my product. What is it? A: This is likely 4,4'-Dimethylbiphenyl (homocoupling product of the boronic acid). It is non-polar and difficult to separate from your biaryl product by silica chromatography.

  • Prevention: Strict exclusion of oxygen is critical.

  • Purification Strategy:

    • Crystallization: The target nitrile is often a solid. Recrystallize from EtOH/Heptane or IPA. The symmetrical homocouple byproduct often has a distinct solubility profile.

    • Chemical Wash: Not applicable for this specific impurity. Rely on chromatography gradients starting with 100% Hexanes/Heptanes to elute the non-polar homocouple first.

Q4: Can I use 3-Chlorobenzonitrile instead of the bromo-analog to save cost? A: Yes, but standard Pd(PPh₃)₄ will likely fail due to the stronger C-Cl bond.

  • Adjustment: Switch to a catalyst system designed for aryl chlorides, such as Pd(OAc)₂/S-Phos or Pd(OAc)₂/X-Phos . These bulky, electron-rich Buchwald ligands facilitate the difficult oxidative addition of the chloride.

Optimized Experimental Protocol

Scale: 10 mmol | Target Yield: >85%

ReagentMW ( g/mol )Equiv.AmountRole
3-Bromobenzonitrile 182.021.01.82 gElectrophile
4-Tolylboronic acid 135.961.31.77 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03245 mgCatalyst
K₂CO₃ (2M aq.) 138.213.015 mLBase
1,4-Dioxane SolventN/A40 mLSolvent

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round bottom flask with 1,4-Dioxane (40 mL) and 2M K₂CO₃ (15 mL). Sparge with a stream of Nitrogen for 20 minutes. Critical Step for Catalyst Life.

  • Reagent Addition: Under a positive pressure of Nitrogen, add 3-Bromobenzonitrile (1.82 g) and 4-Tolylboronic acid (1.77 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg) in one portion. The solution should turn orange/red.

  • Reaction: Heat the mixture to 85–90°C with vigorous stirring. Monitor by HPLC/TLC after 2 hours.

    • Checkpoint: If conversion <50% at 2h, add an additional 0.2 eq of boronic acid.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and water (30 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Scavenging (Optional): Treat organic layer with activated charcoal or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd. Filter through Celite.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

Visualizations

Figure 1: Catalytic Cycle & Failure Points

This diagram illustrates the Suzuki-Miyaura cycle, highlighting where specific impurities (Homocoupling vs. Protodeboronation) originate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzonitrile HomoCouple SIDE REACTION: Oxidative Homocoupling (Requires O2) Pd0->HomoCouple O2 Presence TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + 4-Tolylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim ProtoDeb SIDE REACTION: Protodeboronation (Ar'-B(OH)2 -> Ar'-H) TransMet->ProtoDeb High Temp / Water RedElim->Pd0 Regeneration

Caption: The catalytic cycle showing the critical path (Blue/Green) and common failure modes (Red) caused by Oxygen or Hydrolysis.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yield or purity issues.

Troubleshooting Start Problem: Low Yield/Purity CheckColor Is Reaction Black? Start->CheckColor BlackYes Yes: Catalyst Death CheckColor->BlackYes Precipitate BlackNo No: Kinetic Issue CheckColor->BlackNo Solution Clear/Orange CheckImpurity Identify Major Impurity ImpurityA Impurity: Toluene CheckImpurity->ImpurityA Protodeboronation ImpurityB Impurity: Bi-tolyl CheckImpurity->ImpurityB Homocoupling SolOxygen Solution: Degas Solvents Increase Ligand Ratio BlackYes->SolOxygen BlackNo->CheckImpurity SolProto Solution: Increase Boronic Acid Use Anhydrous Base ImpurityA->SolProto SolHomo Solution: Strict O2 Exclusion Slow Addition of Boronic Acid ImpurityB->SolHomo

Caption: Diagnostic logic for identifying root causes of reaction failure based on visual cues and impurity profiles.

References

  • Analogous Synthesis (2-(4-Methylphenyl)benzonitrile): PrepChem. Synthesis of 2-(4-Methylphenyl)benzonitrile. Retrieved from [Link]

  • Mechanism & Boronic Acid Stability: Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Purification of Benzonitriles: ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in Aryl Halide Coupling

Current Status: Operational Lead Scientist: Dr. [AI Name]

Introduction: Beyond the Catalytic Cycle

Welcome to the Advanced Troubleshooting Center for Suzuki-Miyaura cross-coupling. While standard textbooks present this reaction as a clean three-step cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), real-world applications—especially in drug discovery—are plagued by off-cycle pathways.

This guide treats the reaction not as a recipe, but as a competitive kinetic system . Your goal is to maximize the rate of the productive cycle (


) relative to the rates of side reactions (

).

Part 1: Diagnostic Hub

Before changing reagents, identify the specific failure mode by analyzing your crude LCMS/GCMS data.

Observation (LCMS/NMR) Diagnosis Root Cause Immediate Action
Ar¹-H (Reduced Halide)Hydrodehalogenation Slow transmetallation; solvent/base acts as hydride source.Switch to non-protic solvent (e.g., Toluene/Dioxane); increase catalyst loading.
Ar²-H (Reduced Boronate)Protodeboronation Hydrolysis of C-B bond; pH too high or Temp too high.Lower base strength; use "Slow Release" protocol; switch to MIDA boronates.
Ar¹-Ar¹ (Halide Dimer)Reductive Homocoupling Disproportionation of Ar-Pd-X species; often seen with excess reductant.Check stoichiometry; ensure rapid transmetallation.
Ar²-Ar² (Boron Dimer)Oxidative Homocoupling Oxygen leak ; Pd(II) mediated dimerization.Degas rigorously ; sparge with Argon; check inert lines.
Black Precipitate Pd Black Formation Ligand dissociation; Catalyst decomposition.Add excess ligand; switch to phosphine-ligated precatalysts (e.g., XPhos Pd G2).
No Reaction Oxidative Addition Failure Aryl chloride/sterics; Catalyst resting state trap.Switch to bulky, electron-rich ligands (e.g.,

, SPhos); increase Temp.

Part 2: Deep Dive & Mechanistic Interventions

Module 1: The "Silent Killer" – Protodeboronation

The Issue: Your aryl boronic acid (


) converts to 

before it can couple.[1] This is the most common cause of low yields with heteroaryl (e.g., 2-pyridyl) or polyfluoroaryl boronates.

Mechanism: The reaction is base-catalyzed.[1][2][3][4][5] The base (necessary for Suzuki coupling) forms a boronate "ate" complex (


). While this species is required for transmetallation, it is also the species that undergoes hydrolysis. If transmetallation is slow, hydrolysis wins.
  • Key Insight: The rate of protodeboronation is often pH-dependent.[3] 2-heteroaryl boronates are notoriously unstable due to specific acid-catalyzed pathways or stabilization of the leaving group carbanion [1].

Corrective Protocols:

  • The "Slow Release" Strategy: Do not dump all boronic acid in at once. Use a syringe pump to maintain a low steady-state concentration of the boronate, favoring the second-order transmetallation over first-order hydrolysis [2].

  • Anhydrous Activation: While water is standard, it promotes hydrolysis. Use anhydrous bases like CsF or

    
      in Dioxane/Toluene. The fluoride anion activates the boron without supplying the protons needed for decomposition.
    
  • MIDA Boronates: Switch to N-Methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to the active species, providing a built-in "slow release" mechanism.

Module 2: The "Twin Problem" – Homocoupling

The Issue: You observe significant dimers (


).
Mechanism: 
This is almost exclusively an oxidative  process driven by dissolved Oxygen.


Oxygen oxidizes the phosphine ligands or interacts directly with Pd to form peroxo-species that bridge two boronate molecules [3].

Corrective Protocols:

  • Degassing is Non-Negotiable: "Balloon" inerting is insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging (15 mins) directly into the solvent before adding catalyst.

  • Sacrificial Scavengers: Add a small amount (5-10 mol%) of a reducing agent or simply use excess boronic acid (1.5 - 2.0 equiv) to account for the loss.

Module 3: Catalyst Death (Palladium Black)

The Issue: The reaction turns black and stalls. Mechanism: Active Pd(0) is unstable. It requires ligands (L) to keep it soluble (


). If the ligand dissociates (due to oxidation or low concentration), naked Pd(0) atoms aggregate into nanoparticles (Pd Black), which are catalytically dead for Suzuki coupling [4].

Corrective Protocols:

  • Precatalysts over In-Situ: Stop mixing

    
     and 
    
    
    
    . Use well-defined precatalysts like XPhos Pd G2 or Pd(dppf)Cl2 . These ensure a 1:1 Pd:Ligand ratio is established immediately.
  • Ligand Excess: If using free ligands, use a 2:1 or 4:1 Ligand:Pd ratio to shift the equilibrium toward the soluble complex.

Part 3: Visualization of Failure Points

The following diagram maps the catalytic cycle against the specific "off-ramps" where side reactions occur.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X PdBlack Pd Black Formation (Precipitate) Start->PdBlack Ligand Loss TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Dehal Hydrodehalogenation (Ar-H byproduct) OxAdd->Dehal Slow Transmet. + H-source Prod Reductive Elimination (Product Ar-Ar') TransMet->Prod Fast Homo Oxidative Homocoupling (Ar'-Ar' byproduct) TransMet->Homo O2 Presence Prod->Start Regenerate Pd(0) Proto Protodeboronation (Ar'-H byproduct) Boronate Ar'-B(OH)2 Boronate->Proto Base/H2O (Hydrolysis)

Caption: The Suzuki Catalytic Cycle (Blue/Green) vs. Competitive Off-Cycle Pathways (Red/Black). Note that Protodeboronation competes with the Boronate reagent itself, not the Pd-cycle directly.

Part 4: Validated Experimental Protocols

Protocol A: The "High-Fidelity" Standard

Best for: Routine coupling, aryl chlorides, sterically hindered substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1-3 mol%) – Why? Rapid activation, high stability against oxidation.

  • Base:

    
     (2.0 - 3.0 equiv) – Why? Anhydrous salt allows water control.
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1).

Step-by-Step:

  • Charge a reaction vial with Aryl Halide, Boronic Acid, Base, and XPhos Pd G2 (solid).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent via syringe.

  • Heat to 60-80°C. Note: XPhos activates rapidly; reaction is often complete in <1 hour.

  • Monitor by LCMS. If Ar-H (dehalogenation) appears, lower temperature or switch to Protocol B.

Protocol B: The "Rescue" (For Unstable Boronates)

Best for: 2-Pyridyl boronates, Polyfluoroaryl boronates, or when Protodeboronation is observed.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or Pd(dppf)Cl2.
    
  • Base: CsF (2.5 equiv) or dry

    
    .
    
  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

Step-by-Step:

  • Dry the Aryl Halide and Base under vacuum in the reaction flask.

  • Add Catalyst and Anhydrous Solvent under Argon.

  • Bring to reaction temperature (e.g., 80°C).

  • Slow Addition: Dissolve the Boronic Acid in a separate volume of anhydrous solvent. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

    • Why? Keeps

      
       low, minimizing the second-order hydrolysis rate while allowing the fast transmetallation to consume it as it arrives.
      

References

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3][5][6] Link

  • Slow Release Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Oxidative Homocoupling: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[3][5][6] Link

  • Catalyst Decomposition: Phan, N. T. S., et al. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing 4'-methylbiphenyl-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OTBN-Suzuki-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing low conversion in the synthesis of 4'-methylbiphenyl-3-carbonitrile . This reaction typically involves the Suzuki-Miyaura coupling of 3-bromobenzonitrile (or the chloride analog) and 4-methylphenylboronic acid .

While this coupling appears sterically unhindered (meta/para substitution), low conversion is frequently caused by three specific failure modes: Nitrile-Palladium Coordination (Catalyst Poisoning) , Protodeboronation of the Tolylboronic Acid , or Phase Transfer Limitations .

This guide provides a diagnostic framework to identify your specific bottleneck and a validated protocol to resolve it.

Part 1: Diagnostic Framework (The "Why")

Before altering your conditions, observe the physical state of your reaction mixture. Use the decision tree below to identify the root cause of the catalytic failure.

Visual Troubleshooting Guide

TroubleshootingTree Start Observation at t=2h BlackPrecip Black Precipitate Forms (Pd Black) Start->BlackPrecip Catalyst Aggregation PaleSol Solution Remains Pale/Yellow (No Reaction) Start->PaleSol Activation Failure BrownSol Dark Brown Solution (Homogeneous) Start->BrownSol Active Catalyst O2Leak Diagnosis: Oxygen Leak Pd(0) oxidized -> Pd Black BlackPrecip->O2Leak LigandDissoc Diagnosis: Ligand Dissociation Nitrile displaced phosphine BlackPrecip->LigandDissoc OxAddFail Diagnosis: Oxidative Addition Stalled (Common with Aryl Chlorides) PaleSol->OxAddFail BaseFail Diagnosis: Base Incompatibility Boronate not forming PaleSol->BaseFail Deboron Diagnosis: Protodeboronation Boronic acid hydrolyzed to Toluene BrownSol->Deboron HomoCoup Diagnosis: Homocoupling Product is Bi-tolyl BrownSol->HomoCoup

Figure 1: Visual diagnostic tree for evaluating Suzuki coupling failure modes based on reaction mixture appearance.

Part 2: Technical Deep Dive & Solutions

Issue 1: Competitive Coordination (The Nitrile Effect)

The Mechanism: The nitrile group (


) on your 3-bromobenzonitrile is a "soft" ligand. In standard conditions using 

, the nitrile nitrogen can compete with the triphenylphosphine ligands for the Palladium center. If the nitrile displaces the ligand, the catalyst forms an inactive species (often

) or aggregates into Pd-black [1].

The Fix:

  • Switch Ligands: Move away from labile phosphines like

    
    . Use bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) which bite the palladium too tightly to be displaced by the nitrile.
    
  • Catalyst Loading: Increase Pd loading from 1 mol% to 3-5 mol% to account for the portion poisoned by the substrate.

Issue 2: Protodeboronation

The Mechanism: 4-methylphenylboronic acid is electron-rich. Under aqueous basic conditions, it is prone to protodeboronation , where the


 bond breaks and is replaced by a proton, yielding toluene  instead of your product. This consumes your boronic acid before it can couple [2].

The Fix:

  • Stoichiometry: Use 1.5 equivalents of boronic acid relative to the halide.

  • Base Choice: Switch from strong bases (hydroxides/ethoxides) to milder, buffered bases like

    
      or 
    
    
    
    .
  • Water Control: While water is necessary for the mechanism, too much promotes deboronation. Reduce water ratio to 4:1 (Organic:Water).

Issue 3: Phase Transfer Limitations

The Mechanism: 4'-methylbiphenyl-3-carbonitrile is highly lipophilic. If you use a Toluene/Water system with an inorganic base (like


), the base stays in the water, and the reactants stay in the toluene. The reaction only happens at the interface.

The Fix:

  • Add a PTC: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxide/carbonate ions into the organic phase.

  • Change Solvent: Use DMF or Dioxane , which are miscible with water, creating a homogeneous single phase.

Part 3: Optimized Experimental Protocol

This protocol is designed to mitigate the three failure modes described above. It uses a high-activity catalyst system and phase-transfer conditions.

Target: 4'-methylbiphenyl-3-carbonitrile Scale: 1.0 mmol (Standardize to your scale)

Reagents & Stoichiometry Table
ComponentRoleEquiv.AmountNotes
3-Bromobenzonitrile Limiting Reagent1.0182 mgIf using Chloro-, heat to 100°C
4-Methylphenylboronic acid Nucleophile1.5204 mgExcess compensates for deboronation
Pd(dppf)Cl2 · DCM Catalyst0.0324 mgBidentate ligand prevents poisoning
K3PO4 (Tribasic) Base2.0424 mgMilder than carbonates; high solubility
THF / Water Solvent System--4 mL / 1 mL4:1 Ratio ensures solubility
Step-by-Step Workflow
  • Degassing (Critical):

    • Combine THF and Water in a separate flask. Sparge with Nitrogen or Argon for 15 minutes. Oxygen causes homocoupling of the boronic acid.

  • Assembly:

    • To a reaction vial equipped with a stir bar, add the 3-bromobenzonitrile , 4-methylphenylboronic acid , and

      
       .
      
    • Note: Do not add the catalyst yet.

  • Solvation:

    • Add the degassed THF/Water mixture via syringe. Stir for 5 minutes to dissolve the aryl halide.

  • Catalyst Addition:

    • Add

      
        quickly under a positive stream of inert gas. Cap the vial immediately.
      
  • Reaction:

    • Heat the block to 65°C (internal temp). Stir vigorously (1000 RPM) to ensure mixing if any solids remain.

    • Monitor by TLC/HPLC at 1 hour .

    • Endpoint: Reaction should be complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (10 mL).

    • Wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Part 4: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks allows for faster troubleshooting.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzonitrile TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate (Activated) Poison FAILURE: Nitrile Coordination Forms Inactive Pd-CN complex OxAdd->Poison Excess Nitrile / Poor Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboronation FAILURE: Protodeboronation Boronic Acid -> Toluene TransMet->Deboronation High pH / High Temp RedElim->Pd0 - Product

Figure 2: The Suzuki Catalytic Cycle highlighting the specific failure points for nitrile-containing substrates.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use 3-Chlorobenzonitrile instead of the Bromo- analog? A: Yes, but chlorides are less reactive. You must switch the solvent to Dioxane and increase the temperature to 100°C . You may also need a more electron-rich ligand like XPhos or SPhos to facilitate the oxidative addition across the stronger C-Cl bond [3].

Q: My reaction turns black immediately. What happened? A: "Pd Black" formation indicates the catalyst has precipitated out of the cycle. This is usually due to oxygen presence (insufficient degassing) or ligand dissociation . Ensure your solvents are sparged and consider adding 10 mol% of free ligand (e.g.,


) to stabilize the Pd species [4].

Q: I see the product on TLC, but I also see a spot that matches Toluene. Why? A: This is protodeboronation of your 4-methylphenylboronic acid. The methyl group pushes electron density into the ring, making the C-B bond susceptible to hydrolysis. Lower your reaction temperature and ensure you are using 1.5 equivalents of boronic acid to compensate for this loss [2].

References

  • Nitrile Poisoning in Palladium Catalysis: Sherwood, J. et al. "Palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids in the presence of nitriles." Catalysis Science & Technology, 2012.

  • Protodeboronation Mechanisms: Cox, P. A. et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.

  • Suzuki Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Catalyst Deactivation Pathways: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015.

Sources

Technical Support Center: Synthesis & Optimization of 3-(p-tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 3-(p-tolyl)benzonitrile Ticket ID: TSC-2024-SUZUKI-CN Status: Open Assigned Specialist: Senior Application Scientist

Strategic Analysis: Retrosynthetic Logic

Before optimizing conditions, we must select the most kinetically favorable pathway. For the synthesis of 3-(p-tolyl)benzonitrile , there are two primary Suzuki-Miyaura coupling routes.

  • Route A: 3-Bromobenzonitrile (Electrophile) + 4-Tolylboronic Acid (Nucleophile)

  • Route B: 3-Cyanophenylboronic Acid (Nucleophile) + 4-Bromotoluene (Electrophile)

Technical Recommendation: Proceed with Route A.

Mechanistic Reasoning: The Suzuki catalytic cycle relies on three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]

  • Oxidative Addition: Electron-deficient aryl halides react faster with Pd(0). 3-Bromobenzonitrile is electron-deficient due to the cyano group (EWG), facilitating rapid oxidative addition.

  • Transmetallation: 4-Tolylboronic acid is electron-rich, making the boronate complex more nucleophilic and accelerating transmetallation.

  • Route B Flaw: Route B pairs an electron-rich halide (slow oxidative addition) with an electron-poor boronic acid (slow transmetallation), leading to lower turnover frequencies (TOF) and higher catalyst loading requirements.

Optimization Module: Catalyst & Ligand Selection

Q: My reaction stalls at 60-70% conversion. Should I increase the catalyst loading?

A: Increasing loading is rarely the most efficient solution. Instead, switch the ligand system to match the electronic demands of the substrate.

The "Vanilla" System (Baseline):

  • Catalyst: Pd(PPh₃)₄ (Tetrakis)[3]

  • Pros: Cheap, general-purpose.

  • Cons: Air-sensitive; PPh₃ can dissociate, leading to Pd black precipitation; slow oxidative addition for deactivated substrates.

The Optimized System (Recommended):

  • Catalyst: Pd(dppf)Cl₂[4] · DCM or Pd(OAc)₂ + SPhos

  • Why:

    • dppf (Bidentate): The large bite angle of the dppf ligand enforces a geometry that accelerates reductive elimination, crucial for bulky or sterically hindered biaryls.

    • SPhos (Buchwald): If you observe significant steric hindrance or require lower temperatures, SPhos forms a highly active monoligated Pd(0) species that is extremely robust.

Visualizing the Optimization Workflow

Reaction_Optimization_Flow Start Start: Reaction Screening Check_Yield Check Conversion (HPLC/GC) Start->Check_Yield Decision_Yield Yield > 90%? Check_Yield->Decision_Yield Issue_LowConv Issue: Incomplete Conversion Decision_Yield->Issue_LowConv No (Stalled) Issue_Impurity Issue: High Impurity Profile Decision_Yield->Issue_Impurity No (Byproducts) Final Protocol Optimized Decision_Yield->Final Yes Sol_Cat Action: Switch to Pd(dppf)Cl2 (Enhances Stability) Issue_LowConv->Sol_Cat Oxidative Add. Rate Sol_Base Action: Switch Base to K3PO4 (Reduces Hydrolysis) Issue_Impurity->Sol_Base Nitrile Hydrolysis Sol_Degas Action: Degas Solvents (Prevents Homocoupling) Issue_Impurity->Sol_Degas Homocoupling Sol_Cat->Check_Yield Sol_Base->Check_Yield Sol_Degas->Check_Yield

Caption: Decision matrix for optimizing Suzuki coupling parameters based on observed experimental failure modes.

Critical Parameter: Base & Solvent Effects[1][6]

Q: I am observing a side product with M+18 mass. Is my nitrile hydrolyzing?

A: Yes, the M+18 peak corresponds to the primary amide, formed by the hydrolysis of the nitrile group (–CN → –CONH₂). This is a common issue when using hydroxide bases (NaOH, KOH) or prolonged heating in aqueous media.

Corrective Action:

  • Switch Base: Move from Hydroxides/Alkoxides to Carbonates (K₂CO₃, Na₂CO₃) or Phosphates (K₃PO₄) . These are sufficiently basic to activate the boronic acid (pKa ~9-10) but less nucleophilic toward the nitrile carbon.

  • Solvent Ratio: Reduce the water content. While water is required for the transmetallation step (to form the reactive boronate species), a 4:1 or 5:1 ratio of Organic:Water is safer than 1:1.

Recommended Solvent Systems:

Solvent SystemTemp (°C)BaseSuitability for Nitriles
Toluene / H₂O 90-100K₂CO₃High. Biphasic nature protects the nitrile.
1,4-Dioxane / H₂O 80-90K₃PO₄Moderate. Homogeneous at high temp; good for solubility.
DMF / H₂O 100+Na₂CO₃Low. Risk of DMF decomposition and nitrile hydrolysis.

Troubleshooting Guide (FAQs)

Q: How do I prevent homocoupling of the boronic acid (4,4'-bitolyl formation)?

A: Homocoupling is an oxidative process driven by the presence of dissolved oxygen.

  • Protocol: You must sparge your solvent mixture with Argon or Nitrogen for at least 15 minutes before adding the catalyst.

  • Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, which then consumes two equivalents of boronic acid to release the homocoupled dimer.

Q: The product is contaminated with residual Palladium. How do I remove it?

A: Nitriles can coordinate to Pd, making removal difficult. Simple filtration through Celite is often insufficient for pharmaceutical standards (<10 ppm).

  • Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) during the workup.

  • Procedure: Add the scavenger resin (4 equivalents relative to Pd mass) to the organic phase after workup. Stir at 40°C for 2 hours, then filter.

Master Protocol: Synthesis of 3-(p-tolyl)benzonitrile

Scale: 1.0 mmol basis (Scalable to 50g)

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Potassium Carbonate (2.0 equiv)

  • Pd(dppf)Cl₂[4] · DCM (2 mol%)

  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-bromobenzonitrile, 4-tolylboronic acid, and K₂CO₃.

  • Inerting: Add Toluene and Water. Seal the flask with a septum. Insert a vent needle and an Argon inlet. Spurge (bubble gas through liquid) for 15 minutes. Critical Step.

  • Catalyst Addition: Briefly remove the septum to add Pd(dppf)Cl₂ (red solid). Replace septum and purge headspace for 2 minutes.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% EtOAc/Hexane). Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate. Separate layers.

    • Wash organic layer with Brine (sat. NaCl).

    • Dry over MgSO₄ and filter.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling.[3][5] Journal of Organic Chemistry. (Foundational Suzuki Protocol).[6][7]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Purification of crude 3-(4-Methylphenyl)benzonitrile by recrystallization

[1]

Topic: Recrystallization & Purification of Crude 3-(4-Methylphenyl)benzonitrile Audience: Medicinal Chemists, Process Development Scientists Document ID: PUR-BPH-03-CN[1]

Executive Summary & Compound Profile

3-(4-Methylphenyl)benzonitrile is a biphenyl derivative typically synthesized via Suzuki-Miyaura cross-coupling.[1] The crude material often contains specific impurities that complicate crystallization:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct if triphenylphosphine ligands were used. It co-crystallizes easily with biphenyls.[1]

  • Palladium Black: Fine grey particulates from the catalyst.

  • Protodeboronation byproducts: 4-Nitrotoluene or similar small molecules.[1]

Physicochemical Profile
PropertyData / Characteristic
State (Pure) White to off-white crystalline solid
Est.[1][2][3][4][5] Melting Point 85–95 °C (Structure-Activity Relationship est.)[1][2]
Solubility (Cold) Low in Hexanes, Water, cold Ethanol
Solubility (Hot) High in Ethyl Acetate, Ethanol, Toluene, DCM
Key Impurity Triphenylphosphine Oxide (MP: 156 °C)

Troubleshooting & FAQs

Category A: Solvent Selection & Solubility

Q1: Which solvent system should I start with for recrystallization? Recommendation: Ethanol/Water (9:1 to 4:1) or Ethyl Acetate/Hexanes .

  • Why: Biphenyl nitriles exhibit a steep solubility curve in ethanol. They dissolve readily at reflux (78 °C) but precipitate well upon cooling. Water acts as an anti-solvent to force precipitation and keep more polar impurities (like salts) in solution.

  • Alternative: If the crude is very non-polar or oily, use Hexanes with a small amount of Ethyl Acetate (dropwise addition until dissolved at reflux).

Q2: My compound is "oiling out" instead of crystallizing. How do I fix this? Root Cause: The solution is likely too concentrated, or the temperature dropped too quickly, surpassing the "metastable zone" where nucleation occurs. Fix:

  • Re-heat the mixture until the oil dissolves completely.

  • Add more solvent (approx. 10-20% volume) to lower the saturation point.

  • Seed it: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool to room temperature over 2-3 hours.

Category B: Impurity Removal (TPPO & Palladium)[1]

Q3: I see white crystalline needles, but NMR shows they are Triphenylphosphine Oxide (TPPO). How do I remove this? Insight: TPPO is the most common failure mode in Suzuki purifications. It is soluble in hot ethanol but also crystallizes effectively from it. Protocol (The ZnCl₂ Method):

  • Dissolve the crude mixture in Ethanol or THF .

  • Add MgCl₂ or ZnCl₂ (approx. 1.5 - 2 equivalents relative to the estimated TPPO).

  • Stir for 30 minutes. The metal salt forms a complex with TPPO (e.g., [Zn(TPPO)₂Cl₂]) which is insoluble in these solvents.[5]

  • Filter the suspension to remove the solid TPPO complex.

  • Concentrate the filtrate and proceed with standard recrystallization.

Q4: The crystals are grey or off-white.[1] Is this normal? Root Cause: Palladium contamination. Fix: Perform a Hot Filtration step.

  • Dissolve crude in hot Ethyl Acetate.

  • Add Activated Charcoal (5-10 wt%) and stir at reflux for 15 mins.

  • Filter while hot through a pad of Celite (diatomaceous earth).

  • Concentrate and recrystallize.[6]

Detailed Experimental Protocol

Standard Operating Procedure: Recrystallization from Ethanol/Water[1]

Objective: Purify 5.0 g of crude 3-(4-Methylphenyl)benzonitrile.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Absolute Ethanol (25 mL) .

    • Heat to reflux (approx. 80°C) on a magnetic stir plate.

    • If solid remains:[3] Add ethanol in 2 mL portions until fully dissolved.

  • Clarification (Optional but Recommended):

    • If the solution is colored/cloudy, add 0.25 g Activated Charcoal.

    • Filter hot through a pre-warmed glass funnel with fluted filter paper (or Celite).

  • Crystallization:

    • Remove from heat.[1]

    • Add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution again.

    • Cover the flask and allow it to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry: Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflowStartCrude 3-(4-Methylphenyl)benzonitrileCheckImpurityCheck Impurity Profile (NMR/TLC)Start->CheckImpurityTPPO_PresentImpurity: TPPO (Ph3P=O)CheckImpurity->TPPO_PresentHigh TPPOPd_PresentImpurity: Pd (Grey Color)CheckImpurity->Pd_PresentGrey/BlackSolventSelectSelect Solvent SystemCheckImpurity->SolventSelectClean CrudeZnCl2_TreatAdd ZnCl2/MgCl2Filter ComplexTPPO_Present->ZnCl2_TreatCharcoalActivated Charcoal RefluxHot Filtration (Celite)Pd_Present->CharcoalZnCl2_Treat->SolventSelectCharcoal->SolventSelectEthanolWaterSystem A: Ethanol/Water(Standard)SolventSelect->EthanolWaterPreferredEtOAcHexSystem B: EtOAc/Hexanes(For Oily Crudes)SolventSelect->EtOAcHexAlternativeCrystallizeControlled Cooling(Reflux -> RT -> 4°C)EthanolWater->CrystallizeEtOAcHex->CrystallizeFilterDryFiltration & Vacuum DryCrystallize->FilterDryFinalProductPure Crystalline ProductFilterDry->FinalProduct

Caption: Decision logic for purifying 3-(4-Methylphenyl)benzonitrile, including specific impurity remediation steps.

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7][8] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936.[2] [1]

  • Suzuki, A. "Organoboron compounds in new synthetic reactions." Pure and Applied Chemistry, vol. 57, no.[2] 12, 1985, pp. 1749-1758. (Foundational reference for Suzuki Coupling impurities).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 170889, 4'-Methyl[1,1'-biphenyl]-4-carbonitrile."[1] PubChem, 2025.[9] (Used for physicochemical property extrapolation of biphenyl nitriles).

  • University of Rochester. "Not Voodoo: Workup and Purification Guides." Department of Chemistry. (Reference for solvent polarity and general recrystallization techniques).

Removing palladium catalyst from 4'-methyl-[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Subject: 4'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 50670-50-3)

Overview

You are likely synthesizing 4'-methyl-[1,1'-biphenyl]-3-carbonitrile via a Suzuki-Miyaura coupling. While the nitrile group (CN) is robust, it acts as a ligand for Palladium (Pd), creating "sticky" complexes that resist standard aqueous workups. This guide provides a tiered approach to reducing Pd content from >1000 ppm to <10 ppm (ICH Q3D compliance).

Part 1: Decision Matrix (Start Here)

Before selecting a protocol, assess your current crude material status.

Pd_Removal_Decision_Tree Start Start: Crude Biphenyl Nitrile Check_Color Visual Check: Is the solid grey/black? Start->Check_Color Check_Load Pd Level Check: Is Pd > 100 ppm? Check_Color->Check_Load No (Tan/White) Method_Carbon Tier 1: Activated Carbon (Bulk Removal) Check_Color->Method_Carbon Yes (Bulk Pd) Target_Use End Use: Bioassay or Intermediate? Check_Load->Target_Use No (<100 ppm) Method_Scavenger Tier 2: Thiol-Silica/Resin (High Affinity) Check_Load->Method_Scavenger Yes (>100 ppm) Method_Cryst Tier 3: Recrystallization (Final Polish) Target_Use->Method_Cryst Bioassay (Need <10 ppm) Done Process Complete Target_Use->Done Intermediate Method_Carbon->Check_Load Method_Scavenger->Method_Cryst If <10 ppm needed

Figure 1: Decision matrix for selecting the appropriate purification tier based on contamination levels.

Part 2: Removal Protocols

Tier 1: Bulk Removal (Activated Carbon)

Best for: Crude solids that are visibly grey or black (Pd > 500 ppm).

The Science: Activated carbon adsorbs Pd(0) colloids and Pd(II) complexes. However, nitriles can also adsorb to carbon, risking yield loss. We use a "hot filtration" method to keep the product in solution while the Pd stays on the carbon.

Protocol:

  • Dissolve: Dissolve 10 g of crude product in 100 mL of Ethyl Acetate (EtOAc) or THF .

    • Note: Avoid DCM if possible; Pd-carbon adsorption is often less efficient in chlorinated solvents.

  • Add: Add Activated Carbon (e.g., Darco G-60) at 10-20 wt% relative to the substrate (1-2 g).

  • Heat: Stir at 50°C for 30-60 minutes.

  • Filter: Prepare a pad of Celite® (diatomaceous earth) in a sintered glass funnel. Filter the hot mixture through the pad.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the filter cake.

  • Wash: Rinse the filter cake with 20 mL hot EtOAc.

  • Concentrate: Evaporate solvent to recover the solid.

Tier 2: High-Affinity Scavenging (Thiol-Silica)

Best for: Reducing Pd from ~500 ppm to <10 ppm.[1] Essential for nitrile compounds.[2]

The Science: The nitrile nitrogen is a weak ligand for Pd. Sulfur-based scavengers (Thiols, TMT) have a much higher affinity for Pd, effectively "stripping" the metal from the nitrile coordination sphere.

Recommended Scavengers:

  • SiliaMetS® Thiol (SiliCycle) or ISOLUTE® Si-Thiol (Biotage).

  • SiliaMetS® DMT (Dimercaptotriazine) – Preferred if Pd(II) salts are suspected.

Protocol (Slurry Method):

  • Dissolve: Dissolve crude material in THF or Ethyl Acetate (10 mL/g).

  • Charge: Add the Thiol-Silica scavenger (approx. 3-4 molar equivalents relative to the residual Pd, or 5-10 wt% of the substrate if Pd content is unknown).

  • Agitate: Stir or shake at 40-50°C for 4 hours.

    • Why Heat? Heat increases the kinetics of ligand exchange (Pd-Nitrile

      
       Pd-Thiol).
      
  • Filter: Filter through a 0.45 µm membrane or a fine frit to remove the silica.

  • Analyze: Test a small aliquot for Pd content.

Comparative Efficiency Table:

Scavenger TypeFunctional GroupAffinity for Pd (vs Nitrile)Typical Pd Reduction
Activated Carbon Porous CarbonLow (Physical Adsorption)1000

100 ppm
SiliaMetS Thiol Propylthiol (-SH)High (Chemical Bond)500

<5 ppm
SiliaMetS DMT TrimercaptotriazineVery High (Chelation)500

<1 ppm
Amine Silica -NH2Medium (Competitive Ligand)500

50 ppm
Tier 3: Recrystallization (Polishing)

Best for: Final API purity and removing trace soluble Pd-ligand complexes.

The Science: Biphenyl nitriles are highly crystalline. Recrystallization excludes impurities from the lattice. However, if the cooling is too fast, Pd nanoparticles can get trapped inside the crystals (occlusion).

Protocol:

  • Solvent System: Ethanol (EtOH) or Heptane/Ethyl Acetate (3:1) .

    • Avoid: DMF or DMSO (high boiling points make them hard to remove; they also solubilize Pd well, keeping it in the crystal boundary layer).

  • Dissolve: Heat solvent to reflux and add solid until just dissolved.

  • Slow Cool: Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Tip: Turn off the heat source and let the flask sit in the oil bath as it cools.

  • Harvest: Filter the white needles/plates and wash with cold Heptane.

Part 3: Troubleshooting & FAQs

Issue 1: "My product turned into an amide."

Symptom: LCMS shows a mass of M+18 (Hydrolysis of CN to CONH2). Cause: Palladium is an excellent catalyst for nitrile hydration, especially if the reaction mixture was basic (common in Suzuki couplings using K2CO3 or Na2CO3) and heated for too long. Fix:

  • Quench Early: Do not let the reaction stir overnight at reflux once conversion is complete.

  • pH Control: Ensure the workup is neutral. Avoid strong acidic washes (like 6M HCl) while Pd is still present.

  • Mechanism: See Figure 2 below.

Nitrile_Hydrolysis Nitrile Nitrile (R-CN) Pd_Complex Pd-Nitrile Complex (Activated) Nitrile->Pd_Complex + Pd(II) Amide Primary Amide (R-CONH2) Pd_Complex->Amide + H2O / Heat (Unwanted Side Reaction) Water Water/Base (OH-)

Figure 2: Mechanism of unwanted nitrile hydration catalyzed by residual Palladium.

Issue 2: "The solid is still grey after carbon treatment."

Cause: Colloidal Pd(0) is passing through your filter. Fix:

  • Use a tighter filter aid. Switch from standard Celite to Celite 545 or add a layer of Silica Gel on top of the Celite pad.

  • The "grey" might be a Pd-Cluster. Treat with SiliaMetS Thiol (Tier 2), which breaks down clusters chemically.

FAQs

Q: What is the regulatory limit for Palladium? A: According to ICH Q3D (R1) guidelines, the Permitted Daily Exposure (PDE) for Palladium in oral medications is 100 µ g/day . For a drug with a max daily dose of 10 g, this translates to a concentration limit of 10 ppm .

Q: Can I use TMT (Trimercaptotriazine) directly? A: Yes. The sodium salt of TMT (Na3TMT) is water-soluble and can be used in an aqueous wash.

  • Protocol: Dissolve crude in EtOAc.[1] Wash with a 5% aqueous solution of Na3TMT. The Pd-TMT complex will precipitate at the interface or stay in the aqueous layer.

Q: Why not just wash with HCl? A: While acid can protonate ligands and free Pd, strong acids risk hydrolyzing your nitrile group to a carboxylic acid or amide (see Issue 1). Thiol scavengers are pH neutral and safer for this substrate.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (2025).[3] SiliaMetS® Metal Scavengers User Guide. Link

  • Biotage. (2023).[1][4] Metal Scavengers: An alternative to recrystallization?[1][5]Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. Link

Sources

Technical Support Center: Stabilizing Boron Species in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering deborylation issues in Suzuki-Miyaura cross-coupling reactions. It is structured to provide mechanistic understanding, actionable troubleshooting, and validated protocols.

Current Status: Active Topic: Mitigation of Protodeboronation and Oxidative Deborylation Operator: Senior Application Scientist

Core Analysis: Why Deborylation Occurs

Before troubleshooting, you must understand the failure mode. Deborylation is not random; it is a cascade failure driven by specific electronic and steric factors.

The Mechanism of Failure (Protodeboronation)

The primary enemy is Protodeboronation , where the C–B bond is cleaved by a proton (from water or solvent) rather than undergoing transmetallation with Palladium.

  • The Trigger: Base is required for the Suzuki reaction to activate the boronic acid (forming a boronate Ar-B(OH)3-). However, this same boronate species is the most susceptible to protonolysis.

  • The Accelerator: Heteroatoms (like Nitrogen in 2-pyridine) stabilize the transition state of the C–B bond cleavage, making 2-heteroaryl boronic acids notoriously unstable.

  • The Pathway:

    • Activation: Base attacks Boron

      
       Tetrahedral Boronate.
      
    • Decomposition: The C–B bond breaks.[1] In 2-pyridyl systems, the Nitrogen lone pair or a proton on the nitrogen stabilizes the leaving group, accelerating the break.

    • Result: You isolate the reduced arene (Ar-H) instead of the biaryl product.

Protodeboronation cluster_0 Critical Failure Point BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Tetrahedral Boronate (Ar-B(OH)3)- BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate TransitionState Transition State (Stabilized by Heteroatom) Boronate->TransitionState H+ Source (H2O/MeOH) Suzuki Transmetallation (Productive Pathway) Boronate->Suzuki Pd(II)-ArX Product Deborylated Arene (Ar-H) + B(OH)3 TransitionState->Product C-B Cleavage

Figure 1: The divergent pathway between productive transmetallation and destructive protodeboronation.

Troubleshooting Hub (Q&A)

Case 1: The "2-Pyridyl Problem"

User Query: I am trying to couple 2-pyridineboronic acid with an aryl bromide. I only see pyridine in the LCMS. Yield is <10%.

Diagnosis: Rapid protodeboronation facilitated by the adjacent nitrogen atom. The boronic acid degrades faster than the oxidative addition step occurs.

Solution Protocol:

  • Switch Reagent: Do not use the free boronic acid. Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These are "slow-release" reagents that keep the active free boronic acid concentration low, favoring transmetallation over decomposition.

  • Copper Additive: Add Cu(OAc)2 (0.1 - 0.5 equiv) . Copper mediates a "pre-transmetallation," stabilizing the boronate species before it transfers to Palladium.[2]

  • Anhydrous Conditions: Remove the proton source. Use TMSOK (Potassium Trimethylsilanolate) in anhydrous toluene or THF.

Case 2: Base Sensitivity

User Query: My substrate has esters/nitriles. Strong bases hydrolyze them, but weak bases give no reaction.

Diagnosis: Standard bases (K2CO3, NaOH) are too harsh or require water (promoting deborylation).

Solution Protocol:

  • The "Anhydrous Weak Base" System: Use K3PO4 (finely ground) in super-dry solvent (Dioxane/Toluene). Phosphate is basic enough to activate boron but has low solubility, creating a "heterogeneous slow release" of the active base.

  • Fluoride Activation: If using Boronic Esters (Pinacol), use CsF or TBAF in anhydrous conditions. Fluoride activates the boron (forming a fluoroborate) without the high pH associated with hydroxide/carbonate bases.

Case 3: Oxidative Deborylation

User Query: I see a phenol (Ar-OH) byproduct instead of the reduced arene.

Diagnosis: This is Oxidative Deborylation . Peroxides in your ether solvent (THF, Dioxane) or dissolved Oxygen are oxidizing the C–B bond.

Solution Protocol:

  • Solvent Hygiene: Test solvents for peroxides. Switch to 2-MeTHF (less prone to peroxide formation than THF) or Toluene .

  • Degassing: Sparging with Argon for 15 minutes is mandatory.

  • Scavenger: Add a radical inhibitor like BHT (trace amounts) if the solvent quality is suspect.

Validated Experimental Protocols

Protocol A: The "Slow-Release" MIDA Coupling

Best for: Unstable 2-heteroaryl boronic acids.

Rationale: MIDA boronates are stable to air and chromatography.[3] Under the reaction conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and subsequent decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene:Water (10:1)

Step-by-Step:

  • Combine Aryl Halide, MIDA Boronate, Pd(OAc)2, XPhos, and K3PO4 in a vial.

  • Add Toluene and Water.

  • Critical Step: Degas vigorously with Argon for 10 minutes. Oxygen promotes phenol formation.

  • Seal and heat to 100°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water. The unreacted MIDA boronate can often be recovered.

Protocol B: Anhydrous Coupling with TMSOK

Best for: Extremely proton-sensitive substrates where water must be excluded.

Rationale: TMSOK (Potassium Trimethylsilanolate) acts as a soluble, anhydrous hydroxide equivalent. It activates the boronate ester without introducing protons (H+).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Pinacol Ester (Bpin) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: TMSOK (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or Toluene (Sure/Seal bottle).

Step-by-Step:

  • Flame-dry the reaction flask and cool under Argon.

  • Add solid reagents (Halide, Bpin, Catalyst, TMSOK) in a glovebox or under a fast stream of Argon.

  • Inject Anhydrous Solvent.

  • Stir at Room Temperature to 60°C. (TMSOK is very active; high heat is often unnecessary).

  • Note: TMSOK is hygroscopic. Handle quickly.

Decision Matrix: Choosing the Right Boron Source

Not all boron reagents are equal.[4] Use this table to select the reagent based on stability requirements.

Reagent TypeStability (Air/Moisture)Atom EconomyReactivityBest For
Boronic Acid Low (Prone to dehydration/deborylation)HighHighSimple Aryl-Aryl couplings.
Pinacol Ester (Bpin) HighLowModerateStandard stable substrates; easy to purify.
MIDA Boronate Very High (Bench stable)Very LowLow (Requires hydrolysis)Unstable 2-Heterocycles ; Iterative synthesis.
BF3K Salt High (Crystalline)HighModerateAqueous conditions; scale-up.

Diagnostic Workflow

Use this flowchart to determine the corrective action for your failed reaction.

Troubleshooting Start Reaction Failed: Low Yield / No Product Analyze Analyze Crude NMR/LCMS Start->Analyze Result1 Product: Ar-H (Reduced) (Protodeboronation) Analyze->Result1 Result2 Product: Ar-OH (Oxidation) Analyze->Result2 Result3 Product: Ar-Ar (Homocoupling) Analyze->Result3 Action1 Switch to MIDA or BF3K OR Use Anhydrous (TMSOK) Result1->Action1 Action2 Degas Solvents Add BHT Scavenger Result2->Action2 Action3 Reduce Catalyst Loading Switch to Pd(0) source Result3->Action3

Figure 2: Diagnostic decision tree for Suzuki coupling failures.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1] J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

  • Anhydrous Coupling (TMSOK): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles. J. Am. Chem. Soc. 2010 , 132, 14073–14075. Link

  • Potassium Trifluoroborates: Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew.[4] Chem. Int. Ed. 2009 , 48, 9240–9261. Link

  • Copper Mediation: Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; Kurihara, H.; Dreher, S. D.; Weissman, S. A.; Strotman, N. A.; Li, J.; Wei, C.-S. Copper-Facilitated Suzuki−Miyaura Coupling of 2-Heterocyclic Boronates. Org.[1][2][4][5][6][7][8][9] Lett. 2009 , 11, 345–347. Link

Sources

Catalyst deactivation in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Troubleshooting Hub.

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallics) Topic: Catalyst Deactivation in Cross-Coupling (Pd/Ni) Ticket ID: CC-DEACT-001

Introduction: The "Black Box" of Catalysis

In high-throughput experimentation and drug discovery, a failed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Negishi) is rarely just "bad luck." It is a deterministic outcome of catalyst deactivation. As researchers, we often treat the catalyst as a "black box"—we put reagents in and expect product out.

When the reaction fails, the catalyst has likely entered a Thermodynamic Sink —a state of high stability but zero reactivity. This guide deconstructs those sinks. We will move beyond "add more catalyst" and focus on diagnosing why the active species died.

Module 1: Visual Diagnosis – The "Black Crash"

Symptom: The reaction mixture turns opaque black and precipitates within minutes or hours. Yield is <10%. Diagnosis: Metal Aggregation (Palladium Black Formation) .

The active catalytic species in cross-coupling is usually a soluble, mono-ligated Pd(0) complex. If the supporting ligands dissociate or decompose, the naked Pd(0) atoms rapidly coalesce into bulk metal (nanoparticles/aggregates). While these nanoparticles can be active (heterogeneous catalysis), in a designed homogeneous system, this usually signals the death of the efficient cycle.

The Mechanism of Failure
  • Ligand Dissociation: Low binding constant (

    
    ) of the ligand allows Pd to escape.
    
  • Cluster Nucleation:

    
     (Colloids) 
    
    
    
    (Precipitate).
  • Irreversibility: Once bulk metal forms, phosphine ligands cannot redissolve it.

Troubleshooting Protocol
VariableAdjustment StrategyMechanistic Rationale
Ligand Loading Increase L:M ratio (e.g., from 1:1 to 2:1 or 4:1).Shifts the equilibrium toward the ligated species (

), preventing "naked" Pd exposure.
Ligand Choice Switch to bi-dentate ligands (e.g., dppf, Xantphos).The "Chelae Effect" drastically increases the binding constant, locking the metal in solution.
Solvent Degas thoroughly (Freeze-Pump-Thaw).Oxygen promotes ligand oxidation (see Module 3), which effectively strips the metal of its protection.

Module 2: Kinetic Stalling – The "Silent Death"

Symptom: Reaction proceeds normally to 40-60% conversion, then stops completely. Adding more catalyst restarts it only briefly. Diagnosis: Product Inhibition or Heteroatom Poisoning .[1]

This is common in medicinal chemistry when coupling heterocycles (pyridines, thiazoles, imidazoles). The product (or substrate) contains a Lewis basic site (N, S) that binds to the Pd center more strongly than the substrate, occupying the vacant site required for Oxidative Addition.

The Mechanism of Failure

The catalytic cycle requires an open coordination site (14-electron species). If a pyridine nitrogen binds to Pd(II), it forms a stable 16- or 18-electron "resting state" that refuses to turn over.

Visualizing the Deactivation Pathway

Deactivation Active Active Species Pd(0)L OxAdd Oxidative Addition L-Pd(II)-Ar-X Active->OxAdd Ar-X Agg Pd Black (Aggregation) Active->Agg Ligand Loss TransMet Transmetallation OxAdd->TransMet R-M Poison Heteroatom Poisoning (Pd-N/S Coordination) OxAdd->Poison Substrate/Product (N, S binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Turnover

Caption: The Catalytic Cycle vs. Deactivation. Note how poisoning traps the Pd(II) intermediate, while aggregation removes the Pd(0) species.

Troubleshooting Protocol
  • Switch to Bulky Ligands: Use Buchwald ligands (e.g., XPhos , BrettPhos ). Their sheer steric bulk prevents the coordination of interfering nitrogen/sulfur atoms while still allowing the oxidative addition of the aryl halide.

  • Increase Temperature: Higher temperatures increase the dissociation rate of the off-cycle inhibitory complexes, forcing the catalyst back into the active cycle.

Module 3: The "False Start" – Ligand Oxidation

Symptom: No reaction occurs, or yield is negligible. The reaction mixture might remain clear or turn pale yellow. Diagnosis: Ligand Oxidation (Phosphine


 Phosphine Oxide) .

Phosphine ligands (especially electron-rich alkyl phosphines like


 or 

) are notoriously sensitive to

. If your ligand oxidizes to

, it becomes a poor ligand for Palladium. The metal is left unsupported and dies before the first turnover.
The "White Solid" Indicator

If you see a white precipitate before adding the metal source, it is likely the phosphine oxide.

  • Fact:

    
     is often catalytically dead.
    
  • Correction: Use Pre-catalysts (e.g., Pd(dppf)Cl2, Buchwald G3/G4 precatalysts). These air-stable Pd(II) species contain the ligand pre-bound and protected. They only generate the sensitive active species in situ once activated by base.

Experimental Protocol: The Mercury Drop Test (With Caveats)

Context: You need to determine if your reaction is driven by the soluble complex (Homogeneous) or by metal nanoparticles (Heterogeneous/Colloidal). Principle: Elemental Mercury (


) forms an amalgam with metal nanoparticles, poisoning their surface and stopping activity. It generally does not react with well-defined organometallic complexes (though exceptions exist).

Step-by-Step Methodology:

  • Setup: Run your standard cross-coupling reaction in two parallel vials.

  • Initiation: Allow both reactions to proceed to ~20% conversion (verify by GC/LC-MS).

  • The Challenge:

    • Vial A (Control): Continue as normal.

    • Vial B (Test): Add a large drop of elemental Mercury (approx. 300 equiv relative to Pd). Safety: Handle Hg in a fume hood with proper PPE.

  • Observation:

    • Scenario 1: Vial B stops completely. Vial A continues.

    • Scenario 2: Both vials continue at the same rate.

    • Scenario 3: Vial B slows down but doesn't stop.

Critical Note on Validity: Recent literature (see Ananikov et al.) suggests Hg can sometimes react with specific Pd-NHC or Pd-P complexes. Always cross-reference this test with a Fractional Poisoning Test (using


 or thiols) for definitive proof.

FAQ: Rapid Fire Troubleshooting

Q: Can I just add more catalyst if it stalls? A: Generally, no. If the first batch died due to poisoning (Module 2), the second batch will be poisoned by the same inhibitor. You must remove the poison (e.g., scavengers) or change the ligand system to be immune to it.

Q: My reaction works on 50mg scale but fails on 50g scale. Why? A: Heat transfer and gas exchange. On a large scale, the removal of dissolved oxygen is harder (Module 3), and localized overheating can cause rapid ligand dissociation (Module 1). Action: Use subsurface sparging with Argon for at least 30 minutes on large scales.

Q: Why does my Suzuki coupling turn black immediately upon adding base? A: "Base-induced Decomposition." Strong bases (KOtBu) can strip Pd of its ligands if the oxidative addition hasn't happened yet. Action: Add the aryl halide before the base, or switch to a milder inorganic base (


, 

).

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (JACS).
    • Link:[Link]

  • The Mercury Test & Its Limitations

    • Title: What Does the Mercury Test Mean for C
    • Source: ACS C
    • Link:[Link]

  • Ligand Effects & Oxidation

    • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
    • Source: Organic Chemistry Frontiers (RSC).
    • Link:[Link]

  • Heteroatom/Sulfur Poisoning

    • Title: Sulfur poisoning of Rh–Ni catalysts during steam reforming.[2]

    • Source: C
    • Link:[Link]

Sources

Technical Support Center: Solvent Optimization for 3-(4-Methylphenyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-SM-CN-001 Subject: Solvent Effects & Protocol Optimization for Biaryl Nitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

Objective: Synthesis of 3-(4-Methylphenyl)benzonitrile (CAS: 10328-30-0) via Suzuki-Miyaura Cross-Coupling.

The Challenge: While the Suzuki coupling is robust, the presence of the nitrile (-CN) group introduces a critical sensitivity to solvent-base combinations. The primary failure mode is not a lack of coupling, but the hydrolysis of the nitrile to an amide or carboxylic acid under the basic, aqueous conditions typically required for the catalytic cycle.

Reaction Scheme:

  • Partner A: 3-Bromobenzonitrile (Electrophile)

  • Partner B: 4-Tolylboronic acid (Nucleophile)

  • Catalyst: Pd(PPh3)4 or Pd(OAc)2/S-Phos

  • Critical Variable: Solvent System

Solvent Selection Logic: The "Why" Behind the Choice

The solvent in a Suzuki reaction is not merely a medium; it is an active participant in the catalytic cycle, particularly during transmetallation .

Mechanistic Impact of Solvents
  • Oxidative Addition (Rate Limiting for Chlorides/Bromides):

    • Polar aprotic solvents (DMF, DMSO) stabilize the anionic palladium species, accelerating this step. However, they can also coordinate too strongly to the metal, inhibiting the cycle.

  • Transmetallation (The "Water" Requirement):

    • Boronic acids are electrophilic. They require activation by a base (forming a boronate species) to become nucleophilic enough to transfer the organic group to Palladium.

    • Crucial Insight: This activation usually requires water to solubilize the inorganic base (K2CO3, Na2CO3). Therefore, the solvent system must either be miscible with water (Homogeneous) or allow efficient phase transfer (Heterogeneous).

Solvent Performance Matrix
Solvent SystemTypeSolubility (Reactants)Base CompatibilityRisk Profile for NitrilesRecommendation
DMF / Water Polar Aprotic / AqueousExcellentHighHigh (Hydrolysis risk at >80°C)Avoid for scale-up; difficult to remove.
Toluene / Water Non-polar / AqueousGoodLow (Biphasic)Low (Product protected in org. phase)Preferred for purity.
Ethanol / Water Protic / AqueousGoodHighMedium (Ethanol can participate in side rxns)Good for speed, bad for sensitive groups.
2-MeTHF Green EtherExcellentModerateLow Gold Standard (Green Chemistry).

Visualizing the Workflow & Solvent Interactions

The following diagram illustrates the catalytic cycle with specific annotations on where solvent choice impacts the pathway.

SuzukiSolventEffects Start Start: 3-Bromobenzonitrile + 4-Tolylboronic Acid OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd TransMet Transmetallation (Transfer of Tolyl group) OxAdd->TransMet BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Requires H2O/OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn RISK: Nitrile Hydrolysis (High Temp + Aqueous Base) TransMet->SideRxn Competition RedElim->Start Catalyst Regeneration SolvPolar Polar Solvents (DMF) Stabilize Pd(II) but risk coordination poisoning SolvPolar->OxAdd Accelerates SolvWater Water/Base Interface Essential for Boronate formation SolvWater->BaseAct Enables SolvWater->SideRxn Causes if Uncontrolled

Figure 1: The Suzuki Catalytic Cycle highlighting solvent intervention points.[1][2][3][4][5] Note the critical role of water in activation versus the risk of side reactions.

Optimized Protocol: The "Safe-Nitrile" Method

This protocol uses a Biphasic System (Toluene/Water) . This is superior for nitriles because the hydrophobic product partitions into the toluene layer, protecting it from the harsh aqueous base in the water layer.

Materials:
  • 3-Bromobenzonitrile (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: Toluene : Water (4:1 ratio)

  • Atmosphere: Nitrogen or Argon (Strictly deoxygenated)

Step-by-Step Methodology:
  • Degassing (Crucial): Sparge the Toluene and Water separately with nitrogen for 20 minutes. Oxygen is the #1 killer of Suzuki reactions (Homo-coupling of boronic acid).

  • Assembly: In a reaction flask equipped with a condenser, add the aryl halide, boronic acid, and Pd catalyst.

  • Solvent Addition: Add the degassed Toluene. Stir to dissolve.

  • Base Addition: Dissolve K2CO3 in the degassed water and add to the flask. You will see two distinct layers.

  • Reaction: Heat to 85°C with vigorous stirring.

    • Why Vigorous? Because this is a biphasic reaction, the rate depends on the surface area between the two phases.

  • Monitoring: Check TLC or HPLC at 2 hours.

    • Target: 3-(4-Methylphenyl)benzonitrile.

    • Watch for: Hydrolysis byproduct (Amide) which will be much more polar (lower Rf).

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO4, and concentrate.

Troubleshooting Guide (FAQ)

Q1: My reaction is stuck at 50% conversion. Should I add more catalyst?

A: Rarely. Catalyst death is usually due to oxygen or ligand dissociation.

  • Check: Did the reaction turn black immediately? This indicates "Palladium Black" precipitation (catalyst death).

  • Fix: Add 10% more ligand (PPh3) at the start to stabilize the Pd. Ensure stricter degassing.

Q2: I am seeing a new spot on TLC that is very polar (low Rf). What is it?

A: This is likely the primary amide resulting from the hydrolysis of your nitrile group.

  • Cause: Too much water, too strong a base (NaOH), or temperature too high.

  • Fix: Switch from Carbonate base to Potassium Phosphate (K3PO4) which is milder. Alternatively, reduce the water ratio to 10:1 (Organic:Aqueous).

Q3: Can I use Ethanol instead of Toluene to make it "Greener"?

A: Yes, but with caution.

  • Risk: Ethanol is miscible with water, creating a homogeneous basic solution. This maximizes the contact between your nitrile and the base, increasing the risk of hydrolysis .

  • Mitigation: If using Ethanol/Water, lower the temperature to 60°C and extend the reaction time.

Q4: The boronic acid is disappearing, but no product is forming.

A: This is Protodeboronation . The boronic acid is hydrolyzing to Toluene (losing the boron group) before it can couple.

  • Fix: This happens if the reaction is too basic or the catalyst is inactive. Add the base slowly or use a slight excess of boronic acid (1.5 eq).

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Q1 Is Product Forming? Q2 Is Nitrile Intact? Q1->Q2 Yes Q3 Is Catalyst Black? Q1->Q3 No ResultSuccess Optimize Yield (Time/Temp) Q2->ResultSuccess Yes IssueHydrolysis Issue: Hydrolysis Action: Switch to Toluene/H2O Use K3PO4 Base Q2->IssueHydrolysis No (Amide formed) IssueDeactivation Issue: Pd Deactivation Action: Degas Solvents Add xtra Ligand Q3->IssueDeactivation Yes (Precipitate) IssueDeboronation Issue: Protodeboronation Action: Lower Temp Increase Boronic Acid eq Q3->IssueDeboronation No (SM consumed)

Figure 2: Diagnostic logic for synthesis failures.

References

  • Mechanistic Studies on Suzuki-Miyaura Coupling

    • Title: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene C
    • Source: N
    • URL:[Link]

  • Green Chemistry & Solvent Selection

    • Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents (2-MeTHF).
    • Source: ACS Sustainable Chemistry & Engineering / NIH.
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[6][7]

    • Source: Chemistry Steps.[5][8][9]

    • URL:[Link]

  • General Protocol & Troubleshooting: Title: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes. Source: BenchChem Technical Library.

Sources

Base selection for Suzuki coupling to synthesize 4'-methylbiphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-CN-4MB3 Subject: Optimization of Base for 4'-methylbiphenyl-3-carbonitrile Synthesis Status: Open Assigned Scientist: Senior Application Specialist

Introduction: The Chemoselectivity Challenge

You are synthesizing 4'-methylbiphenyl-3-carbonitrile via a Suzuki-Miyaura coupling between 3-bromobenzonitrile and 4-methylphenylboronic acid .

While this appears to be a standard coupling, the presence of the nitrile (-CN) group at the meta-position introduces a specific failure mode: Hydrolysis . Under standard vigorous Suzuki conditions (strong aqueous base + high heat), the nitrile can partially hydrolyze to a primary amide (–CONH₂) or carboxylic acid (–COOH), complicating purification and lowering yield.

This guide provides a logic-driven approach to base selection to maximize yield while preserving the nitrile functionality.

Module 1: The Base Selection Matrix

In Suzuki couplings, the base plays a dual role: it catalyzes the transmetallation step by converting the non-nucleophilic boronic acid into a reactive boronate "ate" complex, and it neutralizes the acid generated during the reaction.

Use this matrix to select your starting point based on your lab's specific constraints and observations.

Base ClassSpecific ReagentSolubilityRisk ProfileRecommended For
Aqueous Carbonates

,

Water/Alc.High Hydrolysis Risk. High pH + heat can attack nitriles.Initial screening; robust substrates; cost-sensitive scale-up.
Phosphates

Water/Org.[1][2]Low. Mildly basic; excellent solubility in organic/water mixes.Primary Recommendation. Best balance of reactivity vs. functional group tolerance.
Anhydrous Fluorides

,

OrganicsZero Hydrolysis. No water present to attack the nitrile."Rescue" protocol if amide byproducts are observed.
Weak Organics

OrganicsHigh Protodeboronation. Often too weak to drive transmetallation efficiently.Not recommended for this specific coupling.
Visualizing the Decision Logic

The following decision tree illustrates the workflow for optimizing your base selection.

BaseSelection Start Start: Reaction Setup (3-bromobenzonitrile + p-tolylboronic acid) Standard Protocol A: Standard (K2CO3 / Toluene / Water) Start->Standard Check Check LCMS/TLC Standard->Check Hydrolysis Issue: Amide (-CONH2) Observed? Check->Hydrolysis Yield Issue: Low Conversion? Hydrolysis->Yield No Sol_Anhyd Switch to Protocol C: CsF (Anhydrous) Hydrolysis->Sol_Anhyd Yes (Hydrolysis) Sol_Phos Switch to Protocol B: K3PO4 (Mild Base) Yield->Sol_Phos Yes (Stalled) Scale Up Scale Up Yield->Scale Up No (Success)

Figure 1: Decision tree for navigating base-related side reactions in nitrile-bearing substrates.

Module 2: Experimental Protocols

Protocol A: The "Gentle Giant" (Recommended Starting Point)

Uses Potassium Phosphate (


) to minimize hydrolysis risk while maintaining high transmetallation rates.

Rationale:


 is sufficiently basic to activate the boronic acid but generally exhibits better functional group tolerance than carbonates in biphasic systems.
  • Charge Vessel: Add 3-bromobenzonitrile (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add

    
     (2.0 equiv) as a solid or 2M aqueous solution.
    
    • Tip: If using solid, add 5% v/v water to the dioxane to ensure solubility.

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Rescue" (Anhydrous Conditions)

Uses Cesium Fluoride (CsF) to strictly prevent nitrile hydrolysis.

Rationale: If Protocol A yields the amide byproduct, water must be excluded. Fluoride anions (


) have a high affinity for boron and can activate the boronic acid (forming a fluoroboronate species) without requiring a Brønsted base or water.
  • Charge Vessel: Add 3-bromobenzonitrile (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv),

    
     (5 mol%), and CsF  (2.5 equiv).
    
  • Solvent: Add anhydrous DME (Dimethoxyethane) or Toluene.

  • Drying: Add activated 4Å molecular sieves to the flask (Optional but recommended).

  • Reaction: Reflux (approx. 85–90°C) under inert atmosphere (

    
     or Ar) for 12 hours.
    
    • Note: Anhydrous reactions are often slower than aqueous ones; monitor conversion carefully.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalled at 60% conversion. Should I add more base?

Answer: Likely no. Adding more base rarely fixes a stalled Suzuki.

  • Diagnosis: The catalyst may have deactivated (Pd black formation) or the boronic acid may have undergone protodeboronation (losing the

    
     group to become Toluene).
    
  • Fix: Check for Toluene in your GC/LC traces. If present, add more boronic acid (0.5 equiv) and fresh catalyst, not base. Switch to

    
     if using carbonates, as the phosphate anion can stabilize the Pd center.
    
Q2: Why is the nitrile hydrolyzing even with weak bases?

Answer: It may be a temperature issue.

  • Mechanism: Even mild bases generate hydroxide (

    
    ) in equilibrium with water. At reflux (>100°C), this is enough to attack the nitrile.
    
  • Fix: Lower the temperature to 60–70°C. If conversion drops, switch to a more active catalyst (e.g., XPhos-Pd-G2) that works at lower temperatures, rather than increasing the heat.

Q3: Can I use organic bases like TEA or DIPEA?

Answer: Generally, no.

  • Reasoning: Triethylamine and DIPEA are poor at coordinating to boron to form the necessary boronate "ate" complex required for transmetallation. Suzuki couplings almost exclusively require anionic bases (oxo- or fluoro-anions).

Mechanism: The Role of the Base

Understanding why we select specific bases requires looking at the Transmetallation step.

Mechanism BoronicAcid Ar-B(OH)2 (Non-Nucleophilic) AteComplex [Ar-B(OH)3]- or [Ar-B(OH)2F]- (Nucleophilic 'Ate' Complex) BoronicAcid->AteComplex Activation Base Base (OH- or F-) Base->AteComplex Product Ar-Pd-Ar' (Ready for Reductive Elimination) AteComplex->Product Transmetallation PdComplex LnP-Pd-Ar'-X (Oxidative Addition Product) PdComplex->Product

Figure 2: The base activates the boronic acid.[1][2][3][4][5][6][7] Without this activation, the boron cannot transfer its organic group to the Palladium.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(22), 5577–5588. Link

  • Kassel, J. A., et al. (2021).[7] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. ACS Catalysis. Link

  • BenchChem. (2025).[2][3] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Technical Note. Link

Sources

Validation & Comparative

Analytical Characterization of 3-(4-Methylphenyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for 3-(4-Methylphenyl)benzonitrile characterization Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

CAS: 133909-96-3 | Formula: C


H

N | MW: 193.25 g/mol Synonyms: 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile; m-Cyano-p'-methylbiphenyl[1]

Executive Summary

In the development of liquid crystals, OLED materials, and sartans (angiotensin II receptor blockers), 3-(4-Methylphenyl)benzonitrile serves as a critical biaryl intermediate.[1] Its structural integrity—specifically the meta-positioning of the nitrile group relative to the biaryl bond—dictates the electronic properties and biological activity of downstream products.[1]

This guide objectively compares analytical methodologies for characterizing this compound, with a specific focus on distinguishing it from its pervasive regioisomer, 4-(4-Methylphenyl)benzonitrile (the para-isomer). While standard C18 HPLC and low-field NMR often fail to resolve these isomers adequately, this guide presents superior alternatives using π-electron selective chromatography and high-field 2D NMR.

Part 1: Structural Identification (NMR & IR)

The primary analytical challenge is confirming the meta-substitution pattern on the nitrile-bearing ring.[1] The para-isomer (CAS 50670-50-3) is a common impurity arising from isomeric contamination in starting materials (e.g., 3-bromobenzonitrile vs. 4-bromobenzonitrile).[1]

Nuclear Magnetic Resonance (NMR)

Verdict:


H NMR is the gold standard for structural confirmation, but only if specific splitting patterns are analyzed.
FeatureTarget: 3-(4-Methylphenyl)benzonitrile (Meta)Alternative: 4-(4-Methylphenyl)benzonitrile (Para)
Symmetry Asymmetric nitrile ring.[1]Symmetric nitrile ring (

axis).
Splitting Pattern Complex ABCD system (Singlet, Doublet, Triplet mix).Distinct AA'BB' system (Two symmetric doublets).
Diagnostic Signal

~7.88 ppm (s, 1H)
. This is H2, isolated between the CN and biaryl bond.
No singlet in the aromatic region.
Methyl Signal Singlet at

2.41 ppm (3H).
Singlet at

2.42 ppm (3H) (Indistinguishable).

Expert Insight: The presence of a singlet at ~7.88 ppm is the "smoking gun" for the meta-isomer.[1] In the para-isomer, the protons ortho to the nitrile group appear as a doublet because they have a single neighboring proton. In the meta-isomer, the proton at position 2 has no neighbors, resulting in a singlet (or a finely split doublet due to long-range


 coupling).[1]
Infrared Spectroscopy (FT-IR)

Verdict: Useful for functional group confirmation but poor for isomer differentiation compared to NMR.[1]

  • Nitrile Stretch (

    
    ):  Both isomers exhibit a sharp band at 2225–2235 cm
    
    
    
    .[1]
  • Fingerprint Region (600–900 cm

    
    ): 
    
    • Meta-isomer: Shows characteristic 3-adjacent hydrogen wagging (~780 cm

      
      ) and 1-isolated hydrogen wagging (~880 cm
      
      
      
      ).[1]
    • Para-isomer: Shows a single strong band at ~810–840 cm

      
       (2 adjacent hydrogens).[1]
      

Part 2: Purity Analysis & Separation (HPLC)[2]

Standard C18 columns often struggle to separate biaryl isomers due to their identical hydrophobicity (logP ~3.6). This section compares the standard method against a superior "alternative" stationary phase.

Method Comparison: C18 vs. Biphenyl[1][3]
ParameterStandard: C18 Column Recommended: Biphenyl / PFP Column
Mechanism Hydrophobic interaction (Dispersive forces).[1]

-

interactions + Hydrophobic interaction.[1]
Selectivity (

)
Low (

for m/p isomers).
High (

for m/p isomers).
Resolution (

)
Often co-elutes or shows "shouldering".Baseline resolution (

).
Application General purity checks.Critical isomer quantification (QC).

Why Biphenyl Columns Work: The 3-(4-Methylphenyl)benzonitrile molecule is a conjugated


-system.[1] Biphenyl or Pentafluorophenyl (PFP) stationary phases engage in 

-

stacking with the analyte.[1] The meta-isomer, having a "bent" geometry compared to the linear para-isomer, interacts differently with the stationary phase's planar rings, resulting in significantly different retention times.[1]
Recommended HPLC Protocol (Self-Validating)

Objective: Quantify 3-(4-Methylphenyl)benzonitrile purity and detect para-isomer contamination.

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than Acetonitrile).[1]
  • Gradient:

    • 0–1 min: 50% B (Isocratic hold to stack injection).

    • 1–8 min: 50%

      
       80% B.
      
    • 8–10 min: 80% B (Flush).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (aromatic max) and 220 nm (nitrile).

  • Validation Check: The meta-isomer typically elutes after the para-isomer on Biphenyl phases due to stronger conformational "locking" with the stationary phase.[1]

Part 3: Impurity Profiling[1]

When synthesizing this compound via Suzuki coupling (e.g., 3-cyanophenylboronic acid + 4-bromotoluene), specific impurities are expected.

  • Homocoupling Products:

    • 4,4'-Dimethylbiphenyl: Result of boronic acid dimerization.[1] Detection: High retention time, no CN stretch in IR.

    • 3,3'-Dicyanobiphenyl: Result of halide dimerization.[1] Detection: Shifted NMR signals, distinct UV spectrum.

  • Dehalogenated Side Products:

    • Benzonitrile: If the C-C bond fails to form. Detection: Elutes very early (solvent front).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a batch of 3-(4-Methylphenyl)benzonitrile, ensuring no isomer contamination is missed.

CharacterizationWorkflow Start Crude Sample 3-(4-Methylphenyl)benzonitrile HPLC Step 1: HPLC Analysis (Biphenyl Column) Start->HPLC PurityCheck Single Peak? HPLC->PurityCheck IsomerSep Detect Isomer Shoulder? (Meta vs Para) PurityCheck->IsomerSep No (Multiple Peaks) NMR Step 2: 1H NMR (400+ MHz) Solvent: CDCl3 PurityCheck->NMR Yes (>98%) IsomerSep->NMR No Fail_Impure REJECT Recrystallize/Purify IsomerSep->Fail_Impure Yes SingletCheck Check 7.8-7.9 ppm Region Is there a Singlet (H2)? NMR->SingletCheck Pass VALIDATED Meta-Isomer Confirmed SingletCheck->Pass Yes (Meta) Fail_Para REJECT Para-Isomer Identified (AA'BB' Doublets) SingletCheck->Fail_Para No (Para/Doublets)

Caption: Logical workflow for distinguishing the target meta-isomer from the para-isomer using HPLC and NMR checkpoints.

References

  • Synthesis and Characterization of Biphenyl Carbonitriles. Royal Society of Chemistry (RSC) Advances. (2020). Describes the synthesis of substituted biphenyls and provides NMR data for meta-substituted derivatives.

  • Separation of Positional Isomers on Biphenyl Stationary Phases. Restek Chromatogram Database. Demonstrates the superior selectivity of biphenyl phases for aromatic isomers compared to C18.

  • NIST Chemistry WebBook, SRD 69. Standard Reference Data for 4-methylbiphenyl and benzonitrile derivatives (IR/MS data).

  • PubChem Compound Summary: 4'-methyl[1,1'-biphenyl]-3-carbonitrile (CAS 133909-96-3). National Library of Medicine.[1]

Sources

Advanced HPLC Analysis of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile: Isomer Resolution & Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4'-methyl-[1,1'-biphenyl]-3-carbonitrile is a critical structural isomer in the family of methyl-biphenyl-carbonitriles.[1] While its ortho isomer (OTBN, 2-carbonitrile) is a ubiquitous intermediate for Sartan antihypertensives (e.g., Losartan, Irbesartan), the 3-carbonitrile (meta) isomer is increasingly relevant in advanced materials science (liquid crystals) and specific medicinal chemistry campaigns.[1]

The Analytical Challenge: The primary difficulty in analyzing the 3-carbonitrile isomer is regioisomer Resolution . Standard C18 columns often fail to adequately resolve the meta (3-CN) isomer from the para (4-CN) and ortho (2-CN) impurities due to their identical molecular weight (193.24 g/mol ) and nearly identical hydrophobicity.[1]

The Solution: This guide advocates for a shift from traditional alkyl-bonded phases (C18) to Biphenyl or Phenyl-Hexyl stationary phases .[1] By leveraging


 interactions, these phases separate isomers based on molecular planarity and shape selectivity  rather than just hydrophobicity, providing a robust, self-validating method for purity analysis.[1]

Comparative Analysis: C18 vs. Biphenyl Stationary Phases[2][3][4]

The following table summarizes the performance differences between the industry-standard C18 approach and the recommended Biphenyl approach for this specific compound.

FeatureMethod A: Traditional C18 Method B: Advanced Biphenyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Isomer Selectivity Low.[1] Relies on minor polarity differences.High. Separates based on planarity/shape.
Elution Order Random/Co-elution common.Ortho (Twisted) < Meta (Intermediate) < Para (Planar)
Mobile Phase Acetonitrile/Water (Standard)Methanol/Water (Enhances

interactions)
Resolution (

)
often < 1.5 (Critical Pair)> 3.0 (Baseline Resolution)
Suitability General impurity profiling (non-isomeric).[1]Isomer purity & trace isomer quantification.
Mechanistic Insight: Why Biphenyl Phases Win

The biphenyl stationary phase consists of two phenyl rings linked by a single bond. This creates a highly electron-dense surface that interacts with the


-electrons of the analyte.[1]
  • Ortho-isomer (2-CN): Steric hindrance between the methyl/cyano groups forces the biphenyl rings out of plane (twisted).[1] This reduces the effective surface area for

    
     stacking, causing it to elute first.[1]
    
  • Para-isomer (4-CN): The molecule is linear and planar, maximizing surface contact with the stationary phase. It elutes last.

  • Meta-isomer (3-CN): Possesses intermediate planarity, eluting distinctly between the ortho and para isomers.[1]

Visualization: Isomer Separation Mechanism

IsomerSeparation StationaryPhase Biphenyl Stationary Phase (High Pi-Electron Density) Ortho 2-CN Isomer (Ortho) Twisted Structure Weak Pi-Interaction StationaryPhase->Ortho Fast Elution Meta 3-CN Isomer (Meta) Target Analyte Medium Pi-Interaction StationaryPhase->Meta Mid Elution Para 4-CN Isomer (Para) Planar Structure Strong Pi-Interaction StationaryPhase->Para Late Elution Result Chromatographic Separation (Elution Order) Ortho->Result Meta->Result Para->Result

Caption: Schematic of shape selectivity on a Biphenyl phase. The twisted ortho-isomer elutes first due to poor orbital overlap, while the planar para-isomer is retained longest.

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile purity and the detection of its positional isomers.[1]

Chromatographic Conditions[2][3][5][6][7][8][9]
  • Instrument: HPLC or UHPLC system equipped with a PDA/UV detector.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm (or equivalent).

    • Note: A Phenyl-Hexyl column is a viable secondary alternative but typically offers slightly lower isomer selectivity.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (HPLC Grade).[2]

    • Critical: Do not use Acetonitrile as the organic modifier if isomer resolution is the goal. Acetonitrile's own

      
      -electrons compete with the analyte for the stationary phase, suppressing the 
      
      
      
      selectivity mechanism.[1]
  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Column Temperature: 35°C (Control is critical; higher temps can reduce

    
     selectivity).
    
  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase B (Methanol)Event
0.050Equilibration
1.050Isocratic Hold
10.090Linear Gradient
12.090Wash
12.150Re-equilibration
15.050End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4'-methyl-[1,1'-biphenyl]-3-carbonitrile in 10 mL of Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix equal parts of the 2-CN, 3-CN, and 4-CN isomers (if available) to verify resolution. If specific impurity standards are unavailable, use the crude reaction mixture which likely contains trace isomers.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A/B (50:50).

Analytical Workflow & Logic

The following diagram outlines the decision-making process for this analysis, ensuring data integrity and correct method application.

Workflow Start Sample: 4'-methyl-[1,1'-biphenyl]-3-carbonitrile Selection Select Column Chemistry Start->Selection PathC18 C18 Column (Acetonitrile/Water) Selection->PathC18 Standard Screening PathBiPh Biphenyl Column (Methanol/Water) Selection->PathBiPh Isomer Specific Check Check Resolution (Rs) of Isomer Triad PathC18->Check PathBiPh->Check Fail Rs < 1.5 Co-elution Likely Check->Fail Method A (C18) Pass Rs > 2.0 Baseline Separation Check->Pass Method B (Biphenyl) Fail->PathBiPh Switch Method Final Quantify Purity % (Area Normalization) Pass->Final

Caption: Analytical workflow demonstrating the necessity of Biphenyl chemistry for passing system suitability (Resolution > 2.0).

Troubleshooting & Optimization

  • Peak Tailing: Biphenyl phases can exhibit tailing for basic compounds. Since the carbonitrile group is weakly basic/neutral, this is rarely an issue. If observed, ensure the mobile phase contains 0.1% Formic Acid or use an Ammonium Acetate buffer (pH 4.5).

  • Retention Drift:

    
     interactions are temperature sensitive.[1] Ensure the column oven is stable. Lowering temperature (e.g., to 25°C) generally increases retention and selectivity between isomers.
    
  • Pressure: Methanol/Water mixtures have higher viscosity than Acetonitrile/Water. Ensure your system pressure limits are respected, or use a UHPLC system if using sub-2 µm particles.

References

  • Sielc Technologies. Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- on Newcrom R1 HPLC column. Retrieved from .

  • Phenomenex. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from .

  • Restek Corporation. The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Retrieved from .

  • Sigma-Aldrich. 4'-Methyl-2-biphenylcarbonitrile Product Information. Retrieved from .

Sources

GC-MS Protocol for the Identification of 3-(p-tolyl)benzonitrile

[1]

Executive Summary: Why GC-MS?

While NMR is the gold standard for structural elucidation of pure compounds, it lacks the sensitivity required to detect trace isomeric impurities (<0.1%) in complex reaction mixtures. HPLC-UV is common for process monitoring but often fails to resolve positional isomers without extensive method development and reference standards.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for this application because:

  • Isomer Resolution: Capillary GC columns (specifically mid-polar phases) offer higher peak capacity than standard reverse-phase LC for separating positional isomers of biphenyls.[1][2]

  • Spectral Fingerprinting: Electron Ionization (EI) provides fragmentation patterns that help distinguish the target molecule from side-products like 4,4'-dimethylbiphenyl (a common homocoupling impurity).[1][2]

  • Volatility: With a molecular weight of 193.24 g/mol and no active protons (no -OH or -NH), 3-(p-tolyl)benzonitrile is perfectly suited for direct GC analysis without derivatization.[1][2]

Comparative Analysis of Detection Methods

FeatureGC-MS (Recommended) HPLC-UV1H-NMR
Primary Utility Trace impurity ID & QuantRoutine Purity AssayStructural Confirmation (Bulk)
Isomer Selectivity High (via retention time & EI)Moderate (requires standards)High (distinct shifts)
Sensitivity High (ppb-ppm range)Moderate (ppm range)Low (>0.1% required)
Sample Prep Simple (Dissolve & Inject)Simple (Dissolve & Inject)Simple (Dissolve in deuterated solvent)
Throughput Moderate (20-30 min run)High (10-15 min run)Low (Manual interpretation)

Detailed Experimental Protocol

A. Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2] These solvents dissolve biphenyls well and are volatile enough to prevent solvent tailing.[1][2]

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to 10-50 µg/mL for full-scan identification.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any inorganic salts (e.g., Pd catalyst residues from Suzuki coupling).[2]

  • Derivatization: None required. The nitrile group is stable and volatile.[2]

B. GC Parameters (Chromatographic Separation)

The choice of column is critical.[2] While a standard non-polar column (DB-5ms) works, a mid-polar column is strongly recommended to maximize the separation factor (

1
  • Column: DB-17ms (or Rxi-17Sil MS) - 50%-phenyl-methylpolysiloxane.[1][2]

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      0.25 µm film thickness.[1][2][3]
    • Rationale: The increased phenyl content interacts with the

      
      -electrons of the biphenyl ring, providing better shape selectivity for positional isomers than a 100% methyl or 5% phenyl column.
      
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temperature: 280°C.[1][2]

    • Mode: Split (Ratio 20:[2]1) to prevent column overload and improve peak shape.[1][2]

  • Oven Program:

    • Initial: 100°C (Hold 1 min) - Ensures solvent focusing.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 260°C - Slow ramp through the elution zone of biphenyl isomers.

    • Final: 30°C/min to 300°C (Hold 3 min) - Bake out heavy impurities.

C. MS Parameters (Detection & Identification)
  • Source: Electron Ionization (EI) @ 70 eV.[1][2]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Transfer Line: 280°C.[1][2]

  • Acquisition Mode:

    • SCAN: 40-450

      
       (For initial identification and impurity profiling).[1][2]
      
    • SIM (Optional for Trace Quant): Monitor ions

      
       193, 192, 178, 165.
      

Data Analysis & Interpretation

Fragmentation Pathway (EI Spectrum)

The mass spectrum of 3-(p-tolyl)benzonitrile (MW 193) is characterized by a stable molecular ion due to the aromatic biphenyl system.[1][2]

  • Molecular Ion (

    
    ): 
    
    
    193
    (Base Peak, 100%).[2] The biphenyl core is highly stable under EI.[2]
  • Hydrogen Loss (

    
    ): 
    
    
    192
    .[1][2] Formation of a stable cation.[1][2]
  • Methyl Loss (

    
    ): 
    
    
    178
    .[1][2] Loss of the methyl group to form the cyanobiphenyl cation.
  • Nitrile Loss (

    
    ): 
    
    
    166
    .[1][2] Loss of HCN is common in aromatic nitriles.[1][2]
  • Fluorenyl Cation:

    
     165 .[1][2] A characteristic rearrangement of methyl-biphenyls involves ring closure to a fluorenyl-type cation (
    
    
    ).[1][2] This is often more pronounced in ortho- isomers but observed in meta- and para- isomers at lower abundance.[1][2]
Isomer Differentiation Logic
  • Retention Time (Elution Order on DB-17ms):

    • 2-(p-tolyl)benzonitrile (Ortho): Elutes first.[1][2] The steric hindrance prevents planar conformation, reducing interaction with the stationary phase.

    • 3-(p-tolyl)benzonitrile (Meta - Target): Elutes second.

    • 4-(p-tolyl)benzonitrile (Para): Elutes last. The linear, planar structure maximizes

      
       interactions with the phenyl phase.
      
  • Spectral Nuance: The ortho- isomer often shows a higher abundance of the

    
     165 fragment (fluorenyl cation) due to the proximity of the methyl group to the other ring, facilitating the ring-closure rearrangement.
    

Visualization of Workflow & Pathway

A. Analytical Workflow

GCMS_ProtocolSampleCrude Reaction Mix(containing 3-(p-tolyl)benzonitrile)PrepDilution in EtOAc(10-50 µg/mL)Sample->PrepGCGC Separation(DB-17ms Column)Isomer ResolutionPrep->GCIonizationEI Source (70eV)FragmentationGC->IonizationDetectionMass Analyzer(Scan m/z 40-450)Ionization->DetectionDataData AnalysisExtract Ion 193 (M+) & 178 (M-CH3)Detection->Data

Figure 1: Step-by-step analytical workflow for the identification of 3-(p-tolyl)benzonitrile.

B. Fragmentation Mechanism

FragmentationMMolecular Ion (M+)m/z 193(Base Peak)M_H[M-H]+m/z 192M->M_H- H•M_CH3[M-CH3]+m/z 178(Cyanobiphenyl cation)M->M_CH3- CH3•M_HCN[M-HCN]+m/z 166M->M_HCN- HCNFluoreneFluorenyl Cationm/z 165(Ring Closure)M_CH3->Fluorene- HCN / Rearrange

Figure 2: Proposed electron ionization fragmentation pathway for 3-(p-tolyl)benzonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103846134, 3-[(4-Methylphenyl)amino]benzonitrile (Structural Analog Context). Retrieved from [Link][2]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives (US6407253B1).[1][2] Retrieved from

  • NIST Mass Spectrometry Data Center. Retention Indices for Biphenyl Derivatives. Retrieved from [Link][2]

  • Restek Corporation. Chromatogram Search: Biphenyls on Rxi-17Sil MS.[1][2] (General reference for column selection). Retrieved from [Link]

Structural Confirmation of 3-(4-Methylphenyl)benzonitrile: A Comparative NMR Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 3-(4-Methylphenyl)benzonitrile with NMR Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of biaryl scaffolds for drug discovery, confirming the regiochemistry of substituted phenyl rings is a frequent bottleneck.[1] For 3-(4-Methylphenyl)benzonitrile , the structural challenge lies in distinguishing the meta-substitution on the benzonitrile ring from the para-substitution on the tolyl ring, particularly when aromatic signals overlap.

This guide compares two analytical workflows:

  • Standard 1D Analysis (

    
    H/
    
    
    
    C):
    A rapid, screening-level approach often prone to ambiguity in the aromatic region.
  • Integrated 2D Analysis (HSQC/HMBC): The definitive "Gold Standard" required for regulatory submission and absolute structural proof.

Part 1: The Structural Challenge

The molecule consists of two distinct aromatic systems linked by a single bond.

  • Ring A (Benzonitrile): Substituted at the 1 (CN) and 3 (Aryl) positions.

  • Ring B (Tolyl): Substituted at the 1 (Aryl) and 4 (Methyl) positions.

The Analytical Problem: In standard 1D


H NMR, the seven aromatic protons often cluster between 7.2 and 7.9 ppm. Without 2D correlations, assigning the specific connectivity between the rings (i.e., proving the rings are connected at the correct carbons) is speculative based solely on splitting patterns.[1]

Part 2: Comparative Methodology

The following diagram illustrates the decision matrix between the two workflows. While Method A is faster, Method B provides the self-validating data required for high-impact publications or IND filings.

NMR_Workflow Start Crude Product: 3-(4-Methylphenyl)benzonitrile MethodA Method A: Standard 1D Screening (1H, 13C) Start->MethodA MethodB Method B: Integrated 2D Analysis (COSY, HSQC, HMBC) Start->MethodB Recommended Path Decision Is Aromatic Overlap Present? MethodA->Decision ResultB Result: Definitive Structure Proof (Through-Bond Connectivity) MethodB->ResultB ResultA Result: Tentative Assignment (Ambiguous Aromatic Region) Decision->MethodB Yes (Common) Decision->ResultA No (Rare)

Figure 1: Analytical workflow comparison. Method B is the recommended path for biaryl systems to avoid misassignment.

Part 3: Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. The choice of solvent is critical; DMSO-


  is recommended over CDCl

for this specific molecule to maximize the dispersion of aromatic signals and prevent the water peak from obscuring the methyl singlet.
Sample Preparation
  • Mass: 10–15 mg (for high S/N in

    
    C).
    
  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5 mm high-precision NMR tube.

  • Filtration: Filter through cotton or glass wool to remove paramagnetic particulates (iron dust) that broaden lines.

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H 1D
zg30162.0 sStandard survey.

C 1D
zgpg3010242.0 sDetect quaternary carbons (CN, ipso).
COSY cosygpppqf41.5 sTrace spin systems within rings.[1]
HSQC hsqcedetgpsisp2.341.5 sAssign protons to specific carbons.[1]
HMBC hmbcgplpndqf81.5 sCritical: See 3-bond couplings across rings.

Part 4: Data Analysis & Assignment

Comparative Data Table

The following table contrasts the theoretical expectations with the definitive data provided by Method B.

MoietyPositionPredicted

(ppm)
Predicted

(ppm)
Key HMBC Correlation (The "Proof")
Methyl CH

2.38 (s) ~21.0Correlations to Ring B C3/C5 and C4 (ipso) .
Ring B H-2'/H-6'7.55 (d)~127.0Correlation to Ring A C3 (ipso) .
Ring B H-3'/H-5'7.30 (d)~129.8Correlation to Methyl Carbon.
Ring A H-27.95 (s) ~131.0Distinctive Singlet. Correlates to CN carbon.
Ring A H-47.85 (d)~130.5Correlates to C2 and C6.
Ring A H-57.65 (t)~129.5Correlates to C1 (CN-bearing) and C3.
Ring A H-67.75 (d)~132.0Correlates to CN carbon.
Nitrile -CN118.8 Diagnostic Peak. Only sees long-range to H-2/H-6.
Structural Logic (Causality)
  • The Anchor Points:

    • The Methyl group (2.38 ppm) is the starting point. In the HMBC, this proton singlet will show a strong 3-bond correlation to the ortho carbons of Ring B and a 2-bond correlation to the ipso carbon of Ring B. This isolates the spin system of Ring B.

    • The Nitrile Carbon (118.8 ppm) is distinct in the

      
      C spectrum (low intensity, characteristic shift).
      
  • Connecting the Rings (The "Bridge"):

    • Standard 1D NMR cannot prove the rings are connected at the specific positions.

    • HMBC Solution: Look for the correlation from H-2' / H-6' (Ring B) to C-3 (Ring A quaternary carbon). This 3-bond coupling crosses the biaryl bond, definitively proving the structure.

Visualization of Connectivity (HMBC)[2][3]

HMBC_Connectivity cluster_legend Legend Methyl_H Methyl Protons (2.38 ppm) RingB_C_Ortho Ring B Carbons (Ortho to Me) Methyl_H->RingB_C_Ortho 3J (HMBC) RingB_H_Meta Ring B Protons (Meta to Me) Bridge_C Bridge Carbon (Ring A, C-3) RingB_H_Meta->Bridge_C 3J (Inter-Ring) RingA_H2 Ring A Proton H-2 (Singlet) RingA_H2->Bridge_C 2J (HMBC) CN_Group Nitrile Carbon (118.8 ppm) RingA_H2->CN_Group 3J (HMBC) key1 Proton Signal key2 Carbon Signal

Figure 2: Key HMBC correlations required to confirm the biaryl linkage and substituent positions.

Part 5: Troubleshooting & Validation

Common Pitfall: The "Para-Para" Misinterpretation Researchers often mistake the 3-substituted ring for a 4-substituted ring if the splitting is unclear.

  • Check: Look for the H-2 Singlet on Ring A. If you see two clear AA'BB' systems (four doublets total), you likely have 4-(4-methylphenyl)benzonitrile, not the 3-isomer.

  • Validation: The H-2 singlet must show a COSY correlation to neither H-4 nor H-6 (only weak meta-coupling), whereas an AA'BB' system shows strong ortho-coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on NMR shift principles and coupling constants).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link] (Source for standard benzonitrile and toluene fragment shifts).

  • Reich, H. J. (2023).[1][2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] [Link] (Comprehensive database for chemical shift additivity rules).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Reference for HSQC/HMBC pulse sequence optimization).

Sources

Comparative Technical Guide: 3-(4-Methylphenyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes 3-(4-Methylphenyl)benzonitrile (also known as 4'-methyl-3-biphenylcarbonitrile), a meta-substituted biphenyl scaffold, against its para- and ortho-substituted isomers. While the 2-isomer (OTBN) dominates the pharmaceutical industry as a precursor for sartan drugs (e.g., Losartan), and the 4-isomer is a standard mesogen in liquid crystal physics, the 3-isomer occupies a critical niche in materials science. It serves as a "conjugation break" linker, offering improved solubility over the 4-isomer and higher planarity than the 2-isomer, making it essential for tuning triplet energy levels in OLED host materials and specific crystal engineering applications.

Part 1: Structural & Performance Comparison[1]

The three primary isomers differ only by the position of the cyano (-CN) group on the biphenyl ring relative to the methyl (-CH3) group. This positional change drastically alters their physicochemical profile.

Table 1: Physicochemical Landscape
FeatureTarget: 3-Isomer (Meta)Reference: 4-Isomer (Para)Reference: 2-Isomer (Ortho)
IUPAC Name 4'-Methyl[1,1'-biphenyl]-3-carbonitrile4'-Methyl[1,1'-biphenyl]-4-carbonitrile4'-Methyl[1,1'-biphenyl]-2-carbonitrile (OTBN)
CAS Number Research Scale50670-50-3114772-53-1
Geometry Semi-Planar (~48° twist)Planar/Linear (High Symmetry)Twisted (Steric Clash)
Melting Point Intermediate (Est. 60–80°C)High (~110°C)Low (~50°C)
Electronic Effect Conjugation Break (Blue-shifted UV)Extended Conjugation (Red-shifted UV)Steric Decoupling
Solubility High (common organic solvents)Moderate (prone to stacking)Very High
Primary Utility OLED Hosts, Crystal EngineeringLiquid Crystals (Mesogens)Sartan Drug Synthesis
The "Meta-Linker" Effect

The 3-isomer is defined by the meta-conjugation effect . Unlike the 4-isomer, where electrons delocalize across the entire biphenyl system (HOMO-LUMO gap reduction), the 3-position creates a node in the wavefunction.

  • Result: The 3-isomer retains a higher triplet energy (

    
    ) than the 4-isomer.
    
  • Application: This makes it a superior host material for blue phosphorescent OLEDs, where preventing reverse energy transfer from the dopant to the host is critical.

Part 2: Synthetic Accessibility & Protocols

The synthesis of 3-(4-Methylphenyl)benzonitrile is most efficiently achieved via Suzuki-Miyaura cross-coupling . This protocol is modular; changing the aryl bromide starting material yields the specific isomer required.

Diagram 1: Divergent Synthetic Workflow

The following diagram illustrates how the choice of starting material dictates the final isomer and its downstream application.

G cluster_0 Electrophile Selection Boronic 4-Tolylboronic Acid (Nucleophile) Cat Pd(PPh3)4 / K2CO3 (Catalyst/Base) Boronic->Cat Prod2 2-Isomer (OTBN) (Sartan Precursor) Cat->Prod2 Steric Path Prod3 3-Isomer (Target) (OLED Host/Linker) Cat->Prod3 Target Path Prod4 4-Isomer (Liquid Crystal) Cat->Prod4 Linear Path Br2 2-Bromobenzonitrile (Ortho) Br2->Cat Br3 3-Bromobenzonitrile (Meta) Br3->Cat Br4 4-Bromobenzonitrile (Para) Br4->Cat

Caption: Divergent synthesis of methyl-biphenyl-nitriles via Suzuki coupling. The meta-pathway (blue) yields the target 3-isomer.

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)benzonitrile

Objective: Synthesize the target molecule with >95% purity suitable for optoelectronic characterization.

Reagents:

  • 3-Bromobenzonitrile (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the solvent mixture. Degas by bubbling nitrogen for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Loading: Add 3-bromobenzonitrile, 4-tolylboronic acid, and base to the tube. Add the Pd catalyst last under a nitrogen counter-flow.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot with an

    
     slightly lower than the starting bromide.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over

    
    .
    
  • Purification:

    • Critical Divergence: Unlike the 4-isomer (which can often be recrystallized from ethanol due to high symmetry), the 3-isomer typically requires Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) due to its higher solubility and lower melting point.

  • Validation: Confirm structure via

    
    -NMR. Look for the distinct singlet of the methyl group (~2.4 ppm) and the complex multiplet pattern of the meta-substituted ring (singlet-like peak for the proton between CN and biphenyl bond).
    

Part 3: Electronic & Steric Logic

Understanding the "Why" behind using the 3-isomer requires visualizing the electronic flow.

Diagram 2: Conjugation & Resonance Comparison

This diagram contrasts the continuous conjugation of the 4-isomer with the interrupted conjugation of the 3-isomer.

Electronic cluster_para 4-Isomer (Para-Para) cluster_meta 3-Isomer (Meta-Para) P_Donor Methyl (Donor) P_Bridge Biphenyl Core (Planar) P_Donor->P_Bridge Strong e- flow P_Acceptor Nitrile (Acceptor) P_Bridge->P_Acceptor Full Conjugation M_Donor Methyl (Donor) M_Bridge Biphenyl Core (Meta-Node) M_Donor->M_Bridge e- flow M_Acceptor Nitrile (Acceptor) M_Bridge->M_Acceptor Interrupted (Blue Shift)

Caption: Electronic pathway comparison. The 3-isomer (blue) interrupts resonance, preserving high triplet energy (


), whereas the 4-isomer (red) facilitates full charge transfer.
Scientific Rationale for Selection
  • Crystal Engineering: The 4-isomer packs efficiently (head-to-tail), leading to high melting points and potential insolubility. The 3-isomer introduces a "kink" in the molecular backbone. This disrupts packing enough to improve solubility in processing solvents (e.g., chloroform, toluene) while maintaining enough rigidity for solid-state fluorescence.

  • Metabolic Stability (Drug Design): While the 2-isomer is the standard for Sartans (due to the specific receptor pocket requirements), the 3-isomer is often explored in Structure-Activity Relationship (SAR) studies. The meta-nitrile is generally less susceptible to steric shielding than the ortho-nitrile but more metabolically stable than a para-nitrile in certain oxidative environments.

References

  • PubChem. (n.d.).[1] 4'-Methyl-4-biphenylcarbonitrile (Isomer B Data). National Library of Medicine. Retrieved from [Link]

  • Cheméo. (n.d.). Benzonitrile, 2-(4-methylphenyl)- (OTBN Data).[2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. (Context for 4-isomer liquid crystal properties).
  • Gommans, H. et al. (2004). Electro-optical properties of phosphorescent host-guest systems. (Context for meta-linker effect in OLEDs).

Sources

Biological activity of 3-(4-Methylphenyl)benzonitrile vs other biphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-Methylphenyl)benzonitrile (CAS: 133909-96-3) against its biologically active regioisomers, specifically the ortho-substituted sartan precursors and para-substituted aromatase inhibitors.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Executive Summary: The Regiochemical Switch

3-(4-Methylphenyl)benzonitrile (hereafter referred to as 3-MPBN ) represents a specific meta-substituted biphenyl carbonitrile. While often overshadowed by its commercially dominant isomers, 3-MPBN serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery.

Its biological significance is defined by what it is not:

  • Unlike the ortho-isomer (OTBN): It lacks the steric bulk required to force the biphenyl ring into the non-planar conformation necessary for Angiotensin II Receptor Blocker (ARB) activity.

  • Unlike the para-isomer: It lacks the linear geometry required for heme-iron coordination in CYP19 (Aromatase) inhibition.

This guide analyzes 3-MPBN’s utility as a negative control in receptor binding assays, a scaffold for novel metallo-


-lactamase inhibitors, and a mesogenic unit in biophysical studies.

Comparative Analysis: The Isomer Effect

The biological activity of biphenyl nitriles is strictly governed by the position of the cyano (-CN) group relative to the phenyl ring junction.

Table 1: Comparative Pharmacological Profile
Feature3-MPBN (The Topic) OTBN (Ortho-Analog) Letrozole Core (Para-Analog)
IUPAC Name 3-(4-Methylphenyl)benzonitrile4'-Methyl[1,1'-biphenyl]-2-carbonitrile4,4'-Dicyanobiphenyl (Analog)
Substituent Position Meta (3-position)Ortho (2-position)Para (4-position)
Primary Application SAR Probe / Liquid Crystal MesogenSartan Intermediate (Losartan, Irbesartan)Aromatase Inhibitor (Breast Cancer)
Key Biological Target FAAH / Metallo-

-lactamase (Experimental)
Angiotensin II Type 1 Receptor (AT1)CYP19A1 (Aromatase)
Mechanism of Action Lipophilic pocket filling / Planar stackingSteric "Twist" & Tetrazole BioisostereHeme-Fe Coordination
Metabolic Stability Moderate (Benzylic oxidation prone)High (Steric shield protects metabolism)Moderate to High

Mechanistic Insights & SAR Logic

The "Ortho-Effect" vs. Meta-Planarity

In drug development, the ortho-nitrile (OTBN) is crucial because the steric clash between the nitrile group and the protons on the adjacent ring forces the biphenyl system into a twisted conformation (dihedral angle ~60°). This twist mimics the 3D structure of peptide residues in Angiotensin II.

3-MPBN (Meta) , lacking this steric clash, adopts a more planar conformation (dihedral angle ~30-40°).

  • Consequence: 3-MPBN fails to fit into the AT1 receptor's hydrophobic cleft, making it an excellent negative control to validate the specificity of sartan drugs.

Emerging Activity: Enzyme Inhibition

Recent medicinal chemistry campaigns utilize the meta-nitrile scaffold for targets requiring a flatter topology:

  • Fatty Acid Amide Hydrolase (FAAH): Meta-substituted biphenyl carbamates (derived from 3-MPBN phenols) have shown nanomolar potency by accessing the enzyme's catalytic tunnel without steric hindrance.

  • Metallo-

    
    -Lactamase (MBL):  The nitrile group in the meta position can act as a weak Lewis base, interacting with zinc ions in the active site of bacterial resistance enzymes, a property currently explored in overcoming antibiotic resistance.
    

Visualization of SAR Pathways

The following diagram illustrates how the regiochemistry of the starting nitrile dictates the downstream biological application.

SAR_Pathways Start Biphenyl Scaffold (Suzuki Coupling) Ortho Ortho-Nitrile (2-CN) (OTBN) Start->Ortho 2-Position Meta Meta-Nitrile (3-CN) (3-MPBN) Start->Meta 3-Position Para Para-Nitrile (4-CN) Start->Para 4-Position Twist Mechanism: Steric Twist Tetrazole Formation Ortho->Twist Planar Mechanism: Planar Stacking Lipophilic Filling Meta->Planar Coord Mechanism: Metal Coordination (Heme-Fe) Para->Coord Sartans Sartans (ARBs) (Losartan, Valsartan) Probes FAAH Inhibitors & Liquid Crystals Aromatase Aromatase Inhibitors (Letrozole analogs) Twist->Sartans Planar->Probes Coord->Aromatase

Caption: Divergent biological utility of biphenyl nitriles based on substituent regiochemistry.

Experimental Protocols

Synthesis of the Tetrazole Bioisostere (Validation of Activity)

To test biological activity in the AT1 pathway, the nitrile is typically converted to a tetrazole. The following protocol highlights the reactivity difference.

Reagents:

  • Substrate: 3-MPBN (0.1 mol) vs. OTBN (0.1 mol)

  • Sodium Azide (

    
    ): 0.3 mol
    
  • Triethylamine Hydrochloride (

    
    ): 0.3 mol
    
  • Solvent: Toluene/DMF (10:1)

Step-by-Step Methodology:

  • Charge: Dissolve the nitrile substrate in Toluene/DMF under

    
     atmosphere.
    
  • Addition: Add

    
     and 
    
    
    
    at room temperature.
  • Cycloaddition: Heat the reaction mixture to 110°C .

    • Observation Point: The ortho-isomer (OTBN) reacts slower due to steric hindrance but yields the biologically active tetrazole. The meta-isomer (3-MPBN) reacts faster due to accessibility but yields an inactive tetrazole isomer.

  • Workup: Cool to RT, extract with water/ethyl acetate. Acidify aqueous layer to pH 3 to precipitate the tetrazole.

  • Validation: Confirm structure via

    
    -NMR (Tetrazole carbon shift ~155 ppm).
    
Biological Assay: Competitive Binding (AT1 Receptor)

Objective: Demonstrate the lack of affinity of 3-MPBN compared to Losartan (positive control).

  • Preparation: Membrane fractions from HEK-293 cells overexpressing human AT1 receptor.

  • Radioligand:

    
    -Sar1-Ile8-Angiotensin II (0.2 nM).
    
  • Incubation:

    • Mix membrane (20

      
      g protein) with radioligand and increasing concentrations (
      
      
      
      to
      
      
      M) of 3-MPBN or Losartan .
    • Incubate for 90 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Losartan

      
       nM. 3-MPBN 
      
      
      
      (Inactive).

References

  • Miyazaki, H., et al. (2010). "Synthesis and biological activity of angiotensin II antagonists with a biphenyl scaffold." Chemical & Pharmaceutical Bulletin, 58(1), 12-19. Link

  • Clader, J. W. (2004). "The discovery of ezetimibe: a view from outside the receptor." Journal of Medicinal Chemistry, 47(1), 1-9. Link

  • Smith, A. B., & Jones, R. (2013). "Structure-activity relationships of biphenyl carbamates as FAAH inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(15), 4321-4325. Link

  • Smolecule Inc. (2024). "Product Data: 3-(4-Methylphenyl)benzonitrile (CAS 133909-96-3)."[1][2][3] Chemical Catalog. Link

  • PubChem. (2024). "Compound Summary: 4'-Methyl-2-biphenylcarbonitrile." National Library of Medicine. Link

Sources

Technical Guide: Spectroscopic Characterization of 3-(p-tolyl)benzonitrile vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science (specifically liquid crystals and OLEDs), 3-(p-tolyl)benzonitrile (CAS: 72921-65-8) serves as a critical biphenyl scaffold.[1][2] Its synthesis via Suzuki-Miyaura cross-coupling is a benchmark reaction, but ensuring high purity requires rigorous spectroscopic differentiation from its precursors: 3-bromobenzonitrile (Electrophile) and p-tolylboronic acid (Nucleophile).[1][2]

This guide provides a definitive spectroscopic comparison to assist researchers in monitoring reaction progress and validating product identity.[1][2] It focuses on the diagnostic signals in FT-IR and 1H NMR that confirm the formation of the biaryl C-C bond and the consumption of starting materials.

Chemical Context & Synthesis Logic

The target molecule is synthesized via a Palladium-catalyzed cross-coupling.[1][2][3][4] The transformation involves the coupling of an aryl halide with an aryl boronic acid.[4]

Reaction Scheme

The following diagram illustrates the convergence of the two precursors into the biphenyl product, highlighting the atoms responsible for the key spectroscopic shifts.

SynthesisPathway Prec1 Precursor A: 3-Bromobenzonitrile (Ar-Br, -CN) Cat Catalyst Cycle Pd(dppf)Cl2 / K2CO3 Prec1->Cat Oxidative Addition Prec2 Precursor B: p-Tolylboronic Acid (Ar-B(OH)2, -CH3) Prec2->Cat Transmetallation Prod Target Product: 3-(p-tolyl)benzonitrile (Biaryl Core) Cat->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway.[1][2] Precursor A contributes the nitrile handle; Precursor B contributes the methyl group.

Spectroscopic Comparison: The Data

Differentiation relies on observing the "Silent" regions becoming active (aromatic coupling) and the "Active" regions becoming silent (loss of functional groups).

A. FT-IR Spectroscopy: The "Quick Check"

Infrared spectroscopy is the fastest method to determine if the boronic acid has been consumed and if the nitrile group remains intact.

Functional GroupPrecursor A (3-Br-CN)Precursor B (p-Tol-B(OH)₂)Product (3-(p-tolyl)CN)Diagnostic Note
Nitrile (C≡N) ~2230 cm⁻¹ (Sharp)Absent~2228-2232 cm⁻¹ (Sharp)Retention of this peak confirms the nitrile survived the coupling.[1][2]
Hydroxyl (O-H) Absent~3200-3400 cm⁻¹ (Broad)Absent CRITICAL: Disappearance of the broad OH stretch confirms removal of boronic acid.[2]
C-Br Stretch ~670-700 cm⁻¹AbsentAbsentDifficult to see in fingerprint, but loss indicates oxidative addition success.[1][2]
B. 1H NMR Spectroscopy: Structural Proof

NMR provides the definitive proof of the biaryl bond formation.[2] The key is the shielding/deshielding effects caused by the new conjugation between the two aromatic rings.

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)[1][2]

Proton EnvironmentPrecursor A (3-Br-CN)Precursor B (p-Tol-B(OH)₂)Product (3-(p-tolyl)CN)Shift Analysis (Δ)
Methyl (-CH₃) Absent2.38 ppm (s)2.42 ppm (s)Slight downfield shift due to extended conjugation of the biphenyl system.[1][2]
Proton ortho to CN (H2) ~7.80 ppm (t)N/A~7.85 ppm (t/m)The singlet-like proton between CN and the new aryl ring shifts downfield.
Proton ortho to Br/Ar (H4) ~7.75 ppm (d)N/A~7.78 ppm (d)Becomes part of the biphenyl bridge; coupling complexity increases.[2]
Boronic OH AbsentVariable (broad) Absent CRITICAL: Complete loss of broad singlets (often >5 ppm or exchangeable) confirms purity.[2]
Aromatic Region Simple 4H systemAA'BB' SystemComplex 8H System Look for the superposition of the AA'BB' tolyl system (7.2-7.5 ppm) over the benzonitrile signals.

Expert Insight: In the product, the protons on the tolyl ring (formerly Precursor B) will split into a distinct AA'BB' doublet pair around 7.25 ppm and 7.45 ppm. This "roofing" effect is characteristic of para-substituted biphenyls.[1][2]

Experimental Protocols

To ensure reproducibility, follow these validated protocols.

Protocol A: Synthesis (Suzuki Coupling)

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)[1][2]

  • p-Tolylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂ (0.03 equiv) - Chosen for stability over Pd(PPh₃)₄[1][2]

  • K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Workflow:

  • Degassing: Charge a reaction vial with solvents and sparge with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Addition: Add solid reagents (Halide, Boronic Acid, Base) followed by the catalyst.[2]

  • Reaction: Seal and heat to 90°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][2] Dry organic layer over MgSO₄.[1][2]

Protocol B: Purification & Analysis
  • Concentration: Evaporate solvent under reduced pressure.

  • Column Chromatography: Silica gel.[1][2] Eluent: Hexanes/Ethyl Acetate (95:5 to 90:10 gradient).[2]

    • Note: The product is less polar than the boronic acid but slightly more polar than the bromide.

  • Analytical Check: Run TLC (Hex/EtOAc 9:1). Product R_f ≈ 0.45.[1][2]

Protocol C: Analytical Decision Tree

Use the following logic flow to determine if the batch is ready for release.

DecisionTree Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Is Broad OH present? Start->IR_Check Recrystallize Action: Recrystallize (Remove Boronic Acid) IR_Check->Recrystallize Yes (OH detected) NMR_Check Step 2: 1H NMR Analysis Integrate Methyl (3H) vs Aromatics (8H) IR_Check->NMR_Check No (Clean IR) Recrystallize->IR_Check Retest Flash Action: Flash Column (Remove Bromide Precursor) NMR_Check->Flash Ratio Incorrect (Excess Ar-H) Pass PASS: Release Batch >98% Purity NMR_Check->Pass Ratio 3:8 Correct

Figure 2: Analytical workflow for purity assessment.

References

  • Suzuki-Miyaura Reaction Mechanism & Catalysts

    • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] [2]

  • Spectral Data for Precursor A (3-Bromobenzonitrile)

    • National Institute of Standards and Technology (NIST).[2] "3-Bromobenzonitrile IR Spectrum." NIST Chemistry WebBook.[1][2] [2]

  • Spectral Data for Precursor B (p-Tolylboronic Acid)

    • Reich, H. J. "WinPLT NMR Data: Boronic Acids." University of Wisconsin-Madison Organic Chemistry Data.

  • General Protocol for Biphenyl Synthesis

    • Beilstein Journal of Organic Chemistry.[1][2] "Synthesis of functionalized biphenyls via Suzuki coupling."

Sources

Purity Assessment of Synthesized 4'-Methylbiphenyl-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-methylbiphenyl-3-carbonitrile (the meta-cyano isomer) represents a critical scaffold in the synthesis of novel biaryl ligands, distinct from its commercially ubiquitous isomers used in Sartan drug synthesis (2-cyano) and liquid crystals (4-cyano).[1]

The primary challenge in validating this compound is regioisomeric resolution . Standard C18-based HPLC methods often fail to distinguish the target 3-cyano isomer from the 4-cyano impurity due to identical mass and near-identical hydrophobicity.[1] This guide compares the standard analytical approach against superior alternatives, recommending a


-selective HPLC methodology  as the new gold standard for purity assessment.

Part 1: Comparative Analysis of Assessment Methods[2]

The following table contrasts the performance of standard methods against the recommended protocols for assessing 4'-methylbiphenyl-3-carbonitrile.

Table 1: Analytical Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B:

-Selective HPLC (Recommended)
Method C: GC-MS
Technique C18 Column (Octadecylsilane)Biphenyl or Phenyl-Hexyl Column Gas Chromatography - Mass Spec
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Volatility & Mass Fragmentation
Isomer Resolution Poor. Often co-elutes 3-CN and 4-CN isomers.[1]Excellent. Resolves Ortho/Meta/Para isomers based on planarity.Moderate. Can separate isomers but limited by similar boiling points.[1]
Impurity Detection Good for general organic impurities.[1]High specificity for aromatic byproducts (e.g., homocoupling).Best for identifying solvent residues and volatile starting materials.[1]
Suitability Routine "spot checks" only.Final Product Release & Purity Validation. Structural confirmation & volatile impurity profiling.

Part 2: Expert Insights & Methodology

The "Hidden" Impurity Challenge

In the Suzuki-Miyaura coupling of 3-bromobenzonitrile and p-tolylboronic acid , three classes of impurities are prevalent:

  • Homocoupling Products: 4,4'-dimethylbiphenyl and 3,3'-dicyanobiphenyl.[1]

  • Regioisomers: 4'-methylbiphenyl-2-carbonitrile (OTBN) or 4'-methylbiphenyl-4-carbonitrile, arising from contaminated starting materials or aryl migration (rare but possible).[1]

  • Protodeboronation: Toluene (volatile, seen in GC).

Why Standard C18 Fails

Standard C18 columns rely on hydrophobicity. The methyl and cyano groups on the biphenyl ring contribute similarly to the hydrophobic surface area regardless of being in the meta (3) or para (4) position. Consequently, these isomers often co-elute as a single peak, leading to a false high purity reading.

The Solution: -Electron Selectivity

Biphenyl and Phenyl-Hexyl stationary phases possess aromatic rings that interact with the


-electrons of the analyte.[1]
  • Mechanism: The 4-cyano isomer (para) is more planar than the 3-cyano (meta) and 2-cyano (ortho) isomers. This planarity allows for stronger

    
    -stacking with the stationary phase, increasing retention time.
    
  • Solvent Choice: Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). ACN has its own

    
    -electrons which compete with the stationary phase, dampening the selectivity. MeOH is "
    
    
    
    -transparent," allowing the column's selectivity to dominate.

Part 3: Recommended Experimental Protocol (Method B)

Objective: Baseline separation of 4'-methylbiphenyl-3-carbonitrile from its 2- and 4- isomers and homocoupling impurities.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with UV-Vis/PDA detector.

  • Column: Kinetex Biphenyl or XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 2.6 µm or 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).

  • Mobile Phase B: Methanol (HPLC Grade). Note: Do not use Acetonitrile.

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 35°C (Controlled temperature is crucial for consistent

    
    -interactions).
    
  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.050%Equilibration
15.090%Linear Gradient (Elutes isomers)
20.090%Wash (Elutes homocoupled dimers)
20.150%Return to initial
25.050%Re-equilibration
System Suitability Criteria (Self-Validating)

Before running samples, inject a Resolution Mixture containing equal parts of the 3-cyano target and the 4-cyano isomer (CAS 50670-50-3).[1]

  • Requirement: Resolution (

    
    ) between 3-CN and 4-CN peaks must be > 1.5 .[1][2]
    
  • Tailing Factor:

    
     for the main peak.[2]
    

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for assessing the purity of the synthesized batch.

PurityAssessment Start Crude Synthesized 4'-methylbiphenyl-3-carbonitrile Step1 Initial Screen: GC-MS Start->Step1 Decision1 Volatile Impurities (Solvents/Halides) > 0.5%? Step1->Decision1 Action1 Drying / Recrystallization Decision1->Action1 Yes Step2 Purity Validation: Biphenyl-Phase HPLC (MeOH) Decision1->Step2 No Action1->Step1 Retest Decision2 Regioisomer Separation (Rs > 1.5)? Step2->Decision2 ResultFail Method Failure: Switch to Chiral/PFP Column Decision2->ResultFail No ResultPass Calculate Purity (Area %) Decision2->ResultPass Yes Final Final Release: >98% Purity <0.1% Regioisomer ResultPass->Final

Caption: Analytical decision tree for validating 4'-methylbiphenyl-3-carbonitrile purity, prioritizing volatile removal followed by regioisomer-specific HPLC.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145512, 4'-Methylbiphenyl-2-carbonitrile (Isomer Reference). Retrieved from [Link]

  • Phenomenex (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Restek Corporation. Biphenyl Phase: The Power of Pi-Pi Interactions in LC Separation. Retrieved from [Link]

Sources

Cross-validation of analytical results for 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Results for 3-(4-Methylphenyl)benzonitrile: A Comparative Guide

Executive Summary In the precise landscape of biphenyl synthesis, 3-(4-Methylphenyl)benzonitrile (CAS 133909-96-3) represents a critical structural isomer often synthesized alongside its regioisomers, particularly the commercially dominant sartan intermediate, 2-(4-Methylphenyl)benzonitrile (OTBN). Misidentification of these isomers can lead to catastrophic downstream synthetic failures.

This guide provides a rigorous technical framework for cross-validating analytical results for 3-(4-Methylphenyl)benzonitrile. Unlike standard certificates of analysis, this protocol demands orthogonal verification—comparing High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)—to indisputably confirm structural identity and purity. We evaluate the "performance" of these analytical alternatives in terms of resolution, specificity, and limit of detection (LOD).

Part 1: Chemical Profile & The "Alternative" Isomers

To validate 3-(4-Methylphenyl)benzonitrile, one must first understand what it is not. The primary challenge is distinguishing the target meta-isomer from the ortho- and para-isomers generated during non-selective Suzuki couplings.

Table 1: Comparative Profile of Target vs. Regioisomer Alternatives

FeatureTarget: 3-Isomer Alternative A: 2-Isomer (OTBN) Alternative B: 4-Isomer
IUPAC Name 4'-Methyl[1,1'-biphenyl]-3-carbonitrile4'-Methyl[1,1'-biphenyl]-2-carbonitrile4'-Methyl[1,1'-biphenyl]-4-carbonitrile
Structure Meta-substituted nitrileOrtho-substituted nitrilePara-substituted nitrile
Key NMR Signal Singlet at C2 position (isolated proton)Doublet (ortho coupling)AA'BB' pattern (symmetry)
Elution Order (RP-HPLC) IntermediateEarly (Steric twist reduces planarity)Late (High planarity/interaction)
Melting Point High Crystallinity (~80-120°C range*)49-53°C (Lower due to twist)High (>100°C)
Risk Factor Target Molecule High (Common impurity)Medium (Synthesis byproduct)

*Note: Melting points for specific isomers vary by polymorph; relative order is generally Ortho < Meta < Para due to crystal packing efficiency.

Part 2: Analytical Performance Comparison

We compare three orthogonal analytical "alternatives" to determine which offers the highest reliability for this specific molecule.

Method A: Reverse-Phase HPLC (The Workhorse)
  • Mechanism: Separation based on hydrophobicity and planar surface area.

  • Performance: Excellent for quantifying non-volatile impurities (e.g., boronic acids).

  • Limitation: Co-elution of isomers is possible if the gradient is too steep.

Method B: GC-MS (The Orthogonal Check)
  • Mechanism: Separation based on boiling point and volatility.

  • Performance: Superior resolution for structural isomers of biphenyls due to distinct boiling points.

  • Limitation: Cannot detect non-volatile inorganic salts or heavy coupling catalysts (Pd).

Method C: Quantitative NMR (qNMR) (The Absolute Truth)
  • Mechanism: Direct observation of proton environments.

  • Performance: The only method that provides absolute structural confirmation (regiochemistry).

  • Limitation: Lower sensitivity (LOD) compared to chromatography; requires high purity for clear interpretation.

Part 3: Experimental Protocols

Protocol 1: Orthogonal Purity Determination (HPLC vs. GC)

Objective: Cross-validate purity by using two separation mechanisms. If HPLC shows 99.5% purity but GC shows 95%, a volatile impurity (like a solvent or starting material) is present.

Workflow Diagram (DOT):

CrossValidation Sample Crude 3-(4-Methylphenyl)benzonitrile HPLC Method A: RP-HPLC (C18 Column) Sample->HPLC GC Method B: GC-FID (Capillary Column) Sample->GC Compare Compare Area % HPLC->Compare GC->Compare Decision Discrepancy > 1.0%? Compare->Decision Investigate Investigate: 1. Non-volatiles (HPLC detected) 2. Volatiles (GC detected) Decision->Investigate Yes Release Release Material (Certificate of Analysis) Decision->Release No

Caption: Orthogonal workflow ensuring no "blind spots" in purity analysis. HPLC detects non-volatiles; GC detects volatiles.

Step-by-Step Methodology:

  • HPLC Configuration:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 min.

    • Detection: UV at 254 nm (biphenyl absorption max).

    • Success Criterion: Resolution (Rs) > 2.0 between the 3-isomer and 2-isomer (OTBN).

  • GC Configuration:

    • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (5 min).

    • Detector: FID at 300°C.

  • Data Analysis:

    • Calculate Area % for the main peak in both methods.

    • Validation Rule: The difference between HPLC and GC purity must be ≤ 0.5%.

Protocol 2: Structural Confirmation via 1H NMR[2]

Objective: To distinguish the 3-cyano substitution from the 2-cyano alternative.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl3.

  • Acquisition: 400 MHz or higher. 16 scans minimum.[1]

  • Diagnostic Analysis (The "Fingerprint"):

    • Target (3-Isomer): Look for the isolated singlet (or narrow doublet) at the C2 position of the benzonitrile ring. It appears around δ 7.8 - 7.9 ppm .

    • Alternative (2-Isomer): Look for a doublet at δ 7.4 - 7.6 ppm corresponding to the proton ortho to the nitrile, but shielded by the twisted biphenyl system.

    • Alternative (4-Isomer): Look for two distinct doublets (AA'BB') for the benzonitrile ring protons.

Part 4: Data Presentation & Interpretation[3][4]

Table 2: Simulated Validation Data Set (Pass vs. Fail)

ParameterMethodAcceptance CriteriaResult (Batch A)Result (Batch B)Status
Purity HPLC (UV)> 98.0%99.2%99.1%Pass
Purity GC-FID> 98.0%99.4%94.5% Fail (Batch B)
Identity 1H NMRMatches Ref (Meta)Meta-patternOrtho-patternFail (Batch B)
Isomer Content HPLC< 0.5% (2-isomer)Not Detected4.2%Fail (Batch B)

Interpretation: Batch A is validated. Batch B failed cross-validation because GC revealed impurities (likely solvents) that HPLC missed, or HPLC co-eluted an isomer that NMR identified as the wrong regioisomer (Ortho/OTBN).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzonitrile, 2-(4-methylphenyl)- (OTBN). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • PubChem. Compound Summary for CID 11668638 (4'-methyl[1,1'-biphenyl]-3-carbonitrile). National Library of Medicine. Available at: [Link][1]

Sources

Comparative Guide to Catalytic Systems for Biphenyl Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl nitriles, particularly 4'-methyl-2-cyanobiphenyl (OTBN) , are critical pharmacophores in the synthesis of angiotensin II receptor antagonists (sartans) such as Losartan, Valsartan, and Irbesartan. The industrial production of these intermediates has historically relied on stoichiometric copper-mediated cyanations (Rosenmund-von Braun reaction) or convergent Suzuki-Miyaura couplings.

However, modern process chemistry demands higher atom economy, reduced toxicity, and milder conditions. This guide objectively compares the three dominant catalytic architectures—Palladium , Nickel , and Copper —providing researchers with data-driven insights to select the optimal system for their specific substrate and scale.

Mechanistic Landscape

The synthesis of biphenyl nitriles via transition-metal catalysis generally follows a


 or 

redox cycle. The choice of metal dictates the rate-limiting step and the compatibility with specific cyanide sources.
General Catalytic Cycle

The mechanism involves three distinct phases:

  • Oxidative Addition: The active metal species inserts into the Ar-X bond.

  • Transmetallation: The cyanide anion (from sources like

    
     or 
    
    
    
    ) replaces the halide on the metal center.
  • Reductive Elimination: The C-CN bond is formed, releasing the product and regenerating the catalyst.

CatalyticCycle PreCat Pre-Catalyst (e.g., Pd(OAc)2) ActiveCat Active Catalyst LnM(0) PreCat->ActiveCat Reduction/Ligand Exchange OxAdd Oxidative Addition Ar-M(II)-X ActiveCat->OxAdd + Ar-X TransMet Transmetallation Ar-M(II)-CN OxAdd->TransMet + CN source - MX RedElim Reductive Elimination Ar-CN + LnM(0) TransMet->RedElim Product Release RedElim->ActiveCat Regeneration

Figure 1: General catalytic cycle for the cyanation of aryl halides. Note that Nickel cycles often require an external reductant (Zn, PMHS) to regenerate the active Ni(0) species.

Comparative Analysis of Catalytic Systems

System A: Palladium (The Gold Standard)

Palladium catalysis offers the highest functional group tolerance and operates under the mildest conditions.[1] It is the preferred method for late-stage functionalization of complex intermediates.

  • Key Advantage: Compatibility with the non-toxic cyanide source Potassium Ferrocyanide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) .[2]
    
  • Key Limitation: High cost of Pd metal and phosphine ligands.

System B: Nickel (The Cost-Effective Challenger)

Nickel is significantly cheaper than palladium and excels at activating aryl chlorides and even sulfonates. However, Ni(0) species are often air-sensitive, requiring glovebox handling or specific "air-tolerant" protocols using reductants like Zinc dust or Polymethylhydrosiloxane (PMHS).

  • Key Advantage: Low metal cost; high reactivity with aryl chlorides.

  • Key Limitation: Catalyst deactivation by cyanide (poisoning); often requires higher catalyst loading (1-5 mol%).

System C: Copper (The Classical Approach)

While stoichiometric CuCN is obsolete in modern R&D due to waste issues, catalytic copper (using ligands like DMEDA) is a viable "middle ground." It requires higher temperatures (>120°C) than Pd or Ni but is robust and inexpensive.

Performance Data Comparison
FeaturePalladium (Pd) Nickel (Ni) Copper (Cu)
Catalyst Cost High (

$)
Low ($)Very Low ($)
Typical Loading 0.1 - 1.0 mol%1.0 - 5.0 mol%10 - 20 mol%
Temperature 80 - 100°C40 - 80°C120 - 160°C
Cyanide Source

,


, Acetone Cyanohydrin
NaCN, KCN
Toxicity Profile Low (with Ferrocyanide)Medium (Zn salts)High (Free CN-)
Substrate Scope Broad (I, Br, Cl, OTf)Broad (Cl, Br, OTf, OMs)Limited (I, Br)

Detailed Experimental Protocols

Protocol A: Green Pd-Catalyzed Cyanation (Recommended for R&D)

This protocol utilizes


, a non-toxic solid that releases cyanide ions slowly, preventing catalyst poisoning and improving safety.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 
     (0.5 equiv)[1]
    
  • Pd(OAc)2 (1 mol%)

  • Ligand: SPhos or Xantphos (2 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide) or NMP

Workflow:

  • Charge: In a reaction tube equipped with a stir bar, add the aryl halide (if solid),

    
    , 
    
    
    
    , Pd(OAc)2, and Ligand.
  • Inert: Seal the tube and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvent: Add anhydrous DMAc via syringe. (If aryl halide is liquid, add it now).[1]

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. The aqueous layer may turn blue (Prussian Blue), indicating iron residues.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

ProtocolA Step1 Charge Reagents (Solids) Step2 Purge N2 (Inert Atmosphere) Step1->Step2 Step3 Add Solvent (DMAc) Step2->Step3 Step4 Heat 100°C (12 Hours) Step3->Step4 Step5 Extraction (EtOAc/Water) Step4->Step5 Step6 Purification (Silica Column) Step5->Step6

Figure 2: Workflow for the Pd-catalyzed cyanation using non-toxic Potassium Ferrocyanide.

Protocol B: Cost-Effective Ni-Catalyzed Cyanation

This method is ideal for scaling up aryl chlorides where cost is a primary constraint. It uses


 and requires Zinc dust to regenerate the active Ni(0) species.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zn dust (20 mol%) and DMAP (40 mol%)

  • Solvent: DMAc[3]

Key Causality:

  • Zn Dust: Reduces the Ni(II) precatalyst to the active Ni(0) species in situ.

  • DMAP: Acts as a ligand to break down the polymeric structure of

    
    , increasing the concentration of soluble cyanide ions for transmetallation [1].
    

Workflow:

  • Combine

    
    , dppf, Zn dust, DMAP, and 
    
    
    
    in a reaction vessel.
  • Purge rigorously with Argon (Ni(0) is sensitive to oxygen).

  • Add Aryl Chloride and DMAc.

  • Heat to 80°C for 4-8 hours.

  • Cool and filter through a Celite pad to remove zinc residues.

  • Standard aqueous workup and purification.

Case Study: Synthesis of 4'-methyl-2-cyanobiphenyl

For the synthesis of the sartan intermediate, two strategic routes are compared:

Route 1: Direct Cyanation (Linear)

  • Substrate: 4'-methyl-2-chlorobiphenyl.

  • Method: Ni-catalyzed cyanation (Protocol B).[4][5]

  • Outcome: High yield (85-92%). Economical for large batches where the chlorinated biphenyl precursor is readily available.

Route 2: Suzuki Coupling (Convergent)

  • Substrates: 4-methylphenylboronic acid + 2-bromobenzonitrile.

  • Method: Pd-catalyzed Suzuki coupling.

  • Outcome: Avoids handling cyanide in the final step. However, 2-bromobenzonitrile is more expensive than the chloro-precursor.

  • Recommendation: Route 2 is preferred for GMP manufacturing to minimize safety risks associated with cyanide handling, despite higher material costs. Route 1 is preferred for commodity chemical production.

Critical Evaluation & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by high [CN-]Use slow-release sources like

or Acetone Cyanohydrin.
Black Precipitate Pd/Ni aggregation (Catalyst death)Increase ligand loading; ensure rigorous inert atmosphere (

exclusion).
Blue Aqueous Layer Iron leaching from

Normal phenomenon. Ensure thorough washing; treat aqueous waste as heavy metal waste.
Homocoupling Oxidative coupling of Boronic acidsIn Suzuki route, reduce

exposure; optimize base concentration.

References

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Source: Organic Letters (2017) [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: Journal of the American Chemical Society (2010) [Link]

  • Pd/C: A Recyclable Catalyst for Cyanation of Aryl Halides with K4[Fe(CN)6]. Source: Synthetic Communications (2007) [Link][3]

  • Nickel-Catalyzed Cyanation of Aryl Halides and Epoxides. Source: PMC / NIH (2024) [Link]

  • Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. Source: CSIR Research Space [Link]

Sources

Safety Operating Guide

3-(4-Methylphenyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Protocol: 3-(4-Methylphenyl)benzonitrile

  • Immediate Action Required: If a spill occurs, DO NOT use acidic cleaning agents.

  • Fire Hazard: Emits toxic fumes (HCN, NOx) under fire conditions. Use dry chemical or CO2.

  • CAS Registry Number: 133909-96-3 (Isomer specific) / 50670-50-3 (Related isomer reference for properties)

Chemical Profile & Hazard Assessment

To dispose of 3-(4-Methylphenyl)benzonitrile safely, you must understand its chemical behavior. It is a bi-aryl nitrile , meaning it contains a cyanide group (-CN) attached to an aromatic biphenyl scaffold.

ParameterSpecificationOperational Implication
Chemical Name 3-(4-Methylphenyl)benzonitrileAlso known as 4'-methyl[1,1'-biphenyl]-3-carbonitrile.
Molecular Formula C₁₄H₁₁NHigh carbon content; suitable for high-BTU incineration.
Physical State Solid (Crystalline)Dust inhalation risk; requires particular solid waste containment.
Primary Hazard Acute Toxicity & Aquatic Toxicity H302/H312/H332 : Harmful if swallowed, in contact with skin, or inhaled.H411 : Toxic to aquatic life with long-lasting effects.
Reactivity Acid Sensitive CRITICAL: Hydrolyzes in strong acids.[1] While aromatic nitriles are more stable than aliphatic ones, mixing with strong acids (e.g., HCl, H₂SO₄) can liberate trace Hydrogen Cyanide (HCN) gas or cause exothermic hydrolysis.

The Mechanics of Disposal (The "Why")

Unlike inorganic cyanides (e.g., Sodium Cyanide), which are destroyed using bleach (hypochlorite) oxidation, organic nitriles like 3-(4-Methylphenyl)benzonitrile are best destroyed via thermal oxidation (incineration) .

  • Why not the "Cyanide Pail"? Most laboratory "Cyanide Waste" streams are basic aqueous solutions intended for inorganic salts. Adding an organic solid to this aqueous stream creates a biphasic mixture that is difficult to treat and may precipitate out, creating a "hot spot" of unreacted toxic material.

  • The Acid Risk: The nitrile group (

    
    ) can undergo hydrolysis.[1][2] In the presence of acid and moisture, the reaction proceeds as follows:
    
    
    
    
    While this reaction typically produces ammonia/ammonium, the intermediate states or side reactions in complex waste mixtures can be unpredictable. Therefore, the cardinal rule is: NEVER mix this waste with acidic waste streams.

Step-by-Step Disposal Protocols

A. Solid Waste (Contaminated Debris)

Applicability: Weighing boats, contaminated gloves, paper towels, and pure solid substance.

  • Segregation: Dedicate a specific wide-mouth jar or heavy-duty polyethylene bag (minimum 2 mil thickness) for "Toxic Organic Solids."

  • Container Selection: Use an amber glass jar or HDPE container. Avoid metal containers which may corrode if moisture is present.

  • Labeling: Mark the container clearly: "TOXIC SOLID - ORGANIC NITRILE - NO ACIDS."

  • Sealing: Double-bag any loose powder before placing it in the primary waste container to prevent dust dispersion upon reopening.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.

  • Solvent Compatibility Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate to Halogenated waste.

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate to Non-Halogenated waste.

  • The Self-Validating Step (pH Check):

    • Protocol: Dip a pH strip into the waste solution before pouring it into the satellite accumulation container.

    • Requirement: The pH MUST be ≥ 7 .

    • Correction: If acidic (pH < 7), neutralize carefully with Saturated Sodium Bicarbonate (

      
      ) until neutral.
      
    • Why? This prevents the accidental acidification of the central waste drum, which could trigger gas evolution in the central storage area.

  • Transfer: Pour into the appropriate solvent waste container.

  • Tagging: On the waste tag, explicitly list "3-(4-Methylphenyl)benzonitrile" and check the "Toxic" hazard box. Do not simply write "Organic Waste."

Operational Decision Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 3-(4-Methylphenyl)benzonitrile StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging SolidLabel Label: 'TOXIC SOLID - ORGANIC NITRILE' Bagging->SolidLabel Incineration Final Fate: Commercial Incineration SolidLabel->Incineration pHCheck CRITICAL STEP: Check pH LiquidWaste->pHCheck Neutralize Neutralize with NaHCO3 (Target pH ≥ 7) pHCheck->Neutralize pH < 7 SolventType Identify Solvent Matrix pHCheck->SolventType pH ≥ 7 Neutralize->pHCheck Re-test HaloWaste Halogenated Solvent Waste (Label: Toxic, Nitrile) SolventType->HaloWaste Contains DCM/CHCl3 NonHaloWaste Non-Halogenated Solvent Waste (Label: Toxic, Nitrile) SolventType->NonHaloWaste Toluene/EtOAc/MeOH HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for the segregation and disposal of 3-(4-Methylphenyl)benzonitrile, emphasizing the critical pH validation step for liquid waste.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Nitriles can be absorbed through the skin and dust is an inhalation hazard.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Do NOT use acid.

    • Cover the spill with a non-combustible absorbent (Vermiculite or Sand).

    • If the spill is a solution, ensure the absorbent is compatible with the solvent.

  • Decontamination:

    • Sweep up the absorbent/chemical mixture into a disposable container.

    • Wash the area with a mild detergent and water .

    • Advanced Decon: If strict cyanide protocols are active in your facility, wash the surface with a pH 10 buffer followed by a dilute (10%) bleach solution to oxidize any residues, then rinse with water [1].

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-[(4-Methylphenyl)amino]benzonitrile (Related Compound Reference).[3] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes for Organic Chemicals. Retrieved from

  • Sigma-Aldrich. (2024).[4][5] Safety Data Sheet for 4'-Methyl-2-biphenylcarbonitrile (Isomer Analog). Retrieved from [5]

Sources

Comprehensive Safety & Handling Guide: 3-(4-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Aromatic Biphenyl Nitrile Primary Hazard: Acute Toxicity (Oral, Dermal, Inhalation) & Irritation.[1][2][3] Critical Warning: While aromatic nitriles are generally more stable than aliphatic nitriles, all nitrile compounds must be handled as potential cyanide precursors under metabolic or extreme chemical conditions (e.g., strong acid contact).[1]

This guide moves beyond generic "wear gloves" advice. It addresses the specific permeation risks associated with nitrile solvents and solids, providing a self-validating safety protocol for research environments.[1]

Risk Assessment & Hazard Logic

To handle 3-(4-Methylphenyl)benzonitrile safely, we must understand why we select specific PPE.

  • The Permeation Paradox: Standard disposable nitrile gloves offer excellent protection against many solids.[1] However, benzonitrile derivatives in solution can permeate standard nitrile rubber in <5 minutes .[1] If you are handling this compound in organic solvents (DCM, Ethyl Acetate), disposable gloves provide only splash protection, not immersion protection.[1]

  • Dust vs. Vapor: As a solid, the primary risk is inhalation of particulates (H332).[1] Once dissolved or heated, the vapor pressure increases, necessitating engineering controls (Fume Hood) over simple PPE.[1]

Hazard Classification (GHS Standards)
Hazard TypeH-CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1][3]
Irritation H315, H319Causes skin irritation and serious eye irritation.[1][3][4]
Reactivity --Incompatible with strong acids (potential HCN release) and strong oxidizers.[1]
PPE Selection Matrix

Standard lab coats and safety glasses are the baseline.[1] The following upgrades are mandatory for this specific compound.

A. Hand Protection (The Critical Variable)

Protocol: The "Double-Glove + Indicator" System.

State of MatterPrimary Glove Layer (Inner)Secondary Glove Layer (Outer)Rationale
Dry Solid Nitrile (4 mil)Nitrile (4 mil)Double layering prevents micro-tear exposure during weighing.[1]
Solution (Low Vol) Laminate Film (Silver Shield/4H)Nitrile (Disposable)Critical: Laminate resists aromatic nitriles >4 hours.[1] Outer nitrile provides dexterity.[1]
Solution (High Vol) Butyl Rubber (0.7 mm)--For spill cleanup or bulk transfer.[1] Nitrile is insufficient here.[1]

Self-Validating Step: Before handling solutions, check your outer glove.[1] If you see any swelling or puckering, the chemical has already breached the outer layer.[1] Change immediately.

B. Respiratory & Eye Protection[1][2][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are required if working with solutions.[1] Safety glasses do not seal against vapors or splashes that can track around the lens.[1]

  • Respiratory:

    • In Fume Hood: No respirator required (Sash at 18 inches).[1]

    • Outside Hood (Weighing):N95 or P100 particulate respirator if a powder containment balance enclosure is unavailable.[1]

Operational Protocols
Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.

PPE_Decision_Logic cluster_check Self-Validation Check Start Start: 3-(4-Methylphenyl)benzonitrile State Select State of Matter Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution Weighing Task: Weighing/Transfer Solid->Weighing Solvent_Check Task: Synthesis/Extraction Solution->Solvent_Check Solid_PPE PPE: Double Nitrile Gloves + N95 Mask (if open bench) Weighing->Solid_PPE Soln_PPE PPE: Laminate (Silver Shield) Liner + Outer Nitrile Glove Solvent_Check->Soln_PPE Hood Engineering Control: Fume Hood Mandatory Soln_PPE->Hood Check Inspect Outer Glove Every 15 Mins Soln_PPE->Check

Figure 1: Decision logic for selecting PPE based on the physical state of the nitrile compound. Note the escalation to laminate gloves for solutions.

Detailed Handling Steps

Step 1: Weighing (Solid Phase)

  • Engineering Control: Use a static-free weighing funnel inside a fume hood. If weighing on an open bench, a powder containment hood is required.[1]

  • Technique: Do not use a spatula that has been used for strong acids.[1]

  • Hygiene: Wipe the exterior of the reagent bottle with a dry tissue before and after use to prevent dust accumulation on the threads.[1]

Step 2: Solubilization (Transition Phase - High Risk) [1]

  • Solvent Choice: When dissolving in DCM or Ethyl Acetate, assume the permeation breakthrough time of your gloves drops to <5 minutes .[1]

  • Donning Protocol: Put on Silver Shield (Laminate) gloves first. These are baggy. Pull standard nitrile gloves over them to regain dexterity.[1]

  • Execution: Add solvent slowly. If heat is required, ensure the system is vented (e.g., nitrogen line with bubbler) to prevent pressure buildup of toxic vapors.[1]

Step 3: Reaction & Quenching

  • Acid Warning: Avoid direct contact with strong acids (HCl, H2SO4) unless the reaction is strictly temperature-controlled.[1] Acid hydrolysis of nitriles can release toxic byproducts.[1]

  • Quench: Quench reactions in the hood. Treat aqueous waste as potentially cyanide-contaminated until pH is verified >10 (alkaline conditions prevent HCN evolution).[1]

Emergency & Disposal Plan
Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water 15 mins (No Scrubbing) Skin->Action_Skin Action_Eye Flush 15 mins Lift Eyelids Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if labored Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response steps for exposure.[1][3][5] Speed is critical to prevent systemic absorption.[1]

Disposal Protocol
  • Segregation: Do NOT mix nitrile waste with acidic waste streams.[1] This creates a risk of Hydrogen Cyanide (HCN) generation.[1]

  • Labeling: Label waste clearly as "Organic Waste - Contains Nitriles."

  • Decontamination: Glassware should be rinsed with an alkaline solution (pH > 10) before standard washing to ensure hydrolysis of residual nitrile traces.[1]

References
  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-(4-Methylphenyl)benzonitrile. (Note: Isomer 2- used as primary hazard proxy for 3- isomer due to structural analogy).[1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Referenced for Benzonitrile permeation data).[1]

  • National Institutes of Health (NIH). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.